Tivantinib
説明
Tivantinib has been investigated in Solid Tumors.
This compound is an orally bioavailable small molecule inhibitor of c-Met with potential antineoplastic activity. c-Met inhibitor ARQ 197 binds to the c-Met protein and disrupts c-Met signal transduction pathways, which may induce cell death in tumor cells overexpressing c-Met protein or expressing constitutively activated c-Met protein. c-Met protein, the product of the proto-oncogene c-Met, is a receptor tyrosine kinase also known as hepatocyte growth factor receptor (HGFR); this protein is overexpressed or mutated in many tumor cell types and plays key roles in tumor cell proliferation, survival, invasion, and metastasis, and tumor angiogenesis.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 16 investigational indications.
an oral small-molecule inhibitor of c-Met for the treatment of solid tumors
Structure
3D Structure
特性
IUPAC Name |
(3R,4R)-3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEQXRCJXIVODC-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)[C@H]4[C@@H](C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920316 | |
| Record name | Tivantinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905854-02-6 | |
| Record name | Tivantinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905854-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tivantinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905854026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tivantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12200 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tivantinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 905854-02-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIVANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4H73IL17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tivantinib in Hepatocellular Carcinoma: A Technical Guide to its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tivantinib (ARQ 197) is a small molecule inhibitor that has undergone extensive investigation for the treatment of advanced hepatocellular carcinoma (HCC). Initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a more complex mechanism of action. Evidence now strongly indicates that the primary driver of this compound's anti-tumor activity in HCC is not c-MET inhibition, but rather its function as a potent microtubule depolymerizing agent. This guide provides an in-depth technical overview of this compound's dual mechanisms, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways to offer a comprehensive resource for the cancer research and drug development community.
Introduction: The Rationale for Targeting c-MET in HCC
Hepatocellular carcinoma (HCC) is a leading cause of cancer-related mortality worldwide, with limited therapeutic options for advanced disease. The c-MET proto-oncogene, which encodes the receptor tyrosine kinase for hepatocyte growth factor (HGF), is frequently dysregulated in HCC. Overexpression or activation of the HGF/c-MET pathway is associated with an aggressive tumor phenotype, including increased cell proliferation, invasion, angiogenesis, and poor prognosis.[1][2] This pathway's critical role in hepatocarcinogenesis made it a rational and attractive target for therapeutic intervention, leading to the development of inhibitors like this compound.
The HGF/c-MET Signaling Pathway
The canonical HGF/c-MET signaling cascade is initiated by the binding of HGF to the c-MET receptor. This interaction induces receptor homodimerization and autophosphorylation of tyrosine residues within its kinase domain.[3] This activation creates docking sites for various downstream signaling molecules, triggering multiple intracellular pathways crucial for cell growth and survival, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[2][4] Dysregulation of this axis contributes significantly to tumor progression.
Figure 1: Simplified HGF/c-MET signaling cascade in hepatocellular carcinoma.
This compound's Original Proposed Mechanism: c-MET Inhibition
This compound was developed as a highly selective, non-ATP-competitive inhibitor of c-MET.[5] The proposed mechanism involved this compound binding to the inactive, dephosphorylated conformation of the c-MET kinase domain, stabilizing it and thereby preventing its activation and downstream signaling.[4]
Quantitative Data: Kinase Inhibition
Preclinical studies established the inhibitory constant (Ki) of this compound for the c-MET kinase.
| Parameter | Value | Reference |
| Inhibitory Constant (Ki) for c-MET | ~355 nM | [1] |
Table 1: Biochemical Inhibition Data for this compound.
The Emergent Mechanism: Microtubule Disruption
Despite promising early phase trials in MET-high patient populations, Phase III trials ultimately failed to demonstrate a survival benefit.[6] This prompted a re-evaluation of this compound's mechanism. A growing body of evidence now demonstrates that this compound's potent anti-proliferative effects are independent of c-MET status and are instead caused by the disruption of microtubule polymerization.[1][3][7] this compound acts as a microtubule depolymerizing agent, similar to vinca (B1221190) alkaloids, leading to a cascade of cellular events culminating in apoptosis.[1]
Cellular Consequences of Microtubule Disruption
By inhibiting tubulin polymerization, this compound disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][8] This sustained mitotic arrest ultimately activates the intrinsic and extrinsic apoptotic pathways.
Figure 2: Mechanism of this compound as a microtubule depolymerizing agent.
Preclinical Evidence in Hepatocellular Carcinoma
In Vitro Anti-Proliferative Activity
Crucially, this compound demonstrates potent anti-proliferative activity against HCC cell lines regardless of their c-MET phosphorylation status. Its IC50 values are similar in both MET-dependent (MHCC97L, MHCC97H) and MET-independent (Huh7, HepG2) cell lines, whereas true MET inhibitors are only effective in the former.[1]
| Cell Line | MET Status | This compound IC50 (nM) | Reference |
| MHCC97L | MET-Dependent (p-MET positive) | 315 ± 26.3 | [1] |
| MHCC97H | MET-Dependent (p-MET positive) | 368 ± 45.4 | [1] |
| Huh7 | MET-Independent (p-MET negative) | 265 ± 18.7 | [1] |
| HepG2 | MET-Independent (p-MET negative) | 392 ± 48.7 | [1] |
Table 2: Anti-proliferative Activity of this compound in HCC Cell Lines.
In Vitro Cell Cycle Analysis
Flow cytometry analysis confirms that this compound treatment leads to a significant accumulation of HCC cells in the G2/M phase. In one study, treating Huh7 cells with 1.6 µM this compound for 24 hours increased the G2/M population from approximately 32% to 65%.[8]
In Vivo Xenograft Studies
In vivo studies using HCC xenograft models corroborate the in vitro findings. This compound administration leads to significant tumor growth inhibition, an effect that is accompanied by reduced proliferation markers (Ki-67) and increased apoptosis.
| Animal Model | This compound Dose | Tumor Growth Inhibition (TGI) | Reference |
| MHCC97L Xenograft | 100 mg/kg/day | 30.9% | [9] |
| MHCC97L Xenograft | 200 mg/kg/day | 64.6% | [9] |
Table 3: In Vivo Efficacy of this compound in an HCC Xenograft Model.
Clinical Trial Data
A randomized Phase II study provided the most cited clinical evidence for this compound in second-line HCC. While the overall results were modest, a subgroup analysis based on tumor MET expression showed a statistically significant improvement in time to progression (TTP) and overall survival (OS) for patients with MET-high tumors.[2] However, these promising results were not replicated in subsequent, larger Phase III trials, likely because the true mechanism of action is independent of MET status.[6]
| Parameter | MET-High Subgroup (this compound) | MET-High Subgroup (Placebo) | Hazard Ratio (HR) | p-value |
| Time to Progression (TTP) | 2.7 months | 1.4 months | 0.43 | 0.03 |
| Overall Survival (OS) | 7.2 months | 3.8 months | 0.38 | 0.02 |
Table 4: Efficacy Data from Phase II Trial in MET-High HCC Patients. (Source:[2])
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to elucidate this compound's mechanism of action.
References
- 1. This compound induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of this compound as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of this compound (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a new promising mesenchymal-epithelial transition factor inhibitor in the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of this compound for Hepatocellular Carcinoma: A Meta-Analysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Tivantinib as a non-ATP competitive c-Met inhibitor
An In-depth Technical Guide to Tivantinib: A Re-evaluation of its Mechanism of Action from c-Met Inhibitor to Microtubule Disruptor
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Met Signaling Pathway in Oncology
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is the high-affinity receptor for hepatocyte growth factor (HGF).[1][2][3] Under normal physiological conditions, the HGF/c-Met pathway is crucial for embryonic development, tissue regeneration, and wound healing.[1][2] However, its aberrant activation in cancer, through mechanisms like gene amplification, mutation, or protein overexpression, drives tumor growth, proliferation, survival, invasion, and metastasis.[1][2][4][5]
Upon HGF binding, c-Met undergoes dimerization and autophosphorylation, creating docking sites for various adaptor proteins.[4] This initiates several major downstream signaling cascades:[2][4][6]
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily promotes cell growth and proliferation.[2][4]
-
PI3K-AKT-mTOR Pathway: Regulates cell survival, metabolism, and inhibits apoptosis.[2][4]
-
JAK-STAT Pathway: Drives the expression of genes involved in proliferation, survival, and invasion.[4][6]
Dysregulation of this pathway is implicated in a wide array of human cancers, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), gastric, breast, and colon cancers, often correlating with a more aggressive phenotype and poor prognosis.[1][2][4]
Caption: The HGF/c-Met signaling cascade and its pro-oncogenic outputs.
This compound as a Non-ATP Competitive c-Met Inhibitor: The Initial Hypothesis
This compound was initially identified as a selective, non-ATP competitive inhibitor of c-Met.[6][7][8][9] Unlike the majority of kinase inhibitors that compete with adenosine (B11128) triphosphate (ATP) for binding in the kinase's active site, this compound was proposed to bind to the inactive, dephosphorylated conformation of the c-Met kinase domain.[7][10][11] This mechanism suggested a potential for higher selectivity compared to ATP-competitive inhibitors, as the ATP-binding pocket is highly conserved across the human kinome.
The crystal structure of this compound in complex with the c-Met kinase domain supported this hypothesis, showing it binding to the inactive form and stabilizing a conformation that blocks ATP binding and subsequent autophosphorylation.[7][10][11]
Quantitative Data Supporting c-Met Inhibition
Initial biochemical and cellular assays provided quantitative data supporting this compound's activity against c-Met.
| Parameter | Value | Assay Type / Context | Reference |
| Ki | ~355 nM | Recombinant human c-Met kinase assay | [7][12][13] |
| IC50 | 100 - 300 nM | Inhibition of constitutive or HGF-induced c-Met phosphorylation in various cell lines (e.g., HT29, MKN-45, NCI-H441) | [13][14] |
This compound was reported to have weak inhibitory effects on a small number of other kinases, such as VEGFR-3, PAK3, and CAMKII, but did not inhibit over 200 other human kinases tested, suggesting high selectivity for c-Met.[7][12]
The Paradigm Shift: this compound as a Microtubule-Disrupting Agent
Despite promising initial data and advancement into Phase III clinical trials, inconsistencies began to emerge.[15][16][17] A critical observation was that this compound demonstrated cytotoxic activity in cancer cell lines that were not dependent on c-Met signaling, with IC50 values similar to those in c-Met-addicted cells.[7][10][18] This suggested an alternative, c-Met-independent mechanism of action.
Further investigation revealed that this compound's primary mode of cytotoxicity is through the disruption of microtubule polymerization.[18][19][20][21] This action leads to a cascade of cellular events including mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[12][18][20]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. c-MET [stage.abbviescience.com]
- 3. This compound | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic activity of this compound (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase II trial of a selective c-Met inhibitor this compound (ARQ 197) monotherapy as a second- or third-line therapy in the patients with metastatic gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The efficacy and safety of this compound in the treatment of solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Evaluation of safety and efficacy of this compound in the treatment of inoperable or recurrent non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? [frontiersin.org]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. This compound induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. This compound (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Tivantinib's Core Mechanism of Action: A Technical Guide to its Tubulin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tivantinib (ARQ 197) was initially developed and investigated as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase. However, a growing body of evidence has unequivocally demonstrated that its potent anti-neoplastic activity stems from a distinct mechanism: the inhibition of tubulin polymerization. This technical guide provides an in-depth exploration of this core mechanism, detailing the quantitative parameters of its activity, the experimental protocols to assess its effects, and the cellular consequences of its interaction with the microtubule cytoskeleton. Contrary to its initial classification, this compound's efficacy as a cytotoxic agent is largely independent of cellular c-MET status, positioning it as a microtubule-destabilizing agent.[1] This guide will serve as a comprehensive resource for researchers investigating this compound and other tubulin-targeting agents.
Introduction: The Evolving Understanding of this compound's Mechanism
This compound emerged from drug discovery programs as a promising inhibitor of the c-MET receptor, a key driver in various malignancies.[2][3] Initial studies reported a biochemical inhibitory constant (Ki) for c-MET in the nanomolar range, suggesting a targeted therapy approach.[4] However, subsequent investigations revealed that this compound's cytotoxic effects were observed in cancer cell lines with both high and low c-MET expression, and even in cells lacking c-MET altogether.[1] This discrepancy prompted a re-evaluation of its primary mechanism of action.
Further research unveiled that this compound directly interacts with tubulin, the fundamental protein component of microtubules. By inhibiting tubulin polymerization, this compound disrupts the dynamic microtubule network essential for critical cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape. This activity as a microtubule depolymerizer is now considered the principal driver of its anti-cancer effects.[1][4]
Quantitative Data on this compound's Activity
The following tables summarize the key quantitative data that define this compound's biochemical and cellular activities.
| Parameter | Value | Assay | Reference |
| c-MET Inhibition (Ki) | 355 nM | Biochemical Assay | [4] |
| Inhibition of Tubulin Polymerization | Effective at 3 µM | In vitro tubulin polymerization assay | [5] |
Table 1: Biochemical Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MHCC97L | Hepatocellular Carcinoma | 315 ± 26.3 | [6] |
| MHCC97H | Hepatocellular Carcinoma | 368 ± 45.4 | [6] |
| Huh7 | Hepatocellular Carcinoma | 265 ± 18.7 | [6] |
| HepG2 | Hepatocellular Carcinoma | 392 ± 48.7 | [6] |
| A549 | Non-Small Cell Lung Cancer | 0.36 - 0.8 µM | [5] |
| H1993 | Non-Small Cell Lung Cancer | 0.36 - 0.8 µM | [5] |
| EBC-1 | Non-Small Cell Lung Cancer | 0.36 - 0.8 µM | [5] |
Table 2: In Vitro Cell Viability IC50 Values for this compound
Core Mechanism: Inhibition of Tubulin Polymerization
This compound exerts its primary anti-tumor effect by directly binding to tubulin and inhibiting its polymerization into microtubules. This action is consistent with that of a microtubule-destabilizing agent.
Binding to the Colchicine (B1669291) Site
Competitive binding assays have demonstrated that this compound binds to the colchicine-binding site on β-tubulin. This was confirmed through experiments showing that this compound competitively inhibits the binding of radiolabeled colchicine to purified tubulin. This specific interaction prevents the conformational changes in tubulin necessary for its assembly into protofilaments and, subsequently, microtubules.
Cellular Consequences of Tubulin Depolymerization
The disruption of microtubule dynamics by this compound leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
-
Mitotic Spindle Disruption and G2/M Arrest: Microtubules are the primary components of the mitotic spindle, which is essential for the proper segregation of chromosomes during cell division. By preventing microtubule formation, this compound disrupts the assembly of a functional mitotic spindle. This activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase.[7]
-
Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint ultimately triggers the intrinsic apoptotic pathway. The inability of the cell to complete mitosis leads to the activation of pro-apoptotic proteins and subsequent programmed cell death.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound's mechanism of action.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
DAPI (4′,6-diamidino-2-phenylindole)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO)
-
96-well, black, flat-bottom microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare a 10x working solution of GTP (10 mM).
-
Prepare a polymerization buffer containing General Tubulin Buffer, 1 mM GTP, 10% glycerol, and 6.3 µM DAPI.
-
Prepare serial dilutions of this compound in the polymerization buffer.
-
-
Assay Setup:
-
Add 10 µL of the this compound dilutions, positive control, or negative control to the wells of the 96-well plate.
-
To initiate polymerization, add 90 µL of the cold tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
Calculate the IC50 value for this compound by plotting the percentage of inhibition against the log of the this compound concentration.
-
Immunofluorescence Staining of Microtubules
This method allows for the direct visualization of the effects of this compound on the microtubule network within cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-labeled anti-mouse IgG
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 16 hours).[8]
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
If using paraformaldehyde fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash the cells three times with PBS in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells once with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~70% confluency.
-
Treat the cells with this compound (e.g., 1 µM) or a vehicle control (DMSO) for 24 hours.[5]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and detect the emission at ~617 nm.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: this compound's primary mechanism of action.
Caption: Workflow for an in vitro tubulin polymerization assay.
Caption: Workflow for immunofluorescence staining of microtubules.
Conclusion
The scientific consensus has shifted from viewing this compound as a selective c-MET inhibitor to recognizing it as a potent microtubule-destabilizing agent. Its ability to inhibit tubulin polymerization at the colchicine-binding site is the core mechanism driving its cytotoxic effects, leading to G2/M cell cycle arrest and apoptosis. This understanding is critical for the rational design of clinical trials, the selection of patient populations, and the interpretation of clinical outcomes. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation of this compound and the broader class of tubulin-targeting anti-cancer agents.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. benchchem.com [benchchem.com]
- 4. This compound induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of this compound (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Tivantinib (ARQ 197): A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action
For Research, Scientific, and Drug Development Professionals
Abstract
Tivantinib (ARQ 197) is a potent, orally bioavailable small molecule that was initially developed as a highly selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. The c-MET pathway is a critical regulator of cell growth, survival, and motility, and its dysregulation is implicated in the progression of numerous human cancers. While showing initial promise in MET-driven malignancies, subsequent research revealed a dual mechanism of action for this compound, involving the disruption of microtubule polymerization, independent of its c-MET inhibitory activity. This finding has significant implications for its clinical application and the interpretation of its biological effects. This technical guide provides an in-depth overview of the discovery of this compound, a plausible synthetic route to its core structure, its complex mechanism of action, detailed experimental protocols for its evaluation, and a summary of its preclinical and clinical data.
Discovery and Rationale
This compound was developed by ArQule, Inc. as a targeted therapeutic against the c-MET proto-oncogene. The rationale for targeting c-MET is compelling; its ligand, Hepatocyte Growth Factor (HGF), triggers signaling cascades that promote cell proliferation, survival, invasion, and angiogenesis, all hallmarks of cancer. Furthermore, aberrant MET activation, through gene amplification, mutation, or overexpression, is associated with poor prognosis in various cancers, including hepatocellular carcinoma (HCC) and non-small-cell lung cancer (NSCLC).
This compound was identified as a selective c-MET inhibitor that uniquely binds to the dephosphorylated, inactive conformation of the MET kinase, distinguishing it from many ATP-competitive inhibitors. This non-competitive mechanism was hypothesized to confer greater selectivity and a distinct pharmacological profile.
Chemical Synthesis
While the precise, step-by-step industrial synthesis of this compound (IUPAC Name: (3R,4R)-3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-2,5-pyrrolidinedione) is proprietary and not detailed in publicly available literature, a plausible synthetic approach can be conceptualized based on established methods for creating similar pyrrolo[3,4-c]quinoline-1,3-dione scaffolds.
A potential strategy involves a multicomponent reaction. For instance, a derivative of isatin (B1672199) (a substituted indole-2,3-dione) could react with diketene (B1670635) and a primary amine containing the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline moiety. This type of reaction, often promoted by a catalyst, can efficiently construct the desired pyrrolidinedione core. The specific stereochemistry (3R,4R) would likely be achieved through chiral resolution or asymmetric synthesis techniques at an appropriate stage.
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting two distinct and critical cellular components.
c-MET Inhibition
This compound is a non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, with a binding affinity (Ki) of approximately 355 nM for the recombinant human enzyme.[1] It stabilizes the inactive conformation of c-MET, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[2] This blockade disrupts crucial oncogenic cascades, including the PI3K-AKT, MEK-ERK, and STAT3 pathways, thereby inhibiting cell growth, proliferation, and survival in MET-dependent cancer cells.[2]
Figure 1: Simplified c-MET signaling pathway and the inhibitory action of this compound.
Microtubule Disruption
Subsequent studies revealed that this compound's cytotoxic effects are not solely dependent on c-MET status. This compound was found to directly interact with tubulin, inhibiting its polymerization. This activity leads to the disruption of the microtubule network, mitotic spindle defects, a G2/M phase cell cycle arrest, and ultimately, apoptosis. This mechanism is independent of c-MET signaling and explains this compound's activity in cancer cell lines that do not rely on the c-MET pathway.
Data Presentation
In Vitro Activity
| Parameter | Value | Assay/System |
| Ki (c-MET) | ~355 nM | Cell-free recombinant human c-MET kinase assay |
| IC50 (p-c-MET) | 100 - 300 nM | Cellular assay (HT29, MKN-45, MDA-MB-231 cells) |
| IC50 (Cell Proliferation) | 0.29 - 0.45 µM | A549, DBTRG, NCI-H441 cells |
This table summarizes key in vitro potency values for this compound.
In Vivo Pharmacokinetics (Mouse)
| Parameter | Value | Dosage/Route |
| Cmax | 5.73 µg/mL (13 µM) | 200 mg/kg, Oral |
| AUC | 12.1 µg/mL*h | 200 mg/kg, Oral |
| t1/2 | 2.4 hours | 200 mg/kg, Oral |
Pharmacokinetic parameters of this compound following a single oral dose in mice.[1]
Clinical Trial Efficacy Data (Hepatocellular Carcinoma, Phase 2)
| Endpoint | This compound (MET-High) | Placebo (MET-High) | Hazard Ratio (HR) | p-value |
| Median Overall Survival | 7.2 months | 3.8 months | 0.38 | 0.01 |
| Median Time to Progression | 2.7 months | 1.4 months | 0.43 | 0.03 |
Key efficacy endpoints from a Phase 2 trial in second-line HCC patients with high MET expression.
Experimental Protocols
In Vitro c-MET Kinase Assay (Radiometric)
Objective: To determine the direct inhibitory activity of this compound on recombinant c-MET kinase.
Materials:
-
Recombinant human c-MET enzyme
-
This compound (dissolved in DMSO)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP solution
-
[γ-³²P]ATP
-
SDS-PAGE reducing sample buffer
-
7.5% Acrylamide (B121943) gels
-
Phosphorimager system
Procedure:
-
Pre-incubate 100 ng of recombinant c-MET protein with varying concentrations of this compound (or DMSO vehicle control) in kinase assay buffer for 30 minutes at room temperature.
-
Initiate the kinase reaction by adding 100 µM of poly(Glu, Tyr) substrate and ATP solution containing 5 µCi of [γ-³²P]ATP.
-
Incubate the reaction for 5-10 minutes at room temperature.
-
Stop the reaction by adding SDS-PAGE reducing sample buffer.
-
Separate the reaction products via SDS-PAGE on a 7.5% acrylamide gel.
-
Visualize the phosphorylated substrate by autoradiography using a phosphorimager system.
-
Quantify band intensity using densitometry to determine the extent of inhibition and calculate IC50 values.[3]
Cellular Western Blot for c-MET Pathway Inhibition
Objective: To assess the effect of this compound on the phosphorylation status of c-MET and downstream effectors (AKT, ERK) in whole cells.
Materials:
-
Cancer cell line of interest (e.g., MKN-45, HT29)
-
This compound
-
HGF (for stimulated conditions)
-
Ice-cold RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-p-MET (Tyr1234/1235), anti-total MET, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or DMSO vehicle for 6 hours. For stimulated conditions, add HGF (e.g., 50 ng/mL) for the final 15 minutes of incubation.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C).
-
Determine protein concentration of the supernatant using the BCA assay.
-
Normalize samples to equal protein concentration, add Laemmli buffer, and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
Apply ECL substrate and visualize bands using an imaging system. Quantify band intensity relative to the loading control.
Figure 2: General experimental workflow for preclinical evaluation of this compound.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Objective: To measure the direct effect of this compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%, e.g., porcine brain)
-
This compound (dissolved in DMSO)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Black, 96-well microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Thaw all reagents on ice. Keep tubulin on ice at all times.
-
Prepare a tubulin polymerization mix on ice: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-3 mg/mL. Add GTP to a final concentration of 1 mM, glycerol to 10%, and DAPI to 6.3 µM.[4]
-
Add this compound at various concentrations (or controls like paclitaxel/nocodazole and DMSO vehicle) to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the reaction by adding the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C fluorescence plate reader.
-
Measure fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.
-
Plot fluorescence intensity versus time. An increase in fluorescence indicates tubulin polymerization. Calculate the rate of polymerization and percentage of inhibition relative to the vehicle control to determine IC50 values.[1][5]
In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG)
-
Human tumor cells (e.g., HT29, MKN-45)
-
This compound
-
Vehicle: Polyethylene glycol 400 / Vitamin E TPGS (60:40 ratio)
-
Oral gavage needles
-
Digital calipers
Procedure:
-
Subcutaneously inject 5-10 million tumor cells into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a volume of ~100-200 mm³, randomize mice into treatment and control groups.
-
Prepare this compound formulation in the vehicle at the desired concentration (e.g., 30 mg/mL for a 200 mg/kg dose).
-
Administer this compound or vehicle control daily via oral gavage. A typical regimen is 5 consecutive days of dosing followed by a 2-day holiday, repeated for 3-4 cycles.[6]
-
Measure tumor volume with digital calipers 2-3 times per week (Volume = (Length x Width²) / 2).
-
Monitor animal body weight and general health throughout the study as a measure of toxicity.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-MET).
-
Plot mean tumor volume over time for each group to assess treatment efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to In Vitro Kinase Assays for Tivantinib Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for evaluating the activity of Tivantinib, a small molecule inhibitor, through in vitro kinase assays. It details its mechanism of action, target signaling pathways, and provides specific experimental protocols for its characterization.
Introduction: this compound's Profile
This compound (formerly ARQ 197) is a small-molecule inhibitor initially developed as a highly selective, non-ATP-competitive inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase.[1][2] The c-MET pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations, plays a crucial role in cell proliferation, survival, migration, and invasion, making it a key target in oncology.[3][4] this compound exerts its inhibitory effect by binding to the inactive conformation of c-MET, thereby preventing its phosphorylation and subsequent activation of downstream signaling cascades.[2][5]
However, emerging research has revealed a more complex mechanism of action. Studies have shown that this compound's cytotoxic effects can be independent of c-MET status in certain cancer cells.[1][6] This has been attributed to off-target activities, most notably the disruption of microtubule polymerization and the inhibition of Glycogen Synthase Kinase 3 (GSK3) α and β.[1][7] This dual mechanism underscores the importance of a multi-faceted in vitro testing strategy to fully characterize this compound's biological activity.
Mechanism of Action and Target Selectivity
This compound's primary intended mechanism is the allosteric inhibition of c-MET. Unlike ATP-competitive inhibitors that bind to the kinase's active site, this compound stabilizes the inactive, nonphosphorylated state of the enzyme.[5] This mode of action provides a basis for its selectivity.
However, its broader bioactivity profile necessitates consideration of other targets:
-
c-MET: this compound inhibits recombinant human c-MET with a calculated inhibitory constant (Ki) of approximately 355 nM.[1][2][8] In cell-based assays, it inhibits both constitutive and HGF-induced c-MET phosphorylation with an IC50 ranging from 100 to 300 nM.[8]
-
Microtubules: this compound has been shown to inhibit tubulin polymerization by directly binding to the colchicine (B1669291) binding site, leading to a G2/M phase cell-cycle arrest and apoptosis.[1][5][9] This effect is observed at low micromolar concentrations.[1]
-
GSK3α and GSK3β: In non-small cell lung cancer (NSCLC) cells, this compound was identified as a potent inhibitor of GSK3α and GSK3β, with IC50 values in the upper nanomolar range, suggesting this may be a primary mechanism of action in certain contexts.[7]
The c-MET Signaling Pathway
The binding of HGF to the c-MET receptor triggers its dimerization and the autophosphorylation of key tyrosine residues in its kinase domain (Tyr-1234, Tyr-1235).[10][11] This event initiates a cascade of downstream signaling by recruiting adaptor proteins that activate critical pathways such as the PI3K/AKT, RAS/MAPK, and STAT3 pathways, which collectively drive oncogenic processes.[4][11][12] this compound's inhibition of c-MET phosphorylation is designed to block these downstream signals.[5]
Caption: The HGF/c-MET signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory activity of this compound against its key targets has been quantified across various studies.
| Target Kinase | Assay Type | Parameter | Value (nM) | Reference(s) |
| c-MET | Recombinant Enzyme | Ki | ~355 | [1][2][8] |
| c-MET | Cell-based (HT29, MKN-45) | IC50 | 100 - 300 | [8] |
| GSK3α / GSK3β | Recombinant Enzyme | IC50 | "Upper Nanomolar Range" | [7] |
Note: IC50 values can vary significantly based on cell line and assay conditions.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to determine this compound's activity.
This biochemical assay directly measures the ability of this compound to inhibit the catalytic activity of recombinant c-MET kinase.
Objective: To determine the Ki or IC50 of this compound against purified c-MET.
Materials:
-
Recombinant human c-MET protein
-
This compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35)
-
Substrate: Poly (Glu, Tyr) 4:1
-
ATP solution
-
[γ-32P]ATP
-
SDS-PAGE reducing sample buffer
-
7.5% Acrylamide (B121943) gels
-
Phosphor screen or autoradiography film
Procedure: [13]
-
Pre-incubation: In a microcentrifuge tube, pre-incubate 100 ng of recombinant c-MET protein with increasing concentrations of this compound (e.g., 0 nM to 10 µM) in kinase buffer for 30 minutes at room temperature. Include a "no inhibitor" (DMSO only) control.
-
Reaction Initiation: Start the kinase reaction by adding a mixture containing the poly-(Glu-Tyr) substrate (final concentration 100 µM) and ATP. The ATP mixture should contain unlabeled ATP at its Km concentration (approx. 50 µM) spiked with 5 µCi of [γ-32P]ATP.[8]
-
Reaction Incubation: Incubate the reaction mixture for 5-10 minutes at room temperature. Ensure the reaction stays within the linear range.
-
Reaction Termination: Stop the reaction by adding 5 µL of SDS-PAGE reducing sample buffer.
-
Electrophoresis: Load the samples onto a 7.5% acrylamide gel and perform SDS-PAGE to separate the phosphorylated substrate from free [γ-32P]ATP.
-
Detection: Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled, phosphorylated substrate.
-
Quantification: Quantify the band intensity using densitometry. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value.
This assay assesses this compound's ability to inhibit c-MET autophosphorylation within a cellular context.
Objective: To measure the inhibition of ligand-induced or constitutive c-MET phosphorylation in cancer cell lines.
Materials:
-
c-MET expressing cell line (e.g., EBC-1, HT29, MKN-45)[1][13]
-
Cell culture medium and serum
-
Hepatocyte Growth Factor (HGF) for ligand-induced models
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: If using a ligand-induced model, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with increasing concentrations of this compound for 2-6 hours.
-
Ligand Stimulation: For induced models, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Immunoblotting: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against p-MET, total MET, and a loading control (e.g., β-actin), followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry can be used to quantify the p-MET/total MET ratio.
Experimental Workflow and Logic
The process of evaluating a kinase inhibitor like this compound follows a logical progression from biochemical assays to cell-based functional assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the Pro-Survival Protein MET with this compound (ARQ 197) Inhibits Growth of Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK3 alpha and beta are new functionally relevant targets of this compound in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. selleckchem.com [selleckchem.com]
Tivantinib's Impact on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tivantinib (ARQ 197) is a small molecule inhibitor that has been extensively studied for its anti-cancer properties. While initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, a substantial body of evidence now indicates that its primary mechanism of action, particularly concerning cell cycle progression, is independent of c-MET inhibition.[1][2] This technical guide provides an in-depth analysis of this compound's effects on the cell cycle, focusing on its ability to induce a G2/M phase arrest through the disruption of microtubule dynamics. We will delve into the molecular pathways involved, present quantitative data from key studies, and provide detailed experimental protocols for researchers investigating this compound.
Core Mechanism of Action: G2/M Arrest via Microtubule Disruption
Numerous studies have consistently demonstrated that this compound treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[2][3][4] This G2/M arrest is a hallmark of agents that interfere with the mitotic spindle. Indeed, further investigations have revealed that this compound functions as a microtubule-depolymerizing agent, disrupting the formation of the mitotic spindle, which is essential for the segregation of chromosomes during mitosis.[2][4] This effect is observed in a wide range of cancer cell lines, irrespective of their c-MET status.[3][4]
The induction of G2/M arrest by this compound is also associated with an increase in the expression of Cyclin B1, a key regulatory protein for the G2/M transition.[1][5] The accumulation of Cyclin B1 is a critical event that concurs with the induction of apoptosis to determine the antineoplastic effect of this compound.[1]
Quantitative Analysis of this compound's Effect on Cell Cycle
The following tables summarize the quantitative data from various studies on the effect of this compound on cell viability and cell cycle distribution.
Table 1: IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Huh7 | Hepatocellular Carcinoma | 9.9 | [1] |
| Hep3B | Hepatocellular Carcinoma | 448 | [1] |
Table 2: Effect of this compound on Cell Cycle Distribution in Huh7 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Vehicle | 57.9 ± 4.1 | 10.4 ± 5.9 | 31.7 ± 9.8 | [1] |
| This compound (1.6 µM for 24h) | 24.1 ± 2.8 | 11.1 ± 2.0 | 64.9 ± 9.8 | [5] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing cell cycle distribution in response to this compound treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound (ARQ 197)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Suspension cells: Directly collect the cells from the culture flask.
-
-
Cell Collection: Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Transfer the stained cell suspension to flow cytometry tubes. Acquire data for at least 10,000 events per sample. Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content using appropriate software (e.g., ModFit LT, FlowJo).[6]
Western Blot Analysis of Cyclin B1
This protocol describes the detection of Cyclin B1 protein levels by Western blotting in cells treated with this compound.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Cyclin B1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Cyclin B1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control to normalize for protein loading.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's proposed mechanism of inducing G2/M arrest.
Caption: Experimental workflow for cell cycle analysis.
Conclusion
The anti-cancer effects of this compound, particularly its impact on cell cycle progression, are now understood to be primarily mediated through its interaction with microtubules, leading to a robust G2/M arrest. This mechanism is independent of its originally reported activity as a c-MET inhibitor. The accumulation of Cyclin B1 further contributes to this cell cycle blockade. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of oncology and drug development who are investigating the therapeutic potential of this compound and other microtubule-targeting agents.
References
- 1. This compound (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Tivantinib's Induction of Apoptosis in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tivantinib (ARQ 197) is a small molecule inhibitor initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] While its clinical development was largely based on the rationale of targeting MET-driven malignancies, a substantial body of preclinical evidence has revealed a more complex mechanism of action.[3][4] A primary driver of this compound's anti-cancer activity is the induction of apoptosis through mechanisms that are often independent of c-MET inhibition.[5][6][7] This technical guide provides an in-depth analysis of the molecular pathways and cellular events mediating this compound-induced apoptosis in cancer cells, supported by quantitative data and detailed experimental methodologies. A key off-target effect of this compound is the disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent activation of apoptotic signaling cascades.[8][9][10] This guide will delineate the key molecular players and signaling pathways involved, including the modulation of Bcl-2 family proteins, activation of caspases, and engagement of both intrinsic and extrinsic apoptotic pathways.
Core Mechanisms of this compound-Induced Apoptosis
While initially investigated as a c-MET inhibitor, the apoptotic effects of this compound in many cancer cell lines are now understood to be largely independent of its action on the MET receptor.[3][4] The primary mechanisms can be broadly categorized into microtubule disruption and modulation of key apoptotic regulatory proteins.
Microtubule Depolymerization and G2/M Cell Cycle Arrest
A significant body of evidence points to this compound's ability to function as a microtubule-depolymerizing agent.[5][8][9] This action is distinct from other MET inhibitors like crizotinib (B193316) and PHA-665752.[10][11] By interacting with tubulin, this compound disrupts the formation of mitotic spindles, a critical process for cell division.[5] This interference with microtubule dynamics leads to a prolonged block in mitosis and ultimately triggers a G2/M phase cell cycle arrest.[5][8][10] The sustained arrest at this checkpoint is a potent trigger for the induction of apoptosis.
Modulation of Apoptotic Signaling Pathways
This compound initiates apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[8] This is achieved by altering the balance between pro-apoptotic and anti-apoptotic proteins and activating the caspase cascade.
-
Intrinsic Pathway: this compound has been shown to downregulate the expression of anti-apoptotic Bcl-2 family members, specifically Mcl-1 and Bcl-xl.[3][6][12] This relieves the inhibition on pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[8]
-
Extrinsic Pathway: this compound can also sensitize cancer cells to extrinsic apoptotic signals. It has been observed to increase the expression of Fas and its ligand (FasL), leading to the activation of the initiator caspase-8.[8] Cleavage of pro-caspase-8 is a hallmark of death receptor activation.[3][4] While this pathway is activated, some studies suggest it may play a marginal role compared to the intrinsic pathway in certain cell systems.[3][4]
-
Caspase Activation and PARP Cleavage: Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[3][4] Activated caspase-3 then cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP).[3][4] PARP cleavage is a well-established hallmark of apoptosis.[13]
Quantitative Data on this compound's Apoptotic Activity
The following tables summarize the quantitative data on this compound's effects on cell viability and apoptosis induction in various cancer cell lines.
Table 1: IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | c-MET Status | Reference |
| Huh7 | Hepatocellular Carcinoma | 9.9 | Not specified | [3] |
| Hep3B | Hepatocellular Carcinoma | 448 | Not specified | [3] |
| HT29 | Colon Cancer | 100 - 300 | Constitutive c-Met phosphorylation | [14] |
| MKN-45 | Gastric Cancer | 100 - 300 | Constitutive c-Met phosphorylation | [14] |
| MDA-MB-231 | Breast Cancer | 100 - 300 | HGF-induced c-Met phosphorylation | [14] |
| NCI-H441 | Lung Cancer | 100 - 300 | HGF-induced c-Met phosphorylation | [14] |
Table 2: Concentration- and Time-Dependent Induction of Apoptosis by this compound
| Cell Line | Concentration (µM) | Time (hours) | Apoptotic Effect | Reference |
| Huh7 | 0.533 | 48 | Observable increase in apoptosis | [3][4] |
| Huh7 | 1.6 | 48 | Most cells show features of apoptosis | [3][4] |
| Huh7 | 1.6 | 24 | G2/M arrest (64.9% of cells) | [3] |
| HepG2 | Not specified | 24 | Increased caspase 3/7 activation | [3] |
| EBC-1 | 1 | 24 | Marked increase in G2/M phase cells | [10] |
| MKN45 | 1 | 48-72 | Induction of apoptosis | [10] |
| SNU620 | Not specified | Not specified | High rate of cell death | [15] |
| MKN45 | Not specified | Not specified | High rate of cell death | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound-induced apoptosis.
Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining:
-
Wash the cells with PBS.
-
Resuspend the cells in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.[3][4]
Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against proteins of interest (e.g., Mcl-1, Bcl-xl, cleaved caspase-3, cleaved PARP, Cyclin B1) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caspase Activity Assay (Fluorometric)
-
Cell Lysis: Lyse this compound-treated and control cells.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing a specific fluorogenic caspase substrate (e.g., DEVD-AFC for caspase-3/7).
-
Fluorometric Measurement: Incubate at 37°C and measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometer.
-
Data Analysis: Quantify the caspase activity based on the rate of fluorescence increase.
Microtubule Polymerization Assay (In Vitro)
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, GTP, and a fluorescence-enhancing agent in a buffer.
-
Initiation of Polymerization: Initiate tubulin polymerization by increasing the temperature to 37°C.
-
This compound Treatment: Add this compound or a control vehicle to the reaction mixture.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time, which is proportional to the amount of polymerized tubulin.
-
Data Analysis: Compare the rate and extent of tubulin polymerization in the presence and absence of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying this compound-induced apoptosis.
Caption: this compound-induced apoptotic signaling pathways.
Caption: Experimental workflow for investigating this compound's apoptotic effects.
Conclusion
The anti-neoplastic activity of this compound is multifaceted and extends beyond its initial design as a c-MET inhibitor. A primary mechanism of its efficacy is the induction of apoptosis, which is frequently independent of the cellular c-MET status.[3][6][7][12] this compound acts as a microtubule-disrupting agent, leading to a G2/M cell cycle arrest that serves as a potent trigger for apoptosis.[8][9][10] This is complemented by its ability to modulate the intrinsic and extrinsic apoptotic pathways by downregulating anti-apoptotic proteins like Mcl-1 and Bcl-xl, and activating the caspase cascade.[3][4][8] For researchers and drug development professionals, understanding these c-MET-independent mechanisms is crucial for the rational design of future clinical trials and the identification of patient populations most likely to benefit from this compound therapy. The predictive value of c-MET expression may, in part, reflect a correlation with the overexpression of key survival proteins like Mcl-1 and Bcl-xl, which are the true targets of this compound's apoptotic action in those tumors.[3][6][7] Further investigation into the interplay between this compound's effects on the cytoskeleton and apoptotic machinery will continue to refine our understanding of its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound: a new promising mesenchymal-epithelial transition factor inhibitor in the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cytotoxic activity of this compound (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] this compound (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 | Semantic Scholar [semanticscholar.org]
- 13. Role of poly(ADP-ribose) polymerase (PARP) cleavage in apoptosis. Caspase 3-resistant PARP mutant increases rates of apoptosis in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound inhibits the VEGF signaling pathway and induces apoptosis in gastric cancer cells with c-MET or VEGFA amplification - ProQuest [proquest.com]
Tivantinib for MET-Amplified Non-Small-Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tivantinib (ARQ 197) is an orally administered, selective, small-molecule inhibitor that has been investigated for the treatment of various solid tumors, including non-small-cell lung cancer (NSCLC).[1] Initially reported as a non-ATP competitive inhibitor of the MET (mesenchymal-epithelial transition) receptor tyrosine kinase, its mechanism of action has been a subject of further investigation.[1][2] The MET pathway, when dysregulated through mechanisms like gene amplification, overexpression, or mutation, plays a crucial role in tumor development, progression, and resistance to other targeted therapies, making it a compelling target in oncology.[3][4] This guide provides an in-depth technical overview of this compound, focusing on its development for MET-amplified NSCLC, including its proposed mechanism of action, key clinical trial data, and detailed experimental protocols.
Mechanism of Action
This compound was initially developed as a selective inhibitor of MET, a receptor tyrosine kinase.[3] It was proposed to impede both constitutive and hepatocyte growth factor (HGF)-induced MET phosphorylation by stabilizing the receptor in its inactive conformation, thereby reducing downstream signaling.[3] This inhibition was expected to lead to a reduction in tumor cell proliferation, invasion, and metastasis, and the induction of apoptosis.[3] The drug binds to the MET kinase domain in a novel, ATP-independent manner.[1]
However, subsequent research has suggested a more complex mechanism of action. Studies have shown that this compound's antitumor activity may be independent of MET inhibition.[2] These studies observed that this compound could inhibit the growth of both MET-addicted and MET-nonaddicted cancer cells with similar potency.[5] Further investigations revealed that this compound can disrupt microtubule dynamics, leading to a G2/M cell cycle arrest and apoptosis, a mechanism distinct from other MET tyrosine kinase inhibitors which typically induce a G0/G1 arrest.[2][5] It is now thought that this compound may function as a microtubule depolymerizer.[2][6]
MET Signaling Pathway
The MET receptor tyrosine kinase, upon binding its ligand HGF, dimerizes and autophosphorylates, activating multiple downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are critical for cell proliferation, survival, motility, and invasion. In MET-amplified NSCLC, the overexpression of the MET receptor leads to ligand-independent, constitutive activation of these oncogenic pathways.
Figure 1: Simplified MET signaling pathway and the inhibitory action of this compound.
Clinical Development and Efficacy
This compound has been evaluated in several clinical trials for NSCLC, often in combination with EGFR inhibitors like erlotinib (B232). The rationale for this combination is based on the observation that MET activation can be a mechanism of acquired resistance to EGFR tyrosine kinase inhibitors.[3]
Phase III MARQUEE Trial
The MARQUEE (Met inhibitor ARQ 197 plus Erlotinib vs Erlotinib plus placebo in NSCLC) trial was a pivotal Phase III study that enrolled 1,048 patients with advanced nonsquamous NSCLC who had been previously treated with one or two systemic regimens.[7][8] Patients were randomized to receive either this compound (360 mg twice daily) plus erlotinib (150 mg daily) or placebo plus erlotinib.[7]
The trial was ultimately discontinued (B1498344) for futility as it did not meet its primary endpoint of improving overall survival (OS) in the intent-to-treat population.[7] However, a statistically significant improvement in progression-free survival (PFS) was observed in the this compound arm.[7]
| Endpoint | This compound + Erlotinib | Placebo + Erlotinib | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival | 8.5 months | 7.8 months | 0.98 (0.84 - 1.15) | 0.81[7] |
| Median Progression-Free Survival | 3.6 months | 1.9 months | 0.74 (0.62 - 0.89) | < 0.001[7] |
Table 1: Key Efficacy Outcomes from the MARQUEE Trial (Intent-to-Treat Population).[7]
Exploratory subgroup analyses suggested a potential OS benefit in patients with high MET expression.[7] Another exploratory analysis of the MARQUEE study focused on a subgroup of 109 patients with EGFR-mutant NSCLC. In this population, the combination of this compound and erlotinib showed improved efficacy compared to erlotinib alone.[9]
| Endpoint (EGFR-Mutant Subgroup) | This compound + Erlotinib (n=56) | Placebo + Erlotinib (n=53) | Hazard Ratio (95% CI) |
| Median Progression-Free Survival | 13.0 months | 7.5 months | 0.49 (0.31 - 0.77)[9] |
| Median Overall Survival | 25.5 months | 20.3 months | 0.68 (0.43 - 1.08)[9] |
Table 2: Efficacy Outcomes in the EGFR-Mutant Subgroup of the MARQUEE Trial.[9]
Phase II ATTENTION Trial
The ATTENTION trial was another significant study that evaluated this compound in combination with erlotinib. While the primary endpoint of overall survival was not met with statistical significance in the intent-to-treat population, there was a numerical trend favoring the this compound combination.[10]
| Endpoint | This compound + Erlotinib | Erlotinib Alone | Hazard Ratio | p-value |
| Median Overall Survival | 12.9 months | 11.2 months | 0.89 | 0.4[10] |
Table 3: Overall Survival in the ATTENTION Trial.[10]
Experimental Protocols
Patient Selection and Trial Design (MARQUEE Trial)
The MARQUEE trial employed a robust design to evaluate the efficacy and safety of this compound.
Figure 2: Workflow of the Phase III MARQUEE clinical trial.
Inclusion Criteria:
-
Histologically or cytologically confirmed locally advanced or metastatic nonsquamous NSCLC.
-
Previous treatment with one or two systemic regimens, including a platinum-based doublet.[7]
-
Availability of a tumor specimen for biomarker analysis.[7]
Exclusion Criteria:
-
Prior treatment with a MET inhibitor or an EGFR inhibitor (for the ATTENTION trial, prior EGFR TKI was allowed).[3][10]
Treatment:
-
Patients in the experimental arm received this compound 360 mg orally twice daily in combination with erlotinib 150 mg orally once daily.[7]
-
Patients in the control arm received a matching placebo plus erlotinib 150 mg orally once daily.[7]
MET Amplification Detection
The determination of MET amplification is crucial for identifying patients who may benefit from MET-targeted therapies. Fluorescence in situ hybridization (FISH) is considered the gold standard for this assessment.[11]
Protocol for MET FISH:
-
Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Pre-treatment: Slides are treated with a pre-treatment solution to unmask the target DNA.
-
Probe Hybridization: A dual-color FISH probe set is applied, containing a probe for the MET gene and a control probe for the centromere of chromosome 7 (CEP7).
-
Hybridization: The slides are incubated to allow the probes to bind to the target DNA.
-
Washing: Post-hybridization washes are performed to remove unbound probes.
-
Counterstaining: The slides are counterstained with DAPI to visualize the cell nuclei.
-
Analysis: The slides are analyzed under a fluorescence microscope. The number of MET and CEP7 signals per cell is counted in a predefined number of tumor cells.
-
Interpretation: MET amplification is typically defined by a MET/CEP7 ratio of ≥2.0 or a high MET gene copy number (e.g., ≥6 copies per cell).[12]
Next-generation sequencing (NGS) is also increasingly used to detect MET amplification, offering the advantage of simultaneously assessing multiple genomic alterations.[13] However, standardized protocols and interpretation criteria for MET amplification by NGS are still evolving.[14]
Safety and Tolerability
In clinical trials, the combination of this compound and erlotinib was generally manageable. Common adverse events included diarrhea, rash, and asthenia.[9] Hematologic toxicities, particularly neutropenia and febrile neutropenia, were more frequently observed in the this compound plus erlotinib arm compared to the placebo plus erlotinib arm.[9] In some studies, dose reductions of this compound were necessary to manage side effects like neutropenia.[10]
Conclusion
This compound has had a complex development history in the context of MET-amplified NSCLC. While the large Phase III MARQUEE trial did not demonstrate an overall survival benefit in the broad population of previously treated nonsquamous NSCLC, it did show a significant improvement in progression-free survival.[7] Furthermore, exploratory analyses have suggested potential efficacy in specific patient subgroups, such as those with high MET expression or EGFR mutations.[7][9]
The discovery of this compound's alternative mechanism of action as a microtubule disruptor has added another layer of complexity to its clinical development.[2][5] This dual mechanism may have implications for its antitumor activity and could inform the design of future clinical trials. For drug development professionals, the story of this compound underscores the importance of a deep understanding of a drug's mechanism of action and the necessity of robust biomarker strategies to identify the patient populations most likely to benefit from a given therapy. Further research is warranted to clarify the precise role of this compound and to optimize its use in the treatment of NSCLC.
References
- 1. This compound: a new promising mesenchymal-epithelial transition factor inhibitor in the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the MET receptor tyrosine kinase in non-small cell lung cancer: emerging role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the MET receptor tyrosine kinase in non-small cell lung cancer: emerging role of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase III Multinational, Randomized, Double-Blind, Placebo-Controlled Study of this compound (ARQ 197) Plus Erlotinib Versus Erlotinib Alone in Previously Treated Patients With Locally Advanced or Metastatic Nonsquamous Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Completion of Patient Recruitment in Phase 3 Clinical Trial of this compound- Daiichi Sankyo US [daiichisankyo.us]
- 9. This compound in Combination with Erlotinib versus Erlotinib Alone for EGFR-Mutant NSCLC: An Exploratory Analysis of the Phase 3 MARQUEE Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. MET in Non-Small-Cell Lung Cancer (NSCLC): Cross ‘a Long and Winding Road’ Looking for a Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. lung.org [lung.org]
- 14. MET amplification identified by next-generation sequencing and its clinical relevance for MET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Tivantinib In Vivo Xenograft Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo xenograft studies to evaluate the efficacy of Tivantinib, a selective c-MET inhibitor.
Introduction
This compound (also known as ARQ 197) is an orally bioavailable, non-ATP competitive, selective inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[2] Dysregulation of this pathway is implicated in the progression of various cancers, including hepatocellular carcinoma (HCC), non-small-cell lung cancer (NSCLC), and gastric cancer.[3][4] this compound has demonstrated anti-tumor activity in preclinical xenograft models by inhibiting c-MET phosphorylation and downstream signaling.[5] Interestingly, some studies suggest that this compound may also exert its anti-tumor effects through mechanisms independent of c-MET inhibition, such as by disrupting microtubule polymerization.[4]
This document outlines the essential protocols for establishing and utilizing a subcutaneous xenograft model to test the in vivo efficacy of this compound.
Data Presentation
The following tables summarize quantitative data from representative this compound in vivo xenograft studies.
Table 1: this compound Efficacy in Hepatocellular Carcinoma Xenograft Model
| Cell Line | Animal Model | This compound Dose (Oral) | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |
| MHCC97L | Nude Mice | 100 mg/kg/day | 15 days | 30.9% | [6] |
| MHCC97L | Nude Mice | 200 mg/kg/day | 15 days | 64.6% | [6] |
Table 2: this compound Efficacy in Various Xenograft Models
| Cell Line | Cancer Type | Animal Model | This compound Dose (Oral) | Tumor Growth Reduction | Reference |
| HT29 | Colon Cancer | Athymic Mice | 200 mg/kg | 66% | [5] |
| MKN-45 | Gastric Cancer | Athymic Mice | 200 mg/kg | 45% | [5] |
| MDA-MB-231 | Breast Cancer | Athymic Mice | 200 mg/kg | 79% | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-MET signaling pathway targeted by this compound and a typical experimental workflow for an in vivo xenograft study.
Caption: c-MET Signaling Pathway Inhibition by this compound.
References
- 1. Development of this compound as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream signalling and specific inhibition of c-MET/HGF pathway in small cell lung cancer: implications for tumour invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Cell Viability Following Tivantinib Treatment
Introduction
Tivantinib (ARQ 197) is a small molecule inhibitor initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] The HGF/c-MET signaling pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, invasion, and metastasis.[3][4] this compound was designed to block this pathway by stabilizing the inactive conformation of c-MET, thereby inhibiting its autophosphorylation and downstream signaling cascades such as PI3K-AKT, STAT3, and MEK-ERK.[2][4]
However, emerging evidence suggests that the cytotoxic activity of this compound may not be solely dependent on c-MET inhibition.[1][5] Studies have shown that this compound can induce G2/M cell cycle arrest and apoptosis in a manner independent of c-MET status, with further investigations identifying microtubule depolymerization as an additional mechanism of action.[2][5][6]
Given this dual mechanism, assessing the impact of this compound on cancer cell viability is a critical step in both basic research and preclinical drug evaluation. Cell viability assays provide a quantitative measure of the dose-dependent effects of this compound, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50). This document provides a detailed protocol for a common and robust method to assess cell viability following this compound treatment.
Application Note
This protocol is intended for researchers, scientists, and drug development professionals investigating the effects of this compound on cancer cell lines. The described method, the CellTiter-Glo® Luminescent Cell Viability Assay, is a highly sensitive, homogeneous "add-mix-measure" assay that determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[7][8] This method is suitable for high-throughput screening and is compatible with various cancer cell lines, including those with both dependent and independent c-MET signaling pathways.[1][9]
The protocol can be adapted for other colorimetric assays such as the MTT assay, which measures metabolic activity through the reduction of a tetrazolium salt to formazan.[10]
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay Protocol for this compound Treatment
This protocol is adapted from standard Promega protocols and findings from studies utilizing this compound.[1][7][9][11]
Materials:
-
This compound (ARQ 197)
-
Target cancer cell line (e.g., NSCLC, hepatocellular carcinoma, gastric carcinoma cell lines)[1][6]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates (compatible with a luminometer)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Dilute the cells in complete culture medium to the desired seeding density (refer to Table 1).
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include wells for "medium only" (background control) and "cells with vehicle" (untreated control).
-
Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare a series of this compound dilutions in complete culture medium at 2x the final desired concentrations. A typical concentration range to start with is 0.01 µM to 10 µM.
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the 2x this compound dilutions to the respective wells.
-
For the "cells with vehicle" control, add 100 µL of medium containing the same concentration of the solvent used for this compound.
-
Incubate the plate for a standard duration of 72 hours at 37°C and 5% CO2.[1][9]
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[8][12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[11]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][11]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value from the "medium only" wells (background) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells: % Viability = (Luminescence_sample / Luminescence_vehicle_control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value using a non-linear regression model with a sigmoidal dose response.[9][13]
-
Data Presentation
Table 1: Recommended Experimental Parameters for this compound Cell Viability Assay
| Parameter | Recommended Range/Value | Notes |
| Cell Seeding Density | 2,000 - 5,000 cells/well | Optimize for each cell line to ensure exponential growth during the assay period. |
| This compound Concentration Range | 0.01 µM - 10 µM | A wider range may be necessary depending on the cell line's sensitivity. |
| Treatment Incubation Time | 72 hours | This is a commonly used time point in published studies.[1][9] Shorter or longer times (e.g., 24, 48 hours) can also be investigated. |
| Assay Volume (96-well plate) | 100 µL cells + 100 µL reagent | For the CellTiter-Glo® assay. |
| Replicates | Minimum of triplicates | Sextuplet is recommended for higher accuracy.[1][9] |
Mandatory Visualization
Caption: Workflow for the this compound cell viability assay.
Caption: this compound's inhibition of the HGF/c-MET signaling pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the MET receptor tyrosine kinase in non-small cell lung cancer: emerging role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? [frontiersin.org]
- 5. Cytotoxic activity of this compound (ARQ 197) is not due solely to c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. Cytotoxic activity of this compound (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
Application Note: Western Blot Analysis of c-Met Phosphorylation Following Tivantinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction The c-Met receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a key driver in cellular processes such as proliferation, survival, and migration.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of various cancers, making it a prime therapeutic target.[1][3] Tivantinib (ARQ 197) is a selective, non-ATP-competitive small molecule inhibitor of c-Met.[4][5] It functions by binding to and stabilizing the inactive, unphosphorylated conformation of c-Met, which prevents its activation and blocks downstream signaling cascades.[1][5] This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on c-Met phosphorylation in cancer cell lines, a critical step in verifying its mechanism of action and efficacy.
c-Met Signaling Pathway and this compound's Mechanism of Action
The binding of HGF to the c-Met receptor induces its dimerization and autophosphorylation at key tyrosine residues (Tyr1234/1235) in the catalytic domain.[4] This activation triggers a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and STAT3 pathways, which promote cell growth, invasion, and survival.[1][4][6] this compound exerts its inhibitory effect by locking c-Met in its inactive state, thereby preventing this initial phosphorylation event and suppressing the subsequent downstream signals.[1]
Quantitative Data Summary
The efficacy of this compound in inhibiting c-Met phosphorylation has been demonstrated across various cancer cell lines. The following table summarizes quantitative data from published studies.
| Cell Line | Cancer Type | This compound Concentration | Effect on c-Met Phosphorylation | Reference |
| NGP, LAN-5 | Neuroblastoma | 10 µM | ~10-fold inhibition of p-c-Met (Tyr1234) | [4] |
| HT29 | Colon Cancer | IC50: 100 - 300 nM | Inhibition of constitutive c-Met phosphorylation | [7] |
| MKN-45 | Gastric Cancer | IC50: 100 - 300 nM | Inhibition of constitutive c-Met phosphorylation | [7][8] |
| MDA-MB-231 | Breast Cancer | IC50: 100 - 300 nM | Inhibition of HGF-induced c-Met phosphorylation | [7][8] |
| NCI-H441 | Lung Cancer | IC50: 100 - 300 nM | Inhibition of HGF-induced c-Met phosphorylation | [7][8] |
| Various | N/A | Ki: ~355 nM | Biochemical inhibitory constant for recombinant human c-Met | [5][7] |
Experimental Workflow
The following diagram outlines the major steps for performing a Western blot to analyze c-Met phosphorylation.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Culture cancer cell lines with known c-Met expression (e.g., NCI-H441, MKN-45) in the appropriate growth medium and conditions.[9]
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
For experiments involving ligand-induced phosphorylation, serum-starve the cells for 18-24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for a predetermined duration (e.g., 2, 6, or 24 hours). Include a vehicle-treated (DMSO) control group.
-
For ligand-induced activation, stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) before cell lysis.[9]
Protocol 2: Cell Lysis and Protein Extraction
Note: Perform all steps on ice using pre-chilled buffers and reagents to prevent protein degradation and dephosphorylation.[10][11]
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[12]
-
Add 100-150 µL of ice-cold RIPA lysis buffer per well of a 6-well plate.[12] The buffer must be supplemented with a freshly added protease and phosphatase inhibitor cocktail to preserve the phosphorylation status of proteins.[10][11][12]
-
Scrape the adherent cells using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube. This fraction contains the soluble proteins for analysis.
Protocol 3: Protein Quantification
-
Determine the total protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, following the manufacturer's instructions.[9][13]
-
Normalize the concentration of all samples by diluting with lysis buffer to ensure equal protein loading in the subsequent steps.
Protocol 4: SDS-PAGE and Protein Transfer
-
Prepare protein samples for loading by mixing a calculated volume of lysate (typically 20-40 µg of protein) with 4x or 6x Laemmli sample buffer.[13]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[13]
-
Load the denatured protein samples into the wells of a 4-20% Tris-Glycine polyacrylamide gel. Include a molecular weight marker in one lane.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[14][15] Ensure the membrane is pre-activated with methanol (B129727) if using PVDF.[13]
Protocol 5: Immunoblotting
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[9] Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background when probing for phosphorylated proteins.[10]
-
Incubate the membrane with the primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-Met Tyr1234/1235) diluted in 5% BSA/TBST. Incubation is typically done overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.[14]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[9]
-
Wash the membrane again as described in step 3 to remove the unbound secondary antibody.
Protocol 6: Signal Detection and Densitometry Analysis
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[14]
-
Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.[9][14]
-
Stripping and Re-probing: To ensure accurate normalization, the same membrane should be analyzed for total c-Met and a loading control.
-
Strip the membrane of the bound antibodies using a mild stripping buffer.
-
Repeat the immunoblotting protocol (steps 1-5) using a primary antibody against total c-Met.
-
Repeat the process again using a primary antibody for a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.[9]
-
-
Quantify the band intensities for p-c-Met, total c-Met, and the loading control using densitometry software.
Data Analysis and Interpretation
To accurately assess the effect of this compound, the signal for phosphorylated c-Met must be normalized. First, normalize the p-c-Met signal to the total c-Met signal for each sample to account for any variations in c-Met expression. Then, normalize this ratio to the loading control to correct for any inconsistencies in protein loading. The final value will represent the relative level of c-Met phosphorylation, which can be plotted against the this compound concentration to determine its dose-dependent inhibitory effect. A significant decrease in the normalized p-c-Met signal in this compound-treated cells compared to the control demonstrates the drug's on-target activity.
References
- 1. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the MET receptor tyrosine kinase in non-small cell lung cancer: emerging role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of this compound as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the Pro-Survival Protein MET with this compound (ARQ 197) Inhibits Growth of Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. inventbiotech.com [inventbiotech.com]
- 11. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 12. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 13. bostonbioproducts.com [bostonbioproducts.com]
- 14. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 15. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Application Notes and Protocols: Immunohistochemistry for MET Expression in Tivantinib Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of MET protein expression in tumor tissues, specifically contextualized by the methodologies employed in the clinical development of the MET inhibitor, Tivantinib (ARQ 197).
Introduction
The c-MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1] Dysregulation of the HGF/c-MET axis has been implicated in the pathogenesis and progression of numerous human cancers, including hepatocellular carcinoma (HCC), non-small-cell lung cancer (NSCLC), and colorectal cancer.[2] this compound is a selective, non-ATP competitive, oral inhibitor of MET.[3][4] Clinical trials investigating this compound sought to identify a patient population that would derive the most benefit, leading to the use of MET IHC as a predictive biomarker.[3][5] Notably, in a phase II study for advanced HCC, patients with high MET expression (MET-high) demonstrated a significant improvement in overall survival when treated with this compound compared to placebo.[4] However, the subsequent phase III METIV-HCC trial did not confirm this survival benefit in the MET-high population.[6][7][8]
These notes will detail the IHC methodology used to stratify patients in these key studies, present the clinical trial data in a structured format, and provide diagrams of the relevant biological and experimental workflows.
MET Signaling Pathway
The c-MET receptor, upon activation by HGF, undergoes dimerization and autophosphorylation, creating docking sites for various downstream signaling molecules. This initiates multiple signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which drive cancer cell proliferation, survival, and metastasis.
Caption: The HGF/c-MET signaling pathway and its downstream effectors.
Experimental Protocols
The following protocols are based on the methodology reported in the this compound clinical trials for the assessment of MET expression.
Immunohistochemistry (IHC) Staining Protocol for MET
Antibody: The pivotal this compound trials utilized the CONFIRM™ anti-total MET (SP44) rabbit monoclonal primary antibody from Ventana Medical Systems (a member of the Roche Group).[4][9]
Instrumentation: Automated staining platforms (e.g., Ventana BenchMark series) are recommended for consistency and reproducibility.
Procedure:
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are mounted on positively charged glass slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized using xylene and rehydrated through a series of graded ethanol (B145695) solutions and finally water.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed. A common method involves incubating the slides in a Tris-based EDTA buffer (pH 8.0-9.0) at 95-100°C for 20-30 minutes.
-
Peroxidase Block: Endogenous peroxidase activity is quenched by incubating the slides in a hydrogen peroxide solution (e.g., 3% H₂O₂) for 5-10 minutes.
-
Primary Antibody Incubation: The CONFIRM™ anti-total MET (SP44) antibody is applied at an optimized dilution and incubated according to the manufacturer's instructions, typically for 30-60 minutes at room temperature.
-
Detection System: A polymer-based detection system (e.g., Ventana OptiView DAB IHC Detection Kit) is used. This involves sequential incubation with a secondary antibody and a DAB (3,3'-Diaminobenzidine) chromogen, resulting in a brown precipitate at the site of the target antigen.
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize the cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated through graded ethanol and cleared in xylene before being coverslipped with a permanent mounting medium.
MET IHC Scoring Criteria
The scoring of MET expression in the this compound studies was performed by trained pathologists who were blinded to the clinical outcomes. The key criterion for patient selection in the METIV-HCC trial was MET-high status, defined as:
-
Staining Intensity: Moderate (2+) or strong (3+) cytoplasmic and/or membranous staining in tumor cells.
-
Percentage of Positive Cells: ≥50% of tumor cells exhibiting 2+ or 3+ staining intensity.[4][6][7][8][9]
Scoring System:
-
0: No staining or faint staining in <10% of tumor cells.
-
1+: Faint to weak staining in ≥10% of tumor cells.
-
2+: Weak to moderate staining in ≥10% of tumor cells.
-
3+: Strong staining in ≥10% of tumor cells.
MET Status Classification:
-
MET-High: ≥50% of tumor cells with a staining intensity of 2+ or 3+.[4][6][7][8][9]
-
MET-Low: All other cases not meeting the MET-High criteria.
Patient Selection and Analysis Workflow
The following diagram illustrates the workflow for patient screening and stratification in the METIV-HCC Phase III clinical trial.
Caption: Workflow for MET-based patient stratification in this compound trials.
Quantitative Data from this compound Clinical Trials
The following tables summarize the key efficacy data from the Phase II and Phase III studies of this compound in advanced hepatocellular carcinoma.
Table 1: Efficacy of this compound in the Phase II Study (ARQ 197-215)
| Endpoint | MET-High (this compound) | MET-High (Placebo) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 7.2 months | 3.8 months | 0.38 (0.18–0.81) | 0.01 |
| Median Progression-Free Survival (PFS) | 2.2 months | 1.4 months | 0.45 (0.21–0.95) | 0.02 |
| Median Time to Progression (TTP) | 2.7 months | 1.4 months | 0.43 (0.19–0.97) | 0.03 |
Data sourced from Rimassa et al. and Santoro et al. publications.[4][5][10]
Table 2: Efficacy of this compound in the Phase III METIV-HCC Study
| Endpoint | MET-High (this compound) | MET-High (Placebo) | Hazard Ratio (95% CI) | p-value |
| Median Overall Survival (OS) | 8.4 months | 9.1 months | 0.97 (0.75–1.25) | 0.81 |
| Median Progression-Free Survival (PFS) | 2.1 months | 2.0 months | 0.96 (0.75-1.22) | 0.72 |
Data sourced from the final analysis of the METIV-HCC trial.[6][7][8]
Discussion and Conclusion
The IHC-based detection of MET expression was a critical component of the this compound clinical development program. The starkly different outcomes between the Phase II and Phase III trials in the MET-high HCC population underscore the complexities of biomarker development and patient selection.[11] While the initial Phase II results suggested that MET IHC could effectively identify patients likely to respond to this compound, the confirmatory Phase III study did not validate this hypothesis.[5][6][8]
Several factors may have contributed to this discrepancy, including tumor heterogeneity, the potential for off-target effects of this compound, and the evolving landscape of HCC treatment.[11] Nevertheless, the methodologies established in these trials for MET IHC staining and scoring provide a valuable reference for researchers in the field. The use of a validated antibody, standardized protocols, and centralized laboratory testing, as was done in the this compound trials, remains a best practice for robust and reproducible biomarker assessment in clinical research.[2][3]
These application notes are intended to serve as a detailed guide for the replication and adaptation of the MET IHC assays used in the this compound studies for research and drug development purposes.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A randomized, placebo‐controlled, phase 1/2 study of this compound (ARQ 197) in combination with irinotecan and cetuximab in patients with metastatic colorectal cancer with wild‐type KRAS who have received first‐line systemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound in MET-high hepatocellular carcinoma patients and the ongoing Phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. ascopubs.org [ascopubs.org]
- 7. This compound for second-line treatment of MET-high, advanced hepatocellular carcinoma (METIV-HCC): a final analysis of a phase 3, randomised, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A randomized, double‐blind, placebo‐controlled, phase 3 study of this compound in Japanese patients with MET‐high hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tivantinib Dose-Response Curve Generation In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to generating in vitro dose-response curves for the anti-cancer agent Tivantinib (also known as ARQ 197). The protocols detailed below are designed to assess the cytotoxic and mechanistic effects of this compound on various cancer cell lines.
Introduction
This compound is a small molecule inhibitor that has been investigated for the treatment of various cancers, including hepatocellular carcinoma (HCC) and non-small-cell lung cancer (NSCLC).[1][2][3] Initially identified as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, its mechanism of action is now understood to be more complex.[4][5][6][7] The c-MET pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[1][8] Dysregulation of this pathway is a common feature in many human cancers.[5][9]
Interestingly, further research has revealed that this compound also exhibits anti-tumor activity by disrupting microtubule polymerization, a mechanism independent of its c-MET inhibitory function.[4][5][10] This dual mechanism of action makes it a subject of significant interest in cancer research. These protocols will enable researchers to quantify the dose-dependent effects of this compound on cancer cell viability and to dissect its impact on the c-MET signaling pathway.
This compound: Mechanism of Action
This compound's anti-cancer effects are attributed to two primary mechanisms:
-
c-MET Inhibition: this compound binds to the inactive, unphosphorylated form of the c-MET kinase, preventing its activation and subsequent downstream signaling.[5] This blockade inhibits key pro-survival and pro-proliferative pathways such as the PI3K/AKT, RAS/MAPK, and STAT signaling cascades.[5][8][9]
-
Microtubule Disruption: this compound also functions as a microtubule depolymerizing agent, similar to vinca (B1221190) alkaloids.[4][10] This action disrupts the formation of the mitotic spindle, leading to a G2/M phase cell cycle arrest and induction of apoptosis.[10][11]
It is important to note that the cytotoxic effects of this compound may not solely be due to c-MET inhibition and can be observed in cancer cell lines that are not dependent on the c-MET pathway.[4][10]
Caption: this compound's dual mechanism of action.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | c-MET Status | IC50 (µM) | Assay Used | Reference |
| HT29 | Colon Cancer | Constitutively Active | ~0.1 - 0.3 | Cell Proliferation | [12] |
| MKN-45 | Gastric Cancer | Gene Amplification | ~0.1 - 0.3 | Cell Proliferation | [12] |
| MDA-MB-231 | Breast Cancer | HGF-induced | ~0.1 - 0.3 | Cell Proliferation | [12] |
| NCI-H441 | NSCLC | HGF-induced | ~0.1 - 0.3 | Cell Proliferation | [12] |
| EBC-1 | NSCLC | Gene Amplification | ~0.36 - 0.8 | MTS Assay | [10] |
| H1993 | NSCLC | Gene Amplification | ~0.36 - 0.8 | MTS Assay | [10] |
| A549 | NSCLC | c-MET Independent | ~0.36 - 0.8 | MTS Assay | [10] |
| PC9 | NSCLC | c-MET Independent | ~0.36 - 0.8 | MTS Assay | [10] |
| Various NSCLC | NSCLC | Expressing c-MET | < 1 | Cytotoxicity Assay | [2] |
Note: IC50 values can vary depending on the specific assay conditions, cell line passage number, and other experimental factors.
Experimental Protocols
Detailed protocols for key experiments are provided below.
Cell Culture
-
Cell Lines: Obtain cancer cell lines of interest (e.g., HT29, MKN-45, A549, EBC-1) from a reputable cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., RPMI 1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
This compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).
Cell Viability Assays
Cell viability assays are crucial for determining the dose-dependent cytotoxic effects of this compound. The two most common methods are the MTT and CellTiter-Glo® assays.
Caption: General workflow for in vitro dose-response studies.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[15]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
This assay quantifies ATP, an indicator of metabolically active cells, providing a measure of cell viability.[16][17]
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by reconstituting the lyophilized substrate with the buffer.[18][19] Allow the reagent to equilibrate to room temperature before use.[18]
-
Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate as described for the MTT assay.
-
Equilibration: After the treatment incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[19][20]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[19][20]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[18][20] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18][19]
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Determine the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to calculate the IC50.
Western Blotting for c-MET Pathway Analysis
Western blotting can be used to assess the effect of this compound on the phosphorylation status of c-MET and its downstream signaling proteins, such as AKT and ERK.[6][10]
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with increasing concentrations of this compound for a specified time (e.g., 6 or 24 hours).[6] For ligand-induced models, serum-starve the cells and then stimulate with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes) before lysis.[6] Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-c-MET (Tyr1234/1235), total c-MET, phospho-AKT (Ser473), total AKT, phospho-ERK1/2, and total ERK1/2 overnight at 4°C.[10] Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or α-tubulin) as a loading control.[6][10]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of c-MET phosphorylation and downstream signaling by this compound.
Data Interpretation and Troubleshooting
-
Dose-Response Curve: The resulting data from the viability assays should be plotted with the drug concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. A sigmoidal curve is typically fitted to the data to accurately determine the IC50 value.
-
c-MET vs. Microtubule Effects: By comparing the IC50 values in c-MET dependent and independent cell lines, researchers can infer the relative contribution of each mechanism to this compound's cytotoxicity.[4][10] Western blotting results will directly confirm the inhibition of the c-MET pathway.
-
Troubleshooting:
-
High Variability: Ensure consistent cell seeding density and proper mixing of reagents.
-
No Dose-Response: Verify the activity of the this compound compound and check the sensitivity of the chosen cell line.
-
Inconsistent Western Blot Results: Optimize antibody concentrations and ensure complete protein transfer.
-
By following these detailed protocols, researchers can effectively generate robust and reproducible this compound dose-response curves, providing valuable insights into its anti-cancer properties and mechanisms of action.
References
- 1. Development of this compound as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of safety and efficacy of this compound in the treatment of inoperable or recurrent non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? [frontiersin.org]
- 6. Targeting the Pro-Survival Protein MET with this compound (ARQ 197) Inhibits Growth of Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 18. OUH - Protocols [ous-research.no]
- 19. ch.promega.com [ch.promega.com]
- 20. promega.com [promega.com]
Application Notes and Protocols: Preparing Tivantinib Stock Solutions for Cell Culture
Introduction
Tivantinib (also known as ARQ 197) is an orally bioavailable, selective, small-molecule inhibitor of the c-Met proto-oncogene, a receptor tyrosine kinase also known as hepatocyte growth factor receptor (HGFR).[1][2] The c-Met signaling pathway is frequently dysregulated in various human cancers, playing a key role in tumor cell proliferation, survival, invasion, and metastasis.[1][3] this compound functions through a non-ATP-competitive mechanism, binding to the inactive form of the c-Met kinase and stabilizing it, which prevents downstream signaling.[4][5]
Interestingly, further research has revealed that this compound's cytotoxic effects may not be solely due to c-Met inhibition. Evidence suggests it also acts as a microtubule-disrupting agent, leading to a G2/M phase cell cycle arrest and apoptosis, similar to vinca (B1221190) alkaloids.[6][7][8] This dual mechanism makes this compound a subject of significant interest in cancer research. Additionally, some studies have shown that this compound can inhibit the VEGF signaling pathway.[9]
These application notes provide comprehensive protocols for the preparation and use of this compound in in vitro cell culture experiments, ensuring reproducibility and accuracy for researchers in oncology and drug development.
Physicochemical and Solubility Data
Proper dissolution is the first critical step for in vitro studies. This compound powder is most effectively dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. Its solubility in aqueous solutions is very low.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₉N₃O₂ |
| Molecular Weight | 369.42 g/mol |
| CAS Number | 905854-02-6 |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ≥ 18.47 mg/mL to 100 mg/mL (≥ 50 mM to 270 mM)[2][10] | The recommended solvent for creating high-concentration stock solutions. Use of fresh, anhydrous DMSO is advised as moisture can reduce solubility.[5] Sonication or gentle warming (37°C) may be required for complete dissolution at higher concentrations.[2][10] |
| Ethanol | ~35-74 mg/mL[5] | Less commonly used for stock preparation than DMSO. |
| Water | Insoluble[5] | Not a suitable solvent for primary stock solutions. |
Mechanism of Action: Dual Inhibition
This compound exerts its anti-tumor activity primarily through two recognized mechanisms: inhibition of the c-MET signaling cascade and disruption of microtubule dynamics.
Inhibition of the HGF/c-MET Signaling Pathway
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates, activating several downstream pro-survival and proliferative signaling pathways, including the PI3K/AKT, MEK/ERK, and STAT3 pathways.[4][11] this compound locks c-MET in its inactive conformation, blocking this entire cascade.[4]
Caption: this compound's dual mechanism of action.
Microtubule Disruption
Separate from its effects on c-MET, this compound has been shown to inhibit tubulin polymerization in a dose-dependent manner.[6] This disruption of microtubule formation leads to a block in the G2/M phase of the cell cycle, ultimately triggering caspase-dependent apoptosis.[8][11] This activity is observed in cancer cells with and without c-MET addiction.[12]
Protocols for Solution Preparation
Safety Precaution: this compound is a potent cytotoxic agent. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the powder and concentrated DMSO stock should be performed in a chemical fume hood or a biological safety cabinet.
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the standard method for preparing a highly concentrated stock solution in DMSO.
Materials:
-
This compound powder (MW: 369.42 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound powder required to prepare the desired volume of a 10 mM stock solution using the formula: Mass (mg) = 10 mmol/L * 0.001 L/mL * Volume (mL) * 369.42 g/mol
Table 3: Quick Calculation for 10 mM this compound Stock
Final Volume Mass of this compound Required 1 mL 3.69 mg 2 mL 7.39 mg | 5 mL | 18.47 mg |
-
Weighing: Carefully weigh the calculated mass of this compound powder and place it into a sterile, appropriately sized microcentrifuge tube.
-
Dissolution: Add the corresponding volume of sterile DMSO to the tube.
-
Mixing: Securely cap the tube and vortex thoroughly for 2-3 minutes. If the compound does not fully dissolve, place the tube in a 37°C water bath for 10 minutes or use an ultrasonic bath for a few minutes until the solution is clear.[2][10]
-
Verification: Visually inspect the solution against a light source to ensure that no solid particulates remain.
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the 10 mM DMSO stock solution into a complete cell culture medium immediately before use.
Procedure:
-
Thaw Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM).
-
DMSO Control: It is critical to maintain a consistent final concentration of DMSO across all experimental conditions, including the "vehicle control" wells. The final DMSO concentration should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[13][14]
-
Immediate Use: Add the freshly prepared working solutions to your cell cultures immediately. Do not store diluted aqueous solutions.[14]
Protocol 3: Long-Term Storage of Stock Solutions
Proper storage is essential to maintain the stability and activity of this compound.
Procedure:
-
Aliquoting: Immediately after preparation, dispense the 10 mM stock solution into single-use aliquots in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots protected from light.
Table 4: Storage and Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Reported Stability |
|---|---|---|
| DMSO | -20°C | 1 month to several months[2][5] |
| DMSO | -80°C | 1 to 2 years[5][15] |
Application in Cell-Based Assays
This compound has demonstrated cytotoxic activity against a wide range of cancer cell lines. The effective concentration can vary significantly depending on the cell type and its dependence on the c-MET pathway.
Table 5: Reported In Vitro IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (approx.) |
|---|---|---|
| A549 | Lung Cancer | 0.38 - 0.59 µM[5][15] |
| NCI-H441 | Lung Cancer | 0.29 - 0.3 µM[5][15] |
| DBTRG | Glioblastoma | 0.45 µM[5] |
| HT29 | Colon Cancer | ~10 µM (inhibits c-Met phosphorylation)[5] |
| MKN-45 | Gastric Cancer | 0.58 µM[15] |
| Huh7 | Hepatocellular Carcinoma | 9.9 nM[8] |
| Hep3B | Hepatocellular Carcinoma | 448 nM[8] |
Example Protocol: Cell Viability Assay
This protocol provides a general workflow for assessing the effect of this compound on cell viability using a reagent-based assay like MTS or CellTiter-Glo.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well clear or opaque-walled cell culture plates
-
This compound working solutions
-
Cell viability assay reagent (e.g., CellTiter-Glo®, Promega)
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: The following day, carefully remove the medium and replace it with fresh medium containing the serially diluted concentrations of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).[6][7]
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: After a short incubation with the reagent, measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each this compound concentration and calculate the IC₅₀ value.
References
- 1. Facebook [cancer.gov]
- 2. apexbt.com [apexbt.com]
- 3. Development of this compound as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cytotoxic activity of this compound (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits the VEGF signaling pathway and induces apoptosis in gastric cancer cells with c-MET or VEGFA amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. promegaconnections.com [promegaconnections.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for a Phase I Clinical Trial of Tivantinib in Pediatric Cancers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for a Phase I clinical trial investigating the use of Tivantinib in pediatric patients with relapsed or refractory solid tumors. This document outlines the trial design, key experimental procedures, and data interpretation, drawing upon the findings from the Children's Oncology Group study ADVL1111.
Introduction
This compound is an orally available small molecule inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET signaling pathway is implicated in the growth and spread of various cancers, making it a compelling therapeutic target.[2][3] Dysregulation of the c-MET pathway has been observed in numerous pediatric malignancies, providing a strong rationale for evaluating this compound in this patient population.[1][4] This document details the design and methodologies for a Phase I clinical trial aimed at determining the recommended Phase 2 dose (RP2D), characterizing the pharmacokinetic (PK) profile, and assessing the safety and preliminary efficacy of this compound in children with solid tumors.[1][4] While initially developed as a c-MET inhibitor, it's noteworthy that this compound may also exert anti-tumor effects through mechanisms independent of c-MET signaling, such as microtubule disruption.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow of the clinical trial.
Phase I Clinical Trial Design
The ADVL1111 study employed a "rolling-six" dose-escalation design.[1] This design allows for the concurrent enrollment of up to six patients at a given dose level, which can potentially shorten the trial duration compared to a traditional 3+3 design.[6][7]
Patient Population
Eligible patients were children with relapsed or refractory solid tumors.[1] The study enrolled 36 patients, with 15 having primary central nervous system tumors and 21 with other solid tumors.[1]
Dose Escalation and Recommended Phase 2 Dose (RP2D)
The trial evaluated three dose levels of this compound administered orally twice daily with food in 28-day cycles.[1] No dose-limiting toxicities (DLTs) were observed during the dose-escalation phase.[1] The Recommended Phase 2 Dose (RP2D) was determined to be 240 mg/m²/dose.[1][4]
| Parameter | Details |
| Trial Design | Rolling-Six Dose Escalation[1] |
| Patient Population | Children with relapsed/refractory solid tumors[1] |
| Number of Patients | 36[1] |
| Dose Levels Evaluated | 170, 200, and 240 mg/m²/dose[1] |
| Administration | Orally, twice daily with food, in 28-day cycles[1] |
| Recommended Phase 2 Dose (RP2D) | 240 mg/m²/dose[1][4] |
Table 1: Summary of Phase I Trial Design and Dosing
Pharmacokinetics
Pharmacokinetic (PK) analyses revealed marked interpatient variability in this compound exposure.[1] A 20-fold variability in the maximum plasma concentration (Cmax) and the area under the curve from time 0 to 8 hours (AUC0-8h) was observed across all dose levels.[1] Administration of this compound powder sprinkled on food did not significantly alter drug exposure.[1]
| Pharmacokinetic Parameter | Observation |
| Interpatient Variability | 20-fold in Cmax and AUC0-8h[1] |
| Effect of Food (Sprinkled Powder) | No significant alteration in exposure[1] |
| CYP2C19 Genotyping | Performed to investigate its impact on PK[1] |
Table 2: Summary of this compound Pharmacokinetics in Pediatric Patients
Safety and Toxicity
This compound was generally well-tolerated in the pediatric population.[1] No dose-limiting toxicities were reported in the dose-escalation cohorts.[1] One instance of a grade 4 intracranial hemorrhage occurred in a patient with a progressive brain tumor in an expanded PK cohort at the 240 mg/m² dose level.[1]
| Toxicity Grade | Adverse Events | Number of Patients |
| Grade 4 | Intracranial Hemorrhage¹ | 1 |
| Grade 3/4 Myelosuppression | Lymphopenia | 3 |
| Neutropenia | 2 | |
| Anemia | 2 | |
| Thrombocytopenia | 1 | |
| Grade 1/2 (in >10% of patients) | Anemia | 12 |
| Fatigue | 9 | |
| Leukopenia | 7 | |
| Vomiting | 5 | |
| Nausea | 5 | |
| Neutropenia | 5 | |
| Hypoalbuminemia | 4 | |
| Lymphopenia | 3 | |
| Thrombocytopenia | 3 |
¹Occurred in a patient with a progressive brain tumor in the expanded PK cohort.[1] Table 3: Treatment-Related Adverse Events (N=26 evaluable for toxicity) [8]
Experimental Protocols
Pharmacokinetic (PK) Analysis
Objective: To characterize the plasma concentration-time profile of this compound in pediatric patients.
Methodology:
-
Blood Sampling: Collect whole blood samples in appropriate anticoagulant tubes at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, and 12 hours post-dose) on day 1 of the first treatment cycle.[9]
-
Plasma Separation: Centrifuge the blood samples to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate key PK parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis with appropriate software (e.g., WinNonlin).
CYP2C19 Genotyping
Objective: To determine the CYP2C19 genotype of each patient to assess its potential influence on this compound metabolism and pharmacokinetics.
Methodology:
-
Sample Collection: Collect a whole blood or buccal swab sample from each patient.
-
DNA Extraction: Isolate genomic DNA from the collected sample using a commercially available kit.
-
Genotyping: Perform genotyping for key CYP2C19 alleles (e.g., *2, *3 for loss-of-function and *17 for increased function) using a validated method such as a TaqMan real-time PCR assay.[10][11]
-
Genotype Classification: Categorize patients into metabolizer phenotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers) based on their genotype.[11]
Pharmacodynamic (PD) Analysis: c-Met Expression in Tumor Tissue
Objective: To assess the expression of c-Met in baseline tumor tissue and correlate it with clinical response.
Methodology: Immunohistochemistry (IHC)
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a series of graded ethanol (B145695) washes.[1]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer solution.[1]
-
Peroxidase Block: Incubate sections with a hydrogen peroxide solution to block endogenous peroxidase activity.[1]
-
Blocking: Block non-specific antibody binding with a suitable blocking serum.[1]
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific for total c-MET.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogenic substrate (e.g., DAB) to visualize the antibody binding.[1]
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.[1]
-
Scoring: Evaluate the percentage of tumor cells with positive staining and the intensity of staining (e.g., 0, 1+, 2+, 3+) to generate a score. In the ADVL1111 trial, membranous and total c-Met expression was categorized as moderate, low, or not detected.[1]
Pharmacodynamic (PD) Analysis: Phosphorylated MET (p-MET) in Tumor Tissue
Objective: To determine the activation status of the c-MET receptor in tumor tissue.
Methodology: Western Blot
-
Tissue Lysis: Homogenize fresh or frozen tumor tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size by running the lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution such as 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MET (e.g., anti-phospho-MET Tyr1234/1235).[2] A separate blot should be incubated with an antibody for total MET as a control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[2]
-
Analysis: Quantify the band intensities and express the level of p-MET relative to the total MET protein.
In Vitro Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on pediatric cancer cell lines.
Methodology: MTS Assay
-
Cell Seeding: Seed pediatric cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the logarithm of this compound concentration.
Conclusion
The Phase I clinical trial of this compound in pediatric patients with relapsed or refractory solid tumors established a recommended Phase 2 dose of 240 mg/m²/dose, administered orally twice daily with food.[1][4] The drug was generally well-tolerated, with manageable toxicities.[1] Pharmacokinetic analysis revealed significant interpatient variability.[1] While objective responses were not observed in this Phase I study, two patients achieved stable disease.[1] The detailed protocols provided in these application notes offer a framework for conducting similar investigations and for the further clinical development of this compound in the pediatric oncology setting. Future studies could explore this compound in combination with other agents and focus on identifying biomarkers that predict response to therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. evs.nci.nih.gov [evs.nci.nih.gov]
- 4. Pharmacodynamic Response of the MET/HGF-Receptor to Small Molecule Tyrosine Kinase Inhibitors Examined with Validated, Fit-for-Clinic Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effective implementation of novel MET pharmacodynamic assays in translational studies - Srivastava - Annals of Translational Medicine [atm.amegroups.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Innovations for phase I dose-finding designs in pediatric oncology clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. scispace.com [scispace.com]
- 11. int.diasorin.com [int.diasorin.com]
- 12. physiology.elte.hu [physiology.elte.hu]
Application Notes and Protocols for Tivantinib Administration in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tivantinib (ARQ 197) is a small molecule inhibitor that has been extensively studied in preclinical animal models for various cancers, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and breast cancer.[1][2][3] Initially identified as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed that its antitumor activity also stems from its ability to disrupt microtubule polymerization.[4][5][6] These dual mechanisms of action make this compound a subject of significant interest in oncology research. These application notes provide detailed protocols and summarized data for the administration of this compound in xenograft animal models.
Data Presentation: this compound Efficacy and Pharmacokinetics
The following tables summarize quantitative data from various preclinical studies involving this compound administration in mouse xenograft models.
Table 1: Summary of this compound Antitumor Efficacy in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dosage and Schedule | Key Findings | Reference |
| Non-Small Cell Lung Cancer | EBC-1, H460 | Nude mice | 200 mg/kg, orally, twice daily (5 days on, 2 days off) | Significant tumor growth reduction; associated with inhibition of tubulin polymerization in vivo.[7] | [7] |
| Hepatocellular Carcinoma | MHCC97L | Xenograft mice | 100 mg/kg or 200 mg/kg, orally, daily for 15 days | Tumor growth inhibition (TGI) rates of 30.9% and 64.6%, respectively. Treatment was well tolerated.[8] | [8] |
| Colon Cancer | HT29 | Athymic nude mice | 200 mg/kg, orally, single dose | Dramatic reduction of c-MET autophosphorylation 24 hours after administration.[9] | [9] |
| Breast Cancer | MDA-MB-231 | Mouse model | 120 mg/kg | Repressed subcutaneous tumor growth and metastatic growth to bone.[5] | [5] |
| Various Cancers | Multiple cell lines | Xenograft mouse models | 200 mg/kg, orally | Significant tumor growth reductions ranging from 45% to 79% in colon, gastric, breast, prostate, and pancreatic cancer models.[1] | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Dosage | Cmax | T1/2 | AUC | Key Observation | Reference |
| Mice | 200 mg/kg (single oral dose) | 5.73 µg/mL (13 µM) | 2.4 hours | 12.1 µg/mL*h | Plasma levels remained >3-fold above the biochemical inhibitory constant for c-MET at 10 hours post-dosing.[9] | [9] |
Experimental Protocols
Protocol 1: General Antitumor Efficacy Study in a Xenograft Mouse Model
This protocol describes a typical in vivo study to evaluate the antitumor effects of this compound using human tumor cell line xenografts in immunodeficient mice.
1. Animal and Housing:
- Use female athymic nude mice, 4-6 weeks old.
- Allow mice to acclimate to the housing facility for at least one week before the study begins.[9]
- Maintain animals in a pathogen-free environment with standard chow and water ad libitum.
2. Tumor Cell Inoculation:
- Culture human cancer cells (e.g., EBC-1, H460, HT29) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS.
- Subcutaneously inject 5 x 10⁶ tumor cells in a volume of 100-200 µL into the flank of each mouse.[9]
3. This compound Formulation and Administration:
- Prepare the this compound formulation. A common vehicle is a solution of polyethylene (B3416737) glycol 400 (PEG400) and water.[7]
- Once tumors are established and have reached a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
- Administer this compound orally via gavage. A typical effective dose is 200 mg/kg.[1][7][9]
- A common dosing schedule is twice daily for 5 consecutive days, followed by a 2-day break, repeating the cycle.[7] The control group should receive the vehicle only on the same schedule.
4. Monitoring and Endpoint:
- Measure tumor volume and mouse body weight twice per week.[7]
- Calculate tumor volume using the formula: Volume = 0.5 × length × width².[7]
- Monitor for signs of toxicity. Body weight loss is a key indicator.
- The study endpoint may be reached when tumors in the control group reach a predetermined size, or after a set number of treatment cycles.
- At the end of the study, euthanize mice and resect tumors for further analysis (e.g., pharmacodynamics).
Protocol 2: Pharmacodynamic Analysis of Resected Tumors
This protocol outlines the steps to analyze the in vivo effects of this compound on its molecular targets within the tumor tissue.
1. Tumor Collection and Lysis:
- At the study endpoint, resect tumors from euthanized mice from both the this compound-treated and vehicle control groups.[7]
- Homogenize the resected tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation to remove cellular debris.
2. Western Blot Analysis for c-MET Inhibition:
- Determine the protein concentration of the tumor lysates.
- Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated c-MET (p-MET) and total c-MET.
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. A reduction in the p-MET/total MET ratio in the this compound group compared to the control indicates target engagement.[9]
3. Tubulin Polymerization Assay:
- To assess the effect on microtubules, quantify the amount of polymerized tubulin.[7]
- Homogenize resected tumors in a microtubule-stabilizing buffer.
- Separate the polymerized (pellet) and soluble (supernatant) tubulin fractions by centrifugation.
- Analyze both fractions by Western blot using an anti-α-tubulin antibody. A decrease in the polymerized tubulin fraction in the this compound-treated tumors indicates microtubule disruption.[6][7]
Visualizations: Pathways and Workflows
This compound's Dual Mechanism of Action
This compound was first developed as a c-MET inhibitor but also shows significant antitumor activity by disrupting microtubules.[5][6] This dual action results in cell cycle arrest and apoptosis.
Caption: this compound's dual antitumor mechanisms.
HGF/c-MET Signaling Cascade
The Hepatocyte Growth Factor (HGF)/c-MET pathway is crucial in cell growth, migration, and survival.[4] this compound inhibits this pathway by binding to the inactive form of the c-MET kinase.[4][5]
References
- 1. Targeting the MET receptor tyrosine kinase in non-small cell lung cancer: emerging role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a new promising mesenchymal-epithelial transition factor inhibitor in the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of safety and efficacy of this compound in the treatment of inoperable or recurrent non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Cell Cycle Analysis of Tivantinib-Treated Cells using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tivantinib (ARQ 197) is a small molecule inhibitor that was initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[1] However, subsequent research has revealed that its potent anti-cancer effects are largely independent of c-MET inhibition.[2][3][4] this compound has been shown to induce a robust G2/M phase cell cycle arrest and apoptosis in various cancer cell lines.[2][3][5][6] This activity is linked to its ability to disrupt microtubule polymerization, a mechanism distinct from other c-MET inhibitors which typically induce a G0/G1 arrest.[3][6][7] The G2/M arrest is also associated with the accumulation of Cyclin B1.[2][5]
Flow cytometry is a powerful and high-throughput technique used to analyze the physical and chemical characteristics of single cells.[8] When combined with a fluorescent DNA intercalating agent such as Propidium Iodide (PI), it allows for the precise quantification of DNA content within a cell population. This enables the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M), providing a quantitative measure of a drug's cytostatic or cytotoxic effects.[8][9]
These application notes provide a detailed protocol for utilizing flow cytometry with PI staining to analyze the effects of this compound on the cell cycle distribution of cultured cancer cells.
Data Presentation
The following table summarizes hypothetical quantitative data from a cell cycle analysis experiment after treating a cancer cell line with varying concentrations of this compound for 24 hours. The data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, a hallmark of this compound's activity.
| Treatment (24 hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (0.1% DMSO) | 65.2% | 15.5% | 19.3% |
| This compound (0.5 µM) | 45.8% | 12.1% | 42.1% |
| This compound (1.0 µM) | 28.3% | 8.9% | 62.8% |
| This compound (2.0 µM) | 15.1% | 5.4% | 79.5% |
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (ARQ 197)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
-
Flow cytometry tubes
-
Centrifuge
Protocol for Cell Treatment and Preparation
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment. Allow the cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.5 µM, 1.0 µM, 2.0 µM). Include a vehicle control with the same concentration of DMSO as the highest this compound concentration. Replace the medium in the wells with the this compound-containing or vehicle control medium and incubate for the desired time period (e.g., 24 hours).
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly collect the cells into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat this washing step once.[9]
-
Fixation: Centrifuge the cells again at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by adding it dropwise while gently vortexing to prevent cell clumping.[10][11]
-
Incubation: Incubate the fixed cells for at least 30 minutes at 4°C. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[10][11]
Protocol for Propidium Iodide Staining and Flow Cytometry
-
Rehydration: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells. Carefully aspirate the ethanol.
-
Washing: Resuspend the cell pellet in 1 mL of PBS and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of PBS containing 100 µg/mL RNase A. Incubate for 30 minutes at 37°C to ensure that only DNA is stained.[11]
-
Propidium Iodide Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension. Gently mix and incubate for 15-30 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer. Use an appropriate laser (e.g., 488 nm) and emission filter for PI detection.
-
Collect data for at least 10,000-20,000 single-cell events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population and exclude debris.
-
Use a dot plot of PI-Area versus PI-Width to gate on single cells and exclude doublets and aggregates.[11]
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
-
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: A flowchart of the experimental procedure for cell cycle analysis.
Caption: this compound's impact on cell cycle regulation.
References
- 1. Development of this compound as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? [frontiersin.org]
- 7. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
Troubleshooting & Optimization
Tivantinib Solubility Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Tivantinib in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic molecule with low solubility in aqueous solutions and high solubility in organic solvents like Dimethyl Sulfoxide (DMSO). Its solubility is a critical factor to consider for the successful design of in vitro and in vivo experiments.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer/cell culture medium. What can I do?
A2: This is a common issue known as precipitation upon dilution. It occurs when a drug that is highly soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. Please refer to the Troubleshooting Guide: Precipitation in Aqueous Buffers for detailed steps to mitigate this issue.
Q3: Is the solubility of this compound dependent on pH?
A3: While the exact pH-dependent solubility profile for this compound in various aqueous buffers is not extensively documented in publicly available literature, the solubility of many small molecule kinase inhibitors can be influenced by pH. It is advisable to empirically test the solubility and stability of this compound in your specific buffer system.
Q4: Are there any established formulations to improve the aqueous solubility of this compound for in vivo studies?
A4: Yes, a commonly used formulation for oral administration in animal models involves a co-solvent system to enhance the solubility of this compound. A detailed protocol for this formulation is provided in the Experimental Protocols section.[1]
Troubleshooting Guide: Precipitation in Aqueous Buffers
This guide provides a step-by-step approach to address the common issue of this compound precipitation when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may still not prevent precipitation.
-
Step-wise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous buffer. Instead, perform a serial dilution. A recommended technique is to add the DMSO stock to a small volume of the pre-warmed aqueous buffer while vortexing gently, and then add this intermediate dilution to the rest of the buffer.
-
Temperature: Pre-warming your aqueous buffer (e.g., to 37°C) before adding the this compound-DMSO stock can help to increase the solubility and prevent immediate precipitation.
-
Sonication: If you observe precipitation after dilution, brief sonication in a water bath sonicator can help to redissolve the compound. However, be cautious with the duration and power of sonication to avoid degradation of this compound.
-
Use of Surfactants: For certain applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween-80 (e.g., 0.1%), in your aqueous buffer can help to maintain this compound in solution.
Quantitative Solubility Data
The following tables summarize the available quantitative data on this compound solubility.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | ≥ 73 mg/mL | ~197.6 mM | Sonication may be required for complete dissolution.[2][3] |
| Water | < 1 mg/mL | < 2.7 mM | Practically insoluble. |
| Ethanol | ~40 mg/mL | ~108.3 mM |
| Formulation | Solubility | Molar Concentration | Components |
| In Vivo Co-solvent System | ≥ 2.5 mg/mL | ~6.77 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 369.42 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 3.69 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex the solution until the this compound is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol describes the preparation of a this compound formulation with a final concentration of ≥ 2.5 mg/mL.[1]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock: First, dissolve the required amount of this compound in DMSO.
-
Sequential Addition of Solvents: In a stepwise manner, add the other components of the vehicle, ensuring the solution is clear after each addition. The recommended order of addition is:
-
10% DMSO (containing the dissolved this compound)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Mixing: Vortex the solution thoroughly after the addition of each component to ensure a homogenous and clear solution. This formulation should be prepared fresh before each use.
Visualizations
Signaling Pathway
Caption: this compound inhibits the c-MET signaling pathway.
Experimental Workflow
Caption: Workflow for this compound solution preparation.
Troubleshooting Logic
Caption: Troubleshooting precipitation of this compound.
References
- 1. Development of this compound as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tivantinib Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering Tivantinib resistance in their cancer cell line experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common mechanisms?
A1: Acquired resistance to this compound can occur through several mechanisms. It's important to note that this compound's anti-cancer activity is not always dependent on c-MET inhibition.[1][2][3] Key resistance mechanisms include:
-
MET-Independent Activity and Microtubule Disruption: this compound can function as a microtubule depolymerizer, inducing a G2/M cell cycle arrest and apoptosis independent of MET signaling.[1][3][4] Resistance might emerge through alterations in microtubule dynamics or cell cycle checkpoints.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound. Common bypass pathways include:
-
EGFR/PAK2/ERK5 Axis: Aberrant activation of this pathway has been observed in response to FGFR inhibition and can contribute to resistance.[5]
-
PI3K/Akt and MEK/ERK Pathways: Persistent activation of these downstream pathways can promote cell survival and proliferation despite this compound treatment.[5]
-
Wnt/β-catenin Pathway: Activation of the Wnt signaling pathway is associated with drug resistance and cancer stem cell survival.[5][6]
-
mTOR Pathway: Upregulation of the mTOR pathway has been identified in cell lines resistant to combined EGFR/c-Met tyrosine kinase inhibitor (TKI) therapy.[6]
-
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8] this compound itself may even induce the expression of ABCG2.[7][8]
-
Epithelial-to-Mesenchymal Transition (EMT): A shift from an epithelial to a mesenchymal phenotype is a known mechanism of resistance to various TKIs.[9][10][11][12] This transition can be driven by transcription factors like ZEB1, Snail, and Twist.[9][11]
Q2: I am working with a MET-amplified cancer cell line, but it shows intrinsic resistance to this compound. Why might this be?
A2: While MET amplification can confer sensitivity to some MET inhibitors, intrinsic resistance to this compound in MET-amplified lines can be due to its MET-independent mechanisms of action.[1][2][3] this compound's effect on microtubule dynamics might be the dominant anti-proliferative mechanism in your cell line, and pre-existing cellular factors could be conferring resistance to this effect.[1][3] Furthermore, some studies indicate that this compound's efficacy is not restricted to MET-dependent cell lines.[1][2]
Q3: How can I experimentally verify the mechanism of this compound resistance in my cell line?
A3: A multi-step experimental approach is recommended to elucidate the resistance mechanism:
-
Confirm MET-Independence: Compare the efficacy of this compound with other MET TKIs like Crizotinib or PHA-665752. If this compound is effective while others are not, it suggests a MET-independent mechanism.[1]
-
Analyze Signaling Pathways: Use Western blotting to probe for the phosphorylation status of key proteins in bypass pathways (e.g., p-EGFR, p-Akt, p-ERK, active β-catenin). Compare protein levels between your resistant and parental (sensitive) cell lines.
-
Investigate Drug Efflux: Use flow cytometry or fluorescent microscopy to assess the intracellular accumulation of fluorescent substrates of ABC transporters (e.g., mitoxantrone (B413) for ABCG2) in the presence and absence of this compound and known inhibitors of these transporters.[7]
-
Assess EMT Markers: Evaluate the expression of epithelial (E-cadherin) and mesenchymal (Vimentin, N-cadherin, ZEB1) markers using Western blotting, immunofluorescence, or qRT-PCR.[9]
-
Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide staining to determine if there are alterations in cell cycle distribution, particularly a bypass of the G2/M arrest typically induced by this compound.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound IC50 has significantly increased in my long-term culture. | Development of acquired resistance. | 1. Perform experiments outlined in FAQ Q3 to identify the resistance mechanism.2. Consider combination therapies (see below).3. Thaw an earlier passage of the cell line to re-assess sensitivity. |
| My MET-amplified cell line is not responding to this compound. | This compound's primary mechanism in this line may be MET-independent. | 1. Test other MET TKIs (e.g., Crizotinib) to confirm MET dependency.[1]2. Investigate this compound's effect on microtubule polymerization in your cell line. |
| I suspect bypass pathway activation. Which combination therapy should I try? | Activation of EGFR, PI3K/Akt, MEK/ERK, or Wnt pathways. | 1. EGFR activation: Combine this compound with an EGFR inhibitor like Erlotinib.[13]2. PI3K/Akt or MEK/ERK activation: Use inhibitors for PI3K (e.g., LY294002) or MEK (e.g., U0126).3. Wnt activation: Combine with a Wnt pathway inhibitor (e.g., XAV939).[6] |
| Cells are showing a mesenchymal morphology and resistance. | Epithelial-to-Mesenchymal Transition (EMT). | 1. Confirm EMT by checking for changes in E-cadherin and Vimentin expression.[9]2. Consider combination with an FGFR inhibitor if FGFR1 expression is upregulated.[9] |
| Intracellular this compound concentration is low despite high media concentration. | Overexpression of ABC drug efflux pumps. | 1. Test for ABCG2 overexpression.[7][8]2. Co-administer an ABCG2 inhibitor to see if it restores sensitivity.[7][8] |
Quantitative Data Summary
Table 1: IC50 Values of this compound and other MET TKIs in Various Cancer Cell Lines
| Cell Line | MET Status | This compound IC50 (µM) | Crizotinib IC50 (µM) | PHA-665752 IC50 (µM) | Reference |
| NSCLC | |||||
| H1993 | MET Amplified | ~0.5 | ~0.05 | ~0.01 | [1] |
| EBC-1 | MET Amplified | ~0.3 | ~0.02 | ~0.005 | [1][2] |
| A549 | MET Independent | ~0.4 | >10 | >10 | [1][2] |
| PC9 GR4 | Acquired Resistance | ~0.5 | >10 | >10 | [1] |
| HCC827 GR6 | Acquired Resistance | ~0.6 | >10 | >10 | [1] |
| Gastric Cancer | |||||
| MKN45 | MET Amplified | ~0.2 | ~0.01 | ~0.005 | [2] |
| SNU638 | MET Addicted | ~0.3 | ~0.02 | ~0.01 | [2] |
| Hepatocellular Carcinoma | |||||
| HepG2 | MET Independent | 0.392 ± 0.0487 | N/A | N/A | [14] |
| HepG2/adr (P-gp overexpressing) | MET Independent | 0.412 ± 0.0596 | N/A | N/A | [14] |
Table 2: Effect of ABCG2 Overexpression on this compound Resistance
| Cell Line Pair | Description | This compound IC50 (µM) | Fold Resistance | Reference |
| NCI-H460 vs. NCI-H460/MX20 | Parental vs. ABCG2 Overexpressing | ~0.5 vs. ~2.5 | ~5 | [7] |
| S1 vs. S1-M1-80 | Parental vs. ABCG2 Overexpressing | ~0.4 vs. ~2.0 | ~5 | [7] |
| HEK293/pcDNA3.1 vs. HEK293/ABCG2-WT | Empty Vector vs. Wild-Type ABCG2 | ~0.8 vs. ~2.4 | ~3 | [7] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound (or other inhibitors) for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50.[7][8]
-
2. Western Blot Analysis of Signaling Pathways
-
Objective: To assess the activation state of key signaling proteins.
-
Methodology:
-
Culture parental and this compound-resistant cells to 70-80% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-E-cadherin, anti-Vimentin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To evaluate the effect of this compound on cell cycle distribution.
-
Methodology:
-
Treat cells with the desired concentration of this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight.
-
Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.[4]
-
Visualizations
Caption: Overview of this compound's actions and mechanisms of resistance.
Caption: Workflow for developing and characterizing this compound-resistant cells.
References
- 1. This compound (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of this compound (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]
- 6. Alternative Signaling Pathways as Potential Therapeutic Targets for Overcoming EGFR and c-Met Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, A c-Met Inhibitor in Clinical Trials, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Epithelial-to-mesenchymal transition is a resistance mechanism to sequential MET-TKI treatment of MET-amplified EGFR-TKI resistant non-small cell lung cancer cells - Clement - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. The role of epithelial to mesenchymal transition in resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of epithelial–mesenchymal transition-regulating transcription factors in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epithelial–mesenchymal transition (EMT) and its role in acquired epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI) chemoresistance in non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Tivantinib Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the off-target effects of Tivantinib on kinases other than its intended target, c-Met. This resource is designed to assist researchers in designing, executing, and interpreting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: Besides c-Met, what are the primary off-target effects of this compound?
A1: The most significant and well-documented off-target effect of this compound is the inhibition of tubulin polymerization, which is independent of its c-Met inhibitory activity.[1][2][3][4][5] This action is similar to other microtubule-destabilizing agents like vincristine.[3][5] Additionally, this compound has been identified as an inhibitor of Glycogen Synthase Kinase 3α (GSK3α) and Glycogen Synthase Kinase 3β (GSK3β).[1][6][7]
Q2: How do the off-target activities of this compound affect its cellular mechanism of action?
A2: this compound's off-target effects are crucial to its cytotoxic activity, which is often observed in cancer cell lines that are not dependent on c-Met signaling.[2][5] The inhibition of tubulin polymerization leads to the disruption of the microtubule network, causing a G2/M phase cell cycle arrest and subsequent apoptosis.[2][4][5] The inhibition of GSK3α/β can also contribute to its anti-cancer effects through modulation of various signaling pathways, including those involved in cell survival and proliferation.[1][6]
Q3: Should the c-Met status of a cell line be the sole determinant for using this compound in our experiments?
A3: No, the anti-proliferative activity of this compound is not restricted to c-Met dependent cell lines.[2][5] Due to its potent effects on microtubule dynamics, this compound can show efficacy in cells with low or no c-Met expression. Therefore, when interpreting results, it is critical to consider these off-target effects.
Q4: What are the reported inhibitory concentrations (IC50/Ki) for this compound's off-targets?
A4: Quantitative data for this compound's off-target effects are summarized in the table below. It is important to note that these values can vary depending on the specific assay conditions.
Data Presentation: this compound Off-Target Inhibitory Activities
| Target | Inhibitory Concentration | Assay Platform | Reference |
| c-Met (for comparison) | Ki: ~355 nM | Recombinant human c-Met filtermat-based assay | [8] |
| IC50: 100-300 nM | Cell-based c-Met phosphorylation assays | [8] | |
| GSK3α | IC50: ~190 nM | Millipore in vitro kinase assay | [1] |
| IC50: ~220 nM | Reaction Biology in vitro kinase assay | [1] | |
| GSK3β | IC50: ~430 nM | Millipore in vitro kinase assay | [1] |
| IC50: ~690 nM | Reaction Biology in vitro kinase assay | [1] | |
| Tubulin Polymerization | Requires ~3 µM to inhibit polymerization in vitro | In vitro tubulin polymerization assay with ~18 µM tubulin | [3] |
Experimental Protocols & Methodologies
Here are detailed methodologies for key experiments used to characterize the off-target effects of this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the assembly of microtubules from purified tubulin.
Principle: Tubulin polymerization is monitored by the increase in light scattering (absorbance) or fluorescence of a reporter molecule as it is incorporated into growing microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA
-
GTP solution (100 mM)
-
This compound
-
Positive Controls: Nocodazole or Vincristine (inhibitors), Paclitaxel (stabilizer)
-
Negative Control: DMSO (vehicle)
-
96-well, clear, flat-bottom microplate (for absorbance) or black microplate (for fluorescence)
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep on ice and use within one hour.
-
Prepare a 10 mM working stock of GTP in water.
-
-
Reaction Setup (on ice):
-
In each well of the 96-well plate, prepare the reaction mixture containing tubulin (final concentration 2-3 mg/mL), GTB, and glycerol (to promote polymerization).
-
Add serial dilutions of this compound or control compounds (Nocodazole, Vincristine, Paclitaxel, DMSO) to the respective wells.
-
-
Initiation and Measurement:
-
Transfer the plate to a microplate reader pre-warmed to 37°C.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately begin monitoring the change in absorbance at 340-350 nm or the increase in fluorescence over time (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
Plot absorbance/fluorescence versus time to generate polymerization curves.
-
Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the curve for each condition.
-
Calculate the percentage of inhibition relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Immunofluorescence Analysis of Microtubule Disruption
This method visualizes the effects of this compound on the microtubule network within cells.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol (B129727)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1-5% BSA or 10% normal serum in PBS
-
Primary Antibody: Anti-α-tubulin antibody
-
Secondary Antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI
-
Antifade Mounting Medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 16-24 hours). Include a vehicle-treated control.
-
Fixation:
-
Gently wash cells twice with PBS.
-
Fix the cells with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
-
Permeabilization (for PFA-fixed cells): Wash three times with PBS, then incubate with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS, then incubate with Blocking Buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate with diluted anti-α-tubulin primary antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle following this compound treatment.
Materials:
-
This compound-treated and control cells
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations: Signaling Pathways and Workflows
References
- 1. GSK3 alpha and beta are new functionally relevant targets of this compound in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. sinobiological.com [sinobiological.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. biossusa.com [biossusa.com]
- 7. GSK3 alpha and beta are new functionally relevant targets of this compound in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Inconsistent Results in Tivantinib Experiments
Welcome to the technical support center for researchers utilizing Tivantinib. This resource provides troubleshooting guidance and frequently asked questions to address common challenges and inconsistencies observed in experiments with this compound. This compound was initially developed as a selective inhibitor of the c-MET receptor tyrosine kinase, but subsequent research has revealed a more complex mechanism of action, which is often the source of unexpected experimental outcomes.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with this compound inconsistent with its reported function as a c-MET inhibitor?
A1: A significant body of evidence now indicates that this compound's primary anti-tumor effect is not due to c-MET inhibition but rather its ability to disrupt microtubule dynamics by inhibiting tubulin polymerization.[2][3][5][6][7][8][9] This off-target activity often leads to cytotoxic effects in cancer cells that are not dependent on the c-MET signaling pathway.[2][3][5][10] Therefore, if your results (e.g., cell viability, cell cycle arrest) do not correlate with the c-MET status of your cell lines, it is likely due to this compound's effects on tubulin.
Q2: I am observing G2/M cell cycle arrest in my this compound-treated cells, whereas other c-MET inhibitors cause G0/G1 arrest. Is this expected?
A2: Yes, this is a key indicator of this compound's off-target effect on microtubules. Drugs that disrupt microtubule dynamics typically induce a G2/M phase arrest in the cell cycle.[2][3][6][11] In contrast, specific c-MET inhibitors like crizotinib (B193316) and PHA-665752, which do not target tubulin, lead to a G0/G1 arrest in c-MET dependent cells.[2][3][10][11]
Q3: My this compound-treated cells are showing resistance, even though they have high c-MET expression. What could be the cause?
A3: Resistance to this compound can arise from mechanisms independent of c-MET. One significant factor is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP) and ABCB1 (also known as MDR1).[5][12][13][14] These transporters can efflux this compound from the cell, reducing its intracellular concentration and thus its efficacy.[12][13][14] It has been shown that this compound is a substrate of ABCG2, and its overexpression can confer resistance.[12][13][14]
Q4: Should I continue to use MET expression as a biomarker for this compound sensitivity in my preclinical models?
A4: While early clinical trials suggested that patients with high MET expression might benefit more from this compound, subsequent Phase III trials did not confirm this survival benefit.[15][16][17] In preclinical models, this compound has demonstrated cytotoxic activity in cells with both high and low/no c-MET expression.[2][3][4] Therefore, relying solely on MET expression as a predictive biomarker for this compound's efficacy can be misleading. It is crucial to consider its tubulin-targeting activity.
Troubleshooting Guides
Issue 1: Discrepancy between c-MET Inhibition and Cellular Effects
Problem: You observe potent anti-proliferative effects of this compound in your cancer cell lines, but you do not see a corresponding inhibition of c-MET phosphorylation or its downstream signaling pathways (e.g., AKT, ERK).
Possible Cause: this compound's cytotoxic effects are likely mediated by its inhibition of tubulin polymerization rather than c-MET inhibition at the concentrations used.
Troubleshooting Steps:
-
Validate c-MET Inhibition: Perform a dose-response experiment and analyze c-MET phosphorylation via Western blot at early time points (e.g., 1-6 hours) to determine the IC50 for c-MET inhibition in your specific cell line. Compare this to the IC50 for cell viability over a longer period (e.g., 72 hours).
-
Assess Microtubule Disruption:
-
Immunofluorescence: Stain this compound-treated cells for α-tubulin to visualize microtubule structures. Look for disorganized or depolymerized microtubules compared to vehicle-treated controls.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution. A significant increase in the G2/M population is indicative of microtubule disruption.[2][3][6][11]
-
Tubulin Polymerization Assay: If available, perform an in vitro tubulin polymerization assay to directly measure the effect of this compound on tubulin assembly.
-
Experimental Workflow for Investigating this compound's Mechanism of Action
A suggested workflow for dissecting this compound's cellular effects.
Issue 2: Variable this compound Efficacy Across Different Cancer Cell Lines
Problem: this compound shows potent cytotoxicity in some cell lines but is less effective in others, with no clear correlation to their c-MET dependency.
Possible Cause: The differential sensitivity could be due to variations in the expression of ABC drug transporters or differences in tubulin isotype expression.
Troubleshooting Steps:
-
Assess ABC Transporter Expression: Use Western blotting or qRT-PCR to determine the expression levels of key drug efflux pumps like ABCG2 and ABCB1 in your panel of cell lines.
-
Use ABC Transporter Inhibitors: Co-treat your cells with this compound and known inhibitors of ABCG2 (e.g., Ko143) or ABCB1 (e.g., verapamil) to see if sensitivity to this compound is restored in resistant cell lines.
-
Compare with other Microtubule-Targeting Agents: Test the sensitivity of your cell lines to other microtubule inhibitors like paclitaxel (B517696) or vincristine. This can help determine if there is a general mechanism of resistance to this class of drugs.
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | c-MET Status | This compound IC50 (µM) | Reference |
| EBC-1 | Non-Small Cell Lung | Amplified | ~0.3 | [11] |
| H1993 | Non-Small Cell Lung | Amplified | ~0.2 | [11] |
| A549 | Non-Small Cell Lung | Independent | ~0.4 | [11] |
| MKN-45 | Gastric | Amplified | ~0.2 | [2] |
| NCI-H460 | Non-Small Cell Lung | Independent (KRAS mutant) | ~0.3 | [2] |
| Huh7 | Hepatocellular Carcinoma | Not specified | ~0.5 | [6] |
| MHCC97L | Hepatocellular Carcinoma | Not specified | ~0.4 | [6] |
Detailed Experimental Protocols
Western Blot for c-MET Signaling
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound or a control c-MET inhibitor (e.g., crizotinib) for 1-6 hours. For ligand-stimulation studies, serum-starve cells and then stimulate with HGF in the presence or absence of the inhibitor.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence for Microtubule Integrity
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound (e.g., 1 µM) or a control microtubule agent (e.g., vincristine) for 16-24 hours.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 10 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Antibody Staining: Incubate with a primary antibody against α-tubulin for 1 hour. After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Visualize the cells using a fluorescence microscope.
Signaling Pathway Diagrams
Dual Mechanism of this compound Action
This compound's dual inhibitory effects on c-MET and tubulin polymerization.
Troubleshooting Logic for Unexpected this compound Results
A decision-making diagram for interpreting this compound experimental data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Cytotoxic activity of this compound (ARQ 197) is not due solely to c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, A c-Met Inhibitor in Clinical Trials, Is Susceptible to ABCG2-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. onclive.com [onclive.com]
- 17. This compound for second-line treatment of MET-high, advanced hepatocellular carcinoma (METIV-HCC): a final analysis of a phase 3, randomised, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tivantinib In Vitro Assay Optimization
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists optimize the concentration of Tivantinib (ARQ 197) for in vitro assays.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ARQ 197) is a small molecule inhibitor initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET pathway, when activated by its ligand HGF, is crucial in cell proliferation, survival, invasion, and angiogenesis, and it is often dysregulated in many cancers.[3][4] However, subsequent research has revealed that this compound also exerts significant anti-tumor effects by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[5][6][7] This dual mechanism is a critical consideration for experimental design.
Q2: How should I dissolve and store this compound?
This compound is a crystalline solid that is soluble in organic solvents like DMSO, ethanol, and DMF.[8] It is sparingly soluble in aqueous buffers.[8]
-
For Stock Solutions: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 20 mg/mL to 100 mg/mL).[8][9] Some protocols recommend using an ultrasonic bath to aid dissolution.[9] Store the DMSO stock solution at -20°C for up to one year or at -80°C for up to two years.[9]
-
For Working Solutions: For in vitro assays, dilute the DMSO stock solution with your aqueous buffer or cell culture medium. It is recommended to first dissolve this compound in DMSO before diluting with aqueous buffers to achieve maximum solubility.[8] Aqueous solutions should be prepared fresh and not stored for more than one day.[8]
Q3: What is a typical concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line and the assay endpoint.
-
For c-MET Inhibition: Inhibition of c-MET phosphorylation is typically observed in the range of 100 nM to 300 nM.[10]
-
For Cytotoxicity/Anti-proliferative Effects: The IC50 (half-maximal inhibitory concentration) for cell viability often ranges from the low nanomolar to the low micromolar scale (e.g., 9.9 nM in Huh7 cells to over 800 nM in some NSCLC cell lines).[11][12]
-
For Microtubule Disruption: Effects on tubulin polymerization and G2/M arrest are often seen at concentrations from 0.3 µM to 1 µM.[5][12][13]
It is crucial to perform a dose-response experiment (e.g., from 10 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental goals.
Q4: Does this compound only affect cells with high c-MET expression?
No. While initially developed as a c-MET inhibitor, studies have shown that this compound's cytotoxic activity is often independent of the cellular c-MET status.[5][14] It can inhibit the growth of cancer cells that are not addicted to the c-MET pathway with similar potency to those that are.[5] This is largely attributed to its off-target effect on microtubule polymerization.[5][7][15] Therefore, both c-MET dependent and independent cell lines can be sensitive to this compound.[12]
Part 2: Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of cell viability.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration Range | Your cell line may be less sensitive. Expand your dose-response curve to higher concentrations (e.g., up to 20 µM). |
| Drug Insolubility | This compound may be precipitating in your culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to maintain solubility. Prepare fresh dilutions from a validated DMSO stock for each experiment.[8] |
| Incorrect Assay Duration | The anti-proliferative effects of this compound may require longer incubation times. Run your viability assay at multiple time points (e.g., 24, 48, and 72 hours).[2] |
| Cell Line Resistance | The cell line may have resistance mechanisms, such as overexpression of ABC transporters.[7] However, this compound has been shown to overcome some forms of multidrug resistance.[7] Consider using a different, more sensitive cell line as a positive control. |
Issue 2: My results are inconsistent between experiments.
| Possible Cause | Troubleshooting Steps |
| Drug Degradation | Do not store this compound in aqueous solutions.[8] Prepare fresh working dilutions for each experiment from a frozen DMSO stock. Ensure the stock solution has been stored properly at -20°C or -80°C.[9] |
| Variable Seeding Density | Ensure a consistent number of cells are seeded in each well. Variations in starting cell number can significantly impact final viability readouts. |
| DMSO Concentration Effects | High concentrations of DMSO can be toxic to cells. Maintain a consistent and low final DMSO concentration across all wells, including the vehicle control. |
| Assay Timing | Read plates at a consistent time point after adding the viability reagent, as the signal can change over time. |
Issue 3: I am trying to validate c-MET inhibition but see no effect on phosphorylation.
| Possible Cause | Troubleshooting Steps |
| Concentration is Too Low | While cytotoxic effects may occur at lower concentrations due to microtubule disruption, direct inhibition of c-MET phosphorylation typically requires concentrations in the 100-300 nM range.[10] |
| Concentration is Too High | At high micromolar concentrations, cytotoxic effects from microtubule disruption can mask specific c-MET signaling events.[5][12] |
| Timing of Analysis | Analyze c-MET phosphorylation at earlier time points (e.g., 2-6 hours) after this compound treatment, before widespread cell death occurs.[16] |
| c-MET Activation State | For cell lines with low basal c-MET activity, you may need to stimulate the pathway with HGF to observe inhibition of phosphorylation.[10] |
| Off-Target Mechanism Dominance | Remember that this compound's primary cytotoxic effect in many cell lines is through microtubule disruption, not c-MET inhibition.[15][17] The lack of p-MET inhibition does not mean the compound is inactive. |
Part 3: Data Presentation & Protocols
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (Cell Viability) | Reference |
| Huh7 | Hepatocellular Carcinoma | ~9.9 nM | [11] |
| Hep3B | Hepatocellular Carcinoma | ~448 nM | [11] |
| HT29 | Colon Cancer | ~100 - 300 nM (p-MET inhibition) | [10] |
| MKN-45 | Gastric Cancer | ~100 - 300 nM (p-MET inhibition) | [10] |
| EBC-1 | Non-Small-Cell Lung Cancer | ~0.36 - 0.8 µM | [12] |
| H1993 | Non-Small-Cell Lung Cancer | ~0.36 - 0.8 µM | [12] |
Note: IC50 values are highly dependent on the specific assay conditions and duration. This table should be used as a guideline for establishing a starting concentration range.
Experimental Protocols
Protocol 1: Determining this compound IC50 using an MTS Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium from your DMSO stock. Create a range from ~1 nM to 20 µM. Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1-4 hours until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control cells and plot the results using a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Validating c-MET Inhibition via Western Blot
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0, 50, 100, 250, 500 nM) for a short duration (e.g., 6 hours). If required, stimulate with HGF (e.g., 50 ng/mL) for 15 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-c-MET (Tyr1234/1235) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL (chemiluminescence) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total c-MET and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading and to assess changes in total protein levels.
Part 4: Mandatory Visualizations
Diagram 1: this compound's Dual Mechanism of Action
Caption: this compound inhibits both c-MET signaling and tubulin polymerization.
Diagram 2: Experimental Workflow for this compound Concentration Optimization
Caption: Workflow for determining the optimal this compound concentration.
Diagram 3: Troubleshooting Unexpected Viability Results
Caption: Decision tree for troubleshooting high cell viability results.
References
- 1. This compound | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Development of this compound as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activity of this compound (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. promegaconnections.com [promegaconnections.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Tivantinib precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tivantinib precipitation in cell culture media. The following information is designed to offer practical solutions and a deeper understanding of the factors influencing this compound's stability and solubility in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after being added to the cell culture medium?
A1: this compound has very low aqueous solubility. Precipitation upon addition to aqueous cell culture medium is a common issue that can be attributed to several factors:
-
High Final Concentration: The intended final concentration of this compound in your medium may surpass its solubility limit in that specific aqueous environment.
-
"Solvent Shock": this compound is typically dissolved in a high-concentration stock solution using an organic solvent like Dimethyl Sulfoxide (DMSO). When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate before it can be adequately dispersed.
-
pH of the Medium: The solubility of many small molecule inhibitors is pH-dependent. Standard cell culture media are buffered to a physiological pH (typically 7.2-7.4), which may not be optimal for maintaining this compound solubility.
-
Interaction with Media Components: Components within the cell culture medium, particularly proteins in Fetal Bovine Serum (FBS), can interact with this compound, potentially affecting its solubility and availability.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl Sulfoxide (DMSO) is the universally recommended solvent for preparing high-concentration stock solutions of this compound. It exhibits high solubility in DMSO, allowing for the preparation of concentrated stocks that can be diluted to working concentrations.[1][2]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, at or below 0.1%. It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in all experiments to account for any potential effects of the solvent on the cells.
Q4: Can I dissolve this compound directly in cell culture medium?
A4: It is not recommended to dissolve this compound powder directly in cell culture medium due to its poor aqueous solubility. The most reliable method is to first prepare a concentrated stock solution in DMSO and then dilute this stock to the final desired concentration in the culture medium.
Q5: How does this compound exert its effects in cells?
A5: this compound was initially identified as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[3][4][5] However, subsequent research has shown that this compound can also induce cell cycle arrest at the G2/M phase and apoptosis by disrupting microtubule dynamics, similar to the action of tubulin inhibitors.[2][6][7] Its cytotoxic activity may be independent of the cellular c-MET status.[2][6]
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Dilution in Media
| Potential Cause | Troubleshooting Steps |
| High Final Concentration | Lower the final concentration of this compound in your experiment. Consult the literature for typical effective concentrations, which are often in the low micromolar or nanomolar range.[1][7] |
| Solvent Shock | 1. Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. 2. Step-wise dilution: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the stock in a small volume of serum-free media or PBS. Then, add this intermediate dilution to the final volume of complete media. 3. Slow addition and mixing: Add the this compound stock solution dropwise to the vortexing or gently swirling culture medium to ensure rapid and thorough mixing. |
| Low DMSO Concentration in Final Solution | While aiming for a low final DMSO concentration to avoid toxicity, ensure it is sufficient to maintain this compound in solution. If precipitation persists at very low DMSO concentrations (e.g., <0.1%), consider preparing a less concentrated DMSO stock solution to allow for a slightly higher, yet non-toxic, final DMSO concentration. |
Issue 2: this compound Solution is Initially Clear but Precipitates Over Time
| Potential Cause | Troubleshooting Steps |
| Compound Instability | 1. Prepare fresh solutions: Prepare this compound working solutions fresh for each experiment from a frozen DMSO stock. Avoid storing diluted aqueous solutions for extended periods. 2. Minimize light exposure: Protect this compound solutions from light, as some compounds are light-sensitive. |
| Interaction with Serum Proteins | If your cell line can tolerate it, consider reducing the serum concentration in your culture medium. Serum proteins can bind to small molecules, which may influence their solubility and availability. |
| Temperature Fluctuations | Maintain a constant temperature of 37°C during your experiment. Avoid repeated warming and cooling of the media containing this compound. |
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 68-74 mg/mL (approx. 184-200 mM) | Sonication may be required for complete dissolution.[8] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Aqueous Solution | Very low | Specific quantitative data in cell culture media like RPMI-1640 or DMEM is not readily available in public literature. Solubility is expected to be significantly lower than in DMSO and influenced by pH and media components. |
Disclaimer: The solubility of this compound in specific cell culture media can vary depending on the exact formulation, serum content, and other additives. The data presented here is based on available information and should be used as a guideline. It is recommended to empirically determine the optimal working concentration for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
Procedure:
-
Allow the this compound powder and DMSO to come to room temperature.
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to ensure the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
Frozen aliquot of this compound DMSO stock solution
-
Pre-warmed (37°C) complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile tubes for dilution
Procedure (Serial Dilution Method):
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Step 1: Intermediate Dilution (Recommended): To minimize "solvent shock," first prepare an intermediate dilution of the this compound stock solution in pre-warmed serum-free medium or PBS. For example, dilute a 10 mM stock solution 1:100 to create a 100 µM intermediate solution.
-
Step 2: Final Dilution: Add the required volume of the intermediate this compound solution to your culture plates or flasks containing pre-warmed complete medium to achieve the final desired concentration. Gently swirl the plate or flask to ensure thorough mixing.
-
Always include a vehicle control group that is treated with the same final concentration of DMSO as the experimental groups.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Dual mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (ARQ 197) affects the apoptotic and proliferative machinery downstream of c-MET: role of Mcl-1, Bcl-xl and Cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Cytotoxic activity of this compound (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | c-Met/HGFR | Apoptosis | TargetMol [targetmol.com]
Tivantinib Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Tivantinib. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Troubleshooting Guide
Issue: Unexpected or inconsistent experimental results.
This guide will help you troubleshoot potential issues related to this compound stability that may be affecting your experimental outcomes.
Caption: Troubleshooting flowchart for inconsistent experimental results with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] Stock solutions in a suitable solvent such as DMSO can be stored at -80°C for up to two years or at -20°C for one year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.[1]
Q2: How should I prepare and store working solutions of this compound?
A2: It is highly recommended to prepare working solutions fresh on the day of use, especially for in vivo experiments.[1] If you have prepared a stock solution in DMSO, it is not advisable to store it at room temperature for an extended period.[2] When preparing solutions, sonication may be necessary to fully dissolve the compound.[2]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is light-sensitive. It is important to protect the compound, both in its solid form and in solution, from light exposure to prevent potential photodegradation. A safety data sheet suggests avoiding the formation of dust and aerosols and providing appropriate exhaust ventilation where dust is formed.[3]
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in DMSO at a concentration of 68 mg/mL (184.07 mM).[2] It is important to use fresh, high-purity (anhydrous) DMSO, as moisture can affect solubility.[4]
Q5: What are the known degradation pathways for this compound?
A5: Currently, there is limited publicly available information detailing the specific degradation pathways of this compound under various stress conditions such as hydrolysis, oxidation, or thermal stress. General best practices for handling and storage should be followed to minimize degradation.
Data Presentation
Table 1: this compound Storage and Stability Summary
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [1] |
| Powder | 4°C | 2 years | [1] |
| Stock Solution in Solvent | -80°C | 2 years | [1] |
| Stock Solution in Solvent | -20°C | 1 year | [1][2] |
Experimental Protocols
General Protocol for Assessing Compound Stability (Forced Degradation Study)
Since a specific, validated stability-indicating method for this compound is not publicly available, this section provides a general protocol for conducting a forced degradation study. This type of study is crucial for understanding a compound's intrinsic stability and for developing a stability-indicating analytical method, typically HPLC.
Caption: General experimental workflow for a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile (B52724) and water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) and incubate at a specific temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 M NaOH) and incubate at a specific temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature.
-
Thermal Degradation: Expose the solid this compound powder and a solution to elevated temperatures (e.g., 60°C or 80°C).
-
Photostability: Expose the solid this compound powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) for each stress condition.
-
Sample Preparation for Analysis: Before analysis, neutralize the acid and base-hydrolyzed samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analytical Method: Analyze the samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradation products.
-
Data Analysis: Calculate the percentage of this compound degradation and identify the major degradation products. This information can be used to understand the stability profile of the molecule.
References
Technical Support Center: Managing High Interpatient Variability in Tivantinib Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the significant interpatient variability observed in the pharmacokinetics of tivantinib. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (formerly ARQ 197) is an experimental small molecule anti-cancer drug.[1] Initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, it binds to the dephosphorylated MET kinase, locking it in an inactive state.[1][2] This inhibition disrupts downstream signaling pathways like RAS-MAPK and PI3K-AKT, which are crucial for cell growth, migration, and survival.[2][3] However, subsequent research has revealed that this compound also exhibits anti-tumor activity by disrupting microtubule polymerization, a mechanism independent of its c-MET inhibition.[4][5][6]
Q2: What are the main factors contributing to the high interpatient variability in this compound pharmacokinetics?
A2: The primary factor is genetic polymorphism in the cytochrome P450 enzyme CYP2C19, which is the key enzyme responsible for metabolizing this compound. Individuals can be classified as poor, intermediate, normal (extensive), rapid, or ultra-rapid metabolizers based on their CYP2C19 genotype, leading to significant differences in drug exposure.[7][8] Other intrinsic and extrinsic factors that can contribute to pharmacokinetic variability of kinase inhibitors in general include organ function (hepatic and renal), drug-drug interactions, and patient demographics.[9][10]
Q3: How does the CYP2C19 genotype affect this compound dosing?
A3: Patients who are poor metabolizers of CYP2C19 have reduced enzyme activity, leading to higher plasma concentrations of this compound and potentially increased toxicity.[8][11] Conversely, extensive or ultra-rapid metabolizers may have lower drug exposure, which could impact efficacy. Clinical studies have recommended different doses based on CYP2C19 genotype. For instance, in combination with erlotinib, a dose of 360 mg twice daily has been suggested for extensive metabolizers, and 240 mg twice daily for poor metabolizers.
Q4: What are the most common adverse events associated with this compound treatment?
A4: Common adverse events reported in clinical trials include neutropenia (a low level of neutrophils, a type of white blood cell), anemia, ascites, rash, and abdominal pain.[2][12] Grade 3 or worse neutropenia has been a notable dose-limiting toxicity.[3][13]
Q5: What is the clinical status of this compound?
A5: this compound is an experimental drug and is not approved by the US Food and Drug Administration (FDA).[1] While it showed some promise in early-phase trials, particularly in patients with high c-MET expression, subsequent phase 3 trials in hepatocellular carcinoma and non-small cell lung cancer failed to meet their primary endpoints.[1][2]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound research.
Pharmacokinetic Analysis (LC-MS/MS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or low this compound signal | 1. Incorrect MS settings. 2. Issues with the LC system (e.g., no mobile phase flow). 3. Sample degradation or adsorption. 4. This compound concentration below the limit of detection. | 1. Verify MS parameters (ion source settings, collision gas pressure). 2. Check for leaks, ensure the purge valve is closed, and purge the system. 3. Prepare fresh samples and use appropriate vials to minimize adsorption.[9] 4. Concentrate the sample if possible or use a more sensitive instrument. |
| Inconsistent retention times | 1. Insufficient column equilibration. 2. Changes in mobile phase composition. 3. Column contamination. | 1. Ensure at least 10 column volumes pass through for equilibration.[9][14] 2. Prepare fresh mobile phase and ensure accurate composition. 3. Flush the column or replace the guard column.[14] |
| Poor peak shape (broadening, splitting, tailing) | 1. Column overload or contamination. 2. Improper sample solvent. 3. Dirty ion source. | 1. Dilute the sample or replace the column.[4] 2. Ensure the sample is fully soluble in the mobile phase.[14] 3. Clean the ion source.[4] |
| High background noise | 1. Contaminated mobile phase or reagents. 2. Contaminated LC-MS system. | 1. Use high-purity solvents and freshly prepared mobile phases. 2. Flush the system with a strong solvent. |
Cell-Based Assays (c-MET Phosphorylation)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No detectable phospho-c-MET signal | 1. Low level of endogenous c-MET phosphorylation. 2. Inactive primary antibody. 3. Dephosphorylation of samples during preparation. | 1. Stimulate cells with Hepatocyte Growth Factor (HGF) to induce c-MET phosphorylation.[15] 2. Use a new, validated antibody and run a positive control. 3. Keep samples on ice and use phosphatase inhibitors in lysis buffers.[16] |
| High background in Western blot | 1. Primary or secondary antibody concentration is too high. 2. Insufficient blocking. 3. Using milk as a blocking agent (contains phosphoproteins). | 1. Titrate antibody concentrations to find the optimal dilution.[17] 2. Increase blocking time or use a different blocking agent.[17] 3. Use Bovine Serum Albumin (BSA) for blocking when detecting phosphoproteins.[16] |
| Inconsistent results between experiments | 1. Variation in cell confluence or passage number. 2. Inconsistent incubation times with this compound or HGF. | 1. Use cells at a consistent confluence and within a defined passage number range. 2. Standardize all incubation times. |
Quantitative Data Summary
This compound Pharmacokinetic Parameters
| Parameter | Value | Condition | Reference |
| Ki for c-MET | ~355 nM | In vitro | [13][18] |
| IC50 for c-MET phosphorylation | 100 - 300 nM | In vitro (various cell lines) | [13] |
| Recommended Phase 2 Dose (monotherapy) | 360 mg twice daily | Phase I study | [3] |
| Recommended Dose (with erlotinib) | 360 mg BID (EMs), 240 mg BID (PMs) | Phase I study (CYP2C19 genotype-based) | |
| Median Progression-Free Survival (mCRPC) | 5.5 months (this compound) vs 3.7 months (placebo) | Phase II study | [13] |
| Median Overall Survival (HCC, MET-high) | 8.4 months (this compound) vs 9.1 months (placebo) | Phase III study (METIV-HCC) | [2] |
EMs: Extensive Metabolizers, PMs: Poor Metabolizers
Common Grade 3 or Worse Adverse Events (this compound)
| Adverse Event | Incidence (%) in this compound Group | Clinical Trial | Reference |
| Ascites | 7% | METIV-HCC (Phase III) | [2] |
| Anemia | 5% | METIV-HCC (Phase III) | [2] |
| Abdominal Pain | 4% | METIV-HCC (Phase III) | [2] |
| Neutropenia | 4% | METIV-HCC (Phase III) | [2] |
| Febrile Neutropenia | 6.4% (1 patient with grade 3) | Phase II (MiT tumors) | [15] |
| Thrombocytopenia | 6.4% (1 patient with grade 3 & 4) | Phase II (MiT tumors) | [15] |
| Hypertension | Grade 3 in 4 of 11 patients | Phase I (with bevacizumab) | [19] |
Experimental Protocols
Quantification of this compound in Plasma by LC-MS/MS
Objective: To determine the concentration of this compound in plasma samples.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Perform protein precipitation by adding acetonitrile (B52724).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., Acquity UPLC BEH C18).[20]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[20]
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Ionization: Electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known this compound concentrations.
-
Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve based on the peak area ratio of this compound to the internal standard.
-
CYP2C19 Genotyping
Objective: To determine the CYP2C19 genotype of a patient to predict their metabolizer status.
Methodology:
-
Sample Collection: Collect a whole blood sample in an EDTA tube or a buccal swab.
-
DNA Extraction: Extract genomic DNA from the collected sample using a commercially available kit.
-
Genotyping Assay:
-
Use a validated genotyping assay, such as a TaqMan real-time PCR-based allelic discrimination assay, to detect specific single nucleotide polymorphisms (SNPs) that define the common CYP2C19 alleles (e.g., *2, *3 for loss-of-function and *17 for increased function).
-
The assay uses specific primers and fluorescently labeled probes for each allele.
-
-
Data Interpretation:
-
Based on the detected alleles, determine the diplotype (the combination of two alleles).
-
Assign a metabolizer phenotype based on the diplotype according to established guidelines (e.g., Clinical Pharmacogenetics Implementation Consortium - CPIC).[18]
-
Poor Metabolizer: Two loss-of-function alleles (e.g., 2/2, 2/3).
-
Intermediate Metabolizer: One loss-of-function allele and one normal function allele (e.g., 1/2).
-
Normal (Extensive) Metabolizer: Two normal function alleles (e.g., 1/1).
-
Rapid/Ultra-rapid Metabolizer: One or two increased function alleles (e.g., 1/17, 17/17).[7]
-
-
c-MET Phosphorylation Assay (Western Blot)
Objective: To assess the effect of this compound on c-MET phosphorylation in cultured cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cells with known c-MET expression (e.g., MKN-45, SNU-5).
-
Treat cells with varying concentrations of this compound for a specified time.
-
For stimulated conditions, add HGF for a short period before cell lysis.[15]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing protease and phosphatase inhibitors.[16]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Incubate with a primary antibody specific for phospho-c-MET (e.g., p-Met Tyr1234/1235).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total c-MET and a loading control (e.g., β-actin) to normalize the data.
-
Microtubule Polymerization Assay
Objective: To determine the effect of this compound on tubulin polymerization in vitro.
Methodology:
-
Reagent Preparation:
-
Use a commercially available tubulin polymerization assay kit.
-
Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP).
-
-
Assay Procedure:
-
Add the tubulin solution to a 96-well plate.
-
Add varying concentrations of this compound, a positive control for inhibition (e.g., vincristine), and a positive control for polymerization (e.g., paclitaxel).
-
Incubate the plate at 37°C to allow for polymerization.
-
-
Data Acquisition:
-
Measure the change in absorbance or fluorescence over time using a plate reader. An increase in signal indicates tubulin polymerization.[4]
-
-
Data Analysis:
-
Plot the signal intensity versus time for each condition.
-
Compare the polymerization curves in the presence of this compound to the controls to determine its effect on microtubule formation.
-
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for managing this compound pharmacokinetic variability.
Caption: Logical workflow for troubleshooting experimental inconsistencies.
References
- 1. A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 4. zefsci.com [zefsci.com]
- 5. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 6. benchchem.com [benchchem.com]
- 7. shimadzu.at [shimadzu.at]
- 8. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cincinnatichildrens.org [cincinnatichildrens.org]
- 10. researchgate.net [researchgate.net]
- 11. Phase II randomized, double-blind, placebo-controlled study of this compound in men with asymptomatic or minimally symptomatic metastatic castration-resistant prostate cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 14. researchgate.net [researchgate.net]
- 15. yeasenbio.com [yeasenbio.com]
- 16. Clinical Pharmacogenetics Implementation Consortium Guidelines for Cytochrome P450-2C19 (CYP2C19) Genotype and Clopidogrel Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Clinical implementation of rapid CYP2C19 genotyping to guide antiplatelet therapy after percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 19. accp.com [accp.com]
- 20. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tivantinib vs. Crizotinib in MET-Mutant Papillary Renal Cell Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The MET signaling pathway, crucial for cell growth, migration, and survival, is a key therapeutic target in papillary renal cell carcinoma (PRCC), particularly in subtypes harboring MET mutations.[1][2] This guide provides a detailed comparison of two MET inhibitors, tivantinib and crizotinib (B193316), in the context of MET-mutant PRCC, summarizing available clinical data, experimental protocols, and mechanisms of action.
Executive Summary
Clinical evidence supporting the use of This compound in MET-mutant papillary renal cell carcinoma is limited and largely negative. A phase II trial (SWOG S1107) of this compound in an unselected pRCC population showed no clinical activity.[3][4] In contrast, crizotinib , a multi-targeted tyrosine kinase inhibitor, has demonstrated some activity in MET-driven cancers, although its efficacy in a dedicated MET-mutant PRCC cohort compared to this compound has not been established in a head-to-head trial. The SWOG 1500 trial provides comparative data for crizotinib against other targeted agents in PRCC.[5][6][7] A case report has shown a response to crizotinib in a patient with MET-mutant PRCC who had progressed on this compound.[8][9]
Mechanism of Action
Both this compound and crizotinib target the MET receptor tyrosine kinase, but through different mechanisms.
This compound is described as a non-ATP-competitive, selective inhibitor of MET.[10][11] It is thought to stabilize the inactive conformation of the MET kinase, thereby preventing its phosphorylation and downstream signaling.[11][12] However, some studies suggest its antitumor activity might not be solely due to MET inhibition.[11]
Crizotinib is an ATP-competitive inhibitor of multiple receptor tyrosine kinases, including ALK, ROS1, and MET.[13][14][15] By binding to the ATP-binding site of the MET kinase, it blocks autophosphorylation and subsequent activation of downstream signaling pathways.[14]
MET Signaling Pathway and Drug Intervention
The following diagram illustrates the MET signaling pathway and the points of intervention for this compound and crizotinib.
Caption: MET signaling pathway and inhibitor action.
Clinical Trial Data Comparison
Direct comparative data from a head-to-head trial of this compound versus crizotinib in MET-mutant PRCC is not available. The following tables summarize key findings from separate clinical trials.
This compound in Papillary Renal Cell Carcinoma
| Trial | Phase | Patient Population | N | Key Findings |
| SWOG S1107 [3][4] | II | Advanced PRCC (unselected for MET status) | 40 (20 per arm) | Response Rate (RR): 0% in both this compound monotherapy and this compound + erlotinib (B232) arms. Median Progression-Free Survival (PFS): 2.0 months (this compound monotherapy), 3.9 months (this compound + erlotinib). Conclusion: No clinical activity observed. |
| Case Report [8][9] | N/A | MET H1094L-mutant PRCC | 1 | Rapid disease progression on this compound monotherapy. |
Crizotinib in Papillary Renal Cell Carcinoma
| Trial | Phase | Patient Population | N | Key Findings |
| SWOG 1500 [5][6][7] | II | Metastatic PRCC | 28 (crizotinib arm) | Median Progression-Free Survival (PFS): Did not improve PFS relative to sunitinib (B231). Adverse Events: Grade 3 or 4 adverse events occurred in 37% of patients. Note: Enrollment in the crizotinib arm was halted due to futility. |
| Case Report [8][9] | N/A | MET H1094L-mutant PRCC (post-tivantinib progression) | 1 | Partial response to crizotinib with symptomatic improvement. |
Experimental Protocols
SWOG S1107 (this compound)
-
Study Design: A randomized, multicenter, parallel two-stage phase II trial.[3][4]
-
Patient Population: Patients with advanced papillary renal cell carcinoma with 0-1 prior systemic therapy.[3][4]
-
Intervention:
-
Primary Endpoint: Response Rate (RR) based on RECIST criteria.[4]
-
Biomarker Analysis: Tumor tissue was intended for MET and EGFR expression analysis.[4]
SWOG 1500 (Crizotinib)
-
Study Design: A randomized, open-label, phase II trial comparing sunitinib to cabozantinib, crizotinib, and savolitinib (B612288).[5][6]
-
Patient Population: Patients with metastatic papillary renal cell carcinoma who had received up to one previous therapy (excluding VEGF- and MET-directed agents).[6]
-
Intervention (Crizotinib arm): Crizotinib 250 mg orally twice daily.[7]
-
Primary Endpoint: Progression-Free Survival (PFS).[7]
Experimental Workflow for Patient Treatment and Analysis
The following diagram outlines a typical workflow for patient selection and analysis in trials targeting MET-mutant PRCC.
Caption: Patient selection and analysis workflow.
Conclusion
Based on the available evidence, this compound has not demonstrated efficacy in papillary renal cell carcinoma. While crizotinib also did not show a significant benefit over standard therapy in a broader PRCC population in the SWOG 1500 trial, the case report of a response in a MET-mutant patient post-tivantinib suggests that ATP-competitive MET inhibitors like crizotinib may hold more promise for this specific, molecularly defined subgroup.[8] Future clinical trials in MET-mutant PRCC should focus on patient selection based on specific MET alterations and may need to consider more potent and selective MET inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the Met signaling pathway in renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Phase II Evaluation of this compound and this compound with Erlotinib [grandroundsinurology.com]
- 4. Parallel (Randomized) Phase II Evaluation of this compound (ARQ197) and this compound in Combination with Erlotinib in Papillary Renal Cell Carcinoma: SWOG S1107 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of sunitinib with cabozantinib, crizotinib, and savolitinib for treatment of advanced papillary renal cell carcinoma: a randomised, open-label, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of sunitinib with cabozantinib, crizotinib, and savolitinib for treatment of advanced papillary renal cell carcinoma: a randomised, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Response to Crizotinib in a Patient with MET-mutant Papillary Renal Cell Cancer After Progression on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Response to crizotinib in a patient with MET-mutant papillary renal cell cancer after progression on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of this compound as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the MET receptor tyrosine kinase in non-small cell lung cancer: emerging role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 15. cancernetwork.com [cancernetwork.com]
A Comparative Analysis of Tivantinib and PHA-665752 in Targeting MET Signaling
In the landscape of targeted cancer therapy, the MET signaling pathway, crucial for cell proliferation, survival, and motility, has emerged as a significant target.[1][2][3] Dysregulation of this pathway is a known driver in the progression of numerous cancers.[1][3] This guide provides a detailed comparison of two small molecule inhibitors, Tivantinib (ARQ 197) and PHA-665752, which have been investigated for their effects on MET signaling. While both were developed to target the MET receptor tyrosine kinase, compelling evidence suggests they operate through distinct mechanisms of action.
Overview of Inhibitors
PHA-665752 is characterized as a potent, selective, and ATP-competitive inhibitor of the c-Met kinase.[4][5] It has demonstrated clear inhibition of MET autophosphorylation and downstream signaling pathways.[4][6][7][8]
This compound (ARQ 197) was initially developed as a selective, non-ATP competitive inhibitor of c-Met.[9][10] However, a growing body of research indicates that its primary anticancer effects may be independent of MET inhibition and are instead attributable to microtubule disruption.[9][10][11][12][13][14]
Comparative Efficacy and Potency
The following tables summarize the key quantitative data for this compound and PHA-665752, highlighting their differing potencies and primary targets.
| Inhibitor | Target | IC50 / Ki | Mechanism of Action | Reference |
| PHA-665752 | c-Met Kinase | IC50: 9 nM, Ki: 4 nM | ATP-competitive | [4][15] |
| This compound | c-Met Kinase | Ki: ~355 nM | Non-ATP competitive | [16] |
| Microtubules | - | Depolymerization | [9][12][14] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Mechanism of Action on MET Signaling
PHA-665752: Direct MET Kinase Inhibition
PHA-665752 directly binds to the ATP-binding site of the c-Met kinase domain, effectively inhibiting its catalytic activity.[4] This leads to a dose-dependent reduction in HGF-stimulated and constitutive MET phosphorylation.[4][7] Consequently, downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, are suppressed.[4][6][7] This inhibition of pro-survival and proliferative signals ultimately leads to cell cycle arrest, primarily at the G0/G1 phase, and apoptosis in MET-dependent cancer cells.[4][6][9]
This compound: A Controversial MET Inhibitor
While initially reported to inhibit MET by stabilizing its inactive conformation, numerous studies have challenged this as its primary mechanism of action.[11][17] Several reports show that this compound fails to inhibit MET phosphorylation or the activation of its key downstream effectors, AKT and ERK, even at concentrations that induce cell death.[9][12][13][14]
Instead, the cytotoxic effects of this compound are more consistent with a microtubule-depolymerizing agent.[9][11][12][14] This is supported by the observation that this compound induces a G2/M cell cycle arrest and disrupts mitotic spindle formation, effects that are characteristic of microtubule inhibitors and distinct from the G0/G1 arrest induced by PHA-665752.[9][12][13][18]
Visualizing the Mechanisms
The following diagrams illustrate the distinct mechanisms of action of PHA-665752 and this compound.
Caption: MET signaling pathway and points of inhibition.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate and compare MET inhibitors.
Western Blot for MET Phosphorylation
This assay is crucial for determining the direct inhibitory effect of the compounds on MET kinase activity within a cellular context.
Objective: To assess the levels of phosphorylated MET (p-MET) and total MET in cells treated with inhibitors.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MET-amplified GTL-16 or EBC-1) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, PHA-665752, or a vehicle control (DMSO) for a specified time (e.g., 2-6 hours).[14][19] For ligand-induced phosphorylation, serum-starve cells and then stimulate with Hepatocyte Growth Factor (HGF) in the presence or absence of the inhibitor.[4][16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[3]
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[19][20]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[19]
-
Incubate the membrane with a primary antibody specific for phospho-MET (e.g., p-MET Tyr1234/1235) overnight at 4°C.[19]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detect the signal using a chemiluminescent substrate.[19]
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total MET and a loading control (e.g., GAPDH or β-actin) to normalize the data.[19]
Caption: A typical workflow for Western Blot analysis.
Cell Viability and Proliferation Assays
These assays measure the cytotoxic and cytostatic effects of the inhibitors on cancer cell lines.
Objective: To determine the IC50 values and assess the anti-proliferative effects of the compounds.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or PHA-665752 for 72 hours.[13]
-
Viability Assessment:
-
MTT/MTS Assay: Add MTT or MTS reagent to each well and incubate. The reagent is converted by viable cells into a colored formazan (B1609692) product.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.[13]
-
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Normalize the results to the vehicle-treated control cells and plot the percentage of viability against the logarithm of the inhibitor concentration to calculate the IC50 value.[3]
Cell Cycle Analysis
This analysis is critical for distinguishing the mechanisms of action, particularly for this compound.
Objective: To determine the effect of the inhibitors on cell cycle distribution.
Protocol:
-
Treatment: Treat cells with the inhibitors (e.g., 1 µM of this compound or PHA-665752) for 24-48 hours.[12][13]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Conclusion
A direct comparison of this compound and PHA-665752 reveals two distinct pharmacological profiles. PHA-665752 is a bona fide, potent, and selective MET kinase inhibitor that effectively blocks the HGF/c-MET signaling pathway, leading to G0/G1 arrest and apoptosis in MET-driven cancers.[4][6][9][21] In contrast, the primary anticancer activity of this compound appears to be independent of MET inhibition.[9][13][14][18] Its effects are more consistent with those of a microtubule-disrupting agent, causing a G2/M phase arrest.[12][13][17]
For researchers and drug developers, this distinction is critical. While MET remains a valid therapeutic target, the clinical and experimental results obtained with this compound should be interpreted with caution, considering its likely off-target effects on tubulin polymerization.[10][12] PHA-665752, on the other hand, serves as a more reliable tool for studying the direct consequences of MET signaling inhibition.
References
- 1. Development of this compound as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C23H19N3O2 | CID 11494412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pnas.org [pnas.org]
- 8. Small molecule c-MET inhibitor PHA665752: effect on cell growth and motility in papillary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Targeting the MET receptor tyrosine kinase in non-small cell lung cancer: emerging role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxic activity of this compound (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. This compound (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic activity of this compound (ARQ 197) is not due solely to c-MET inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. arigobio.com [arigobio.com]
- 21. A selective small molecule c-MET Inhibitor, PHA665752, cooperates with rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Tivantinib in Hepatocellular Carcinoma: A Comparative Analysis of Anti-Tumor Efficacy in MET-High vs. MET-Low Subgroups
A deep dive into the clinical data surrounding the selective MET inhibitor Tivantinib reveals a complex and ultimately cautionary tale in the targeted therapy of hepatocellular carcinoma (HCC). While initial Phase II trials showed significant promise for patients with high MET expression, subsequent Phase III studies failed to confirm these findings, prompting a re-evaluation of this compound's mechanism of action and the role of MET as a predictive biomarker.
This guide provides a comprehensive comparison of this compound's anti-tumor effects in MET-high versus MET-low HCC, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological and clinical workflows.
The MET Signaling Pathway in HCC
The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell survival, proliferation, and invasion.[1][2] In hepatocellular carcinoma, dysregulation of the HGF/MET pathway is associated with a more aggressive tumor phenotype and a poorer prognosis.[1] this compound was developed as a selective, non-ATP competitive inhibitor of MET, aiming to block these downstream effects.[3][4]
Clinical Efficacy: A Tale of Two Phases
Initial clinical investigations into this compound's efficacy in second-line HCC treatment yielded encouraging results, particularly in a subgroup of patients with high MET expression in their tumors. However, these findings were not replicated in larger, confirmatory Phase III trials.
Phase II Study (ARQ 197-215)
A randomized, double-blind, placebo-controlled Phase II study provided the initial evidence for MET as a predictive biomarker for this compound response.[4][5] In the MET-high subgroup, this compound demonstrated a significant improvement in overall survival (OS) and time to progression (TTP) compared to placebo.[1][4] Conversely, in the MET-low group, there was no significant difference in outcomes, and placebo even outperformed this compound in some measures.[5]
Phase III Studies (METIV-HCC and JET-HCC)
The pivotal Phase III METIV-HCC trial, designed to confirm the Phase II findings in a larger MET-high population, failed to meet its primary endpoint of improved overall survival.[6][7][8] this compound did not demonstrate a statistically significant benefit over placebo in this patient population.[6][7] A similar Phase III study in a Japanese patient population (JET-HCC) also did not show a significant improvement in OS for the this compound arm.[8]
Quantitative Comparison of Clinical Trial Data
The following tables summarize the key efficacy data from the pivotal Phase II and Phase III clinical trials, comparing the performance of this compound and placebo in both MET-high and MET-low HCC patient populations.
Table 1: Efficacy of this compound in MET-High HCC Patients
| Endpoint | Phase II (ARQ 197-215)[1][4][5] | Phase III (METIV-HCC)[6] | Phase III (JET-HCC)[8] |
| Overall Survival (OS) | This compound: 7.2 monthsPlacebo: 3.8 monthsHR: 0.38 (p=0.01) | This compound: 8.4 monthsPlacebo: 9.1 monthsHR: 1.05 | This compound: 10.3 monthsPlacebo: 8.5 monthsHR: 0.82 |
| Progression-Free Survival (PFS) | This compound: 2.2 monthsPlacebo: 1.4 monthsHR: 0.45 (p=0.02) | This compound: 2.0 monthsPlacebo: 1.9 monthsHR: 0.96 | This compound: -Placebo: -HR: - |
| Time to Progression (TTP) | This compound: 2.7 monthsPlacebo: 1.4 monthsHR: 0.43 (p=0.03) | This compound: -Placebo: -HR: - | This compound: -Placebo: -HR: - |
Table 2: Efficacy of this compound in MET-Low HCC Patients
| Endpoint | Phase II (ARQ 197-215)[5] |
| Overall Survival (OS) | This compound: 9.0 months (Placebo)Placebo: 7.2 months (this compound)HR: 1.33 |
| Progression-Free Survival (PFS) | No significant difference |
| Time to Progression (TTP) | No significant difference |
Experimental Protocols
A critical component of these studies was the methodology used to classify patients based on their tumor MET expression.
MET Expression Analysis by Immunohistochemistry (IHC)
The determination of MET status was a central element of the patient selection and analysis process.
Objective: To stratify patients into MET-high and MET-low subgroups based on the level of MET protein expression in tumor tissue.
Protocol:
-
Tissue Collection and Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue samples were obtained from patients.
-
Antibody Staining: Immunohistochemical staining was performed using a specific anti-total MET antibody (e.g., CONFIRM™ anti-total MET (SP44) antibody).[4][9]
-
Scoring: Staining intensity was scored on a scale of 0 to 3+ (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong). The percentage of tumor cells at each intensity level was also determined.
-
MET-High Definition: A tumor was classified as "MET-high" if ≥50% of the tumor cells exhibited a moderate or strong (≥2+) staining intensity.[1][4][5][6][9] All other tumors were classified as "MET-low".
Re-evaluating the Mechanism: MET Inhibition vs. Other Effects
The discrepancy between the Phase II and Phase III trial results has led to further investigation into this compound's precise mechanism of action. Some studies suggest that this compound's anti-tumor effects may not be solely dependent on MET inhibition.[3][10] An alternative proposed mechanism involves the disruption of microtubule function, which could induce cell cycle arrest and apoptosis independent of MET status.[3][11] This raises questions about whether MET expression is a true predictive biomarker for this compound efficacy or simply a prognostic factor for a more aggressive disease course.[4][5]
Conclusion
The clinical development of this compound for hepatocellular carcinoma underscores the challenges of translating promising early-phase results into late-stage clinical success. While the initial hypothesis of targeting MET-high tumors was biologically sound and supported by Phase II data, the negative outcomes of the Phase III trials suggest a more complex picture.[6][7][8] The anti-tumor activity of this compound may be attributable to mechanisms beyond MET inhibition, and MET expression itself may be more of a prognostic than a predictive biomarker in this context.[3][4][5][10] These findings highlight the critical importance of robust, confirmatory trials and a deep understanding of a drug's mechanism of action in the pursuit of effective targeted therapies for cancer.
References
- 1. Development of this compound as Treatment for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? [frontiersin.org]
- 4. This compound in MET-high hepatocellular carcinoma patients and the ongoing Phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. This compound for second-line treatment of MET-high, advanced hepatocellular carcinoma (METIV-HCC): a final analysis of a phase 3, randomised, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medinews.it [medinews.it]
- 8. A randomized, double‐blind, placebo‐controlled, phase 3 study of this compound in Japanese patients with MET‐high hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
Tivantinib's Interaction Profile Beyond c-MET: A Comparative Guide to its Tyrosine Kinase Cross-Reactivity
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity profile of Tivantinib (ARQ 197), a small molecule inhibitor initially developed as a selective c-MET tyrosine kinase inhibitor. While its primary target is the hepatocyte growth factor receptor (HGFR), encoded by the MET proto-oncogene, a growing body of evidence reveals a more complex interaction landscape, with significant off-target effects contributing to its biological activity. This report consolidates key experimental findings, presents quantitative data for comparative analysis, and details the methodologies employed in these critical studies.
Executive Summary
This compound was designed to be a selective, non-ATP-competitive inhibitor of c-MET, a receptor tyrosine kinase frequently dysregulated in various cancers. However, subsequent research has demonstrated that the cytotoxic effects of this compound are often independent of c-MET inhibition. Instead, its anti-cancer properties are significantly influenced by its interactions with other cellular targets, most notably tubulin and the glycogen (B147801) synthase kinases 3α and 3β (GSK3α/β). This guide will delve into the specifics of this cross-reactivity, providing researchers, scientists, and drug development professionals with a clear, data-driven overview of this compound's broader kinase interaction profile.
Quantitative Kinase Inhibition Profile of this compound
The following table summarizes the known inhibitory activities of this compound against its primary target, c-MET, and key off-target kinases. The data highlights that while this compound does inhibit c-MET, it demonstrates comparable or even greater potency against GSK3α and GSK3β.
| Kinase Target | Inhibition Value (nM) | Value Type | Notes |
| c-MET | ~355 | Ki | Primary intended target.[1] |
| GSK3α | Upper nanomolar range | IC50 | More potently inhibited than c-MET.[2] |
| GSK3β | Upper nanomolar range | IC50 | Potently inhibited off-target.[2] |
| PAK3 | Weak Inhibition | - | Qualitative data; specific IC50/Ki not reported. |
| VEGFR3 (Flt4) | Weak Inhibition | - | Qualitative data; specific IC50/Ki not reported. |
| CAMKIIδ | Weak Inhibition | - | Qualitative data; specific IC50/Ki not reported. |
| Pim-1 | Weak Inhibition | - | Qualitative data; specific IC50/Ki not reported. |
A screen of this compound against 229 other kinases reportedly showed it to be 10- to 100-fold more selective for c-MET, though the specific data from this broad panel screen is not publicly available.[3]
Key Off-Target Activities
Microtubule Depolymerization
A significant body of research now points to the disruption of microtubule dynamics as a primary mechanism of this compound's anti-tumor activity. This effect is independent of its action on c-MET and leads to a G2/M cell cycle arrest and apoptosis.[4][5][6] This mode of action is more characteristic of classic anti-mitotic agents than selective kinase inhibitors.
GSK3α and GSK3β Inhibition
Recent studies have identified glycogen synthase kinase 3α (GSK3α) and GSK3β as novel and potent targets of this compound.[2] The IC50 values for GSK3α/β are in the upper nanomolar range, suggesting a physiologically relevant interaction. Inhibition of GSK3, a key regulator of numerous cellular processes including cell proliferation and apoptosis, likely contributes significantly to this compound's observed efficacy in various cancer cell lines, independent of their c-MET status.[2][7]
Signaling Pathway Interactions
The following diagram illustrates the established signaling pathways of this compound's primary target, c-MET, and its key off-target, GSK3.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against a panel of kinases is through in vitro kinase assays. The following is a generalized protocol based on methodologies cited in the literature.
Detailed Steps:
-
Plate Preparation: Recombinant kinases are added to the wells of a 384-well plate in a suitable kinase buffer. Serial dilutions of this compound (or other test compounds) are then added to the wells.
-
Pre-incubation: The plate is incubated at room temperature for a defined period to allow the compound to bind to the kinase.
-
Reaction Initiation: A solution containing the kinase-specific substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP) is added to each well to initiate the phosphorylation reaction.
-
Reaction Incubation: The plate is incubated for a specific time to allow the kinase to phosphorylate its substrate.
-
Reaction Termination: The reaction is stopped, often by the addition of a stop solution (e.g., phosphoric acid).
-
Detection: The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this can be done by transferring the reaction mixture to a filtermat, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (e.g., DMSO). The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then determined by fitting the data to a dose-response curve.
Conclusion
The cross-reactivity profile of this compound extends beyond its intended target, c-MET, to include potent inhibition of GSK3α/β and a significant, c-MET-independent effect on microtubule polymerization. These off-target activities are crucial to understanding the compound's mechanism of action and its observed anti-tumor effects. For researchers and drug developers, this highlights the importance of comprehensive selectivity profiling to fully characterize the biological activities of small molecule inhibitors. Future investigations into this compound and its analogs should consider this broader target landscape to better predict clinical outcomes and guide patient selection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK3 alpha and beta are new functionally relevant targets of this compound in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. GSK3 alpha and beta are new functionally relevant targets of this compound in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Tivantinib's Dual Mechanism: A Comparative Analysis of its Efficacy in MET-Dependent and MET-Independent Cancer Cells
For Immediate Release
A comprehensive review of preclinical data reveals that the anti-tumor activity of Tivantinib (ARQ 197), initially developed as a selective c-MET inhibitor, extends beyond MET-dependent cancer cells, demonstrating significant efficacy in MET-independent cell lines as well. This guide provides a detailed comparison of this compound's performance in these two distinct cellular contexts, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The evidence strongly suggests a dual mechanism of action for this compound. While it does inhibit the c-MET receptor tyrosine kinase, a significant portion of its cytotoxic effects are attributed to its ability to disrupt microtubule polymerization.[1][2][3][4] This latter mechanism is independent of cellular MET status and results in a G2/M phase cell cycle arrest and apoptosis.[2][5][6]
Comparative Efficacy: MET-Dependent vs. MET-Independent Cell Lines
Studies comparing this compound to other MET tyrosine kinase inhibitors (TKIs), such as Crizotinib and PHA-665752, highlight its unique activity profile. While Crizotinib and PHA-665752 show growth inhibition predominantly in MET-dependent cell lines, this compound demonstrates potent anti-proliferative activity in both MET-dependent and MET-independent cells.[2][7]
| Cell Line | MET Status | This compound IC50 (µM) | Crizotinib IC50 (µM) | PHA-665752 IC50 (µM) |
| EBC-1 | MET Amplified (Dependent) | ~0.3 | ~0.01 | ~0.005 |
| H1993 | MET Amplified (Dependent) | ~0.4 | ~0.02 | ~0.01 |
| MKN45 | MET Amplified (Dependent) | ~0.3 | >10 | ~0.004 |
| A549 | MET Independent | ~0.3 | >10 | >10 |
| NCI-H460 | MET Independent | ~0.3 | >10 | >10 |
| HCC827 | MET Independent | ~0.5 | >10 | >10 |
Table 1: Comparative IC50 Values of this compound and other MET inhibitors. Data compiled from multiple studies indicate that this compound's inhibitory concentration is similar across both MET-dependent and MET-independent cell lines, whereas other MET inhibitors are primarily effective in MET-dependent lines.[1][2][7][8]
Divergent Effects on Cell Cycle Progression
A key differentiator for this compound is its impact on the cell cycle. In contrast to the G0/G1 arrest induced by MET-specific inhibitors in MET-addicted cells, this compound treatment leads to a marked increase in the G2/M phase population in both MET-dependent and -independent cell lines.[1][5] This effect is consistent with the mechanism of microtubule-destabilizing agents.[4][9]
| Treatment | Cell Line | Predominant Cell Cycle Arrest Phase |
| This compound | EBC-1 (MET-dependent) | G2/M |
| This compound | A549 (MET-independent) | G2/M |
| Crizotinib | EBC-1 (MET-dependent) | G0/G1 |
| PHA-665752 | EBC-1 (MET-dependent) | G0/G1 |
Table 2: Effect of this compound and other MET inhibitors on Cell Cycle Progression. this compound induces a G2/M arrest irrespective of MET dependency, unlike other MET inhibitors.[1][5]
Signaling Pathway Analysis
The differential activity of this compound is also evident at the molecular signaling level. While potent MET inhibitors like Crizotinib and PHA-665752 effectively block MET phosphorylation and downstream signaling through AKT and ERK1/2 in MET-dependent cells, this compound's effect on these pathways is less consistent and often not observed at concentrations that are cytotoxic.[2][7][8] This further supports the hypothesis that this compound's primary mechanism of action in many cancer cells is independent of MET signaling.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound (ARQ 197) efficacy is independent of MET inhibition in non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic activity of this compound (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Decoding Tivantinib Response: A Comparative Guide to Predictive Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Tivantinib (ARQ 197), initially developed as a selective, non-ATP competitive inhibitor of the MET receptor tyrosine kinase, has had a complex clinical development history. While preclinical data and early-phase trials suggested MET overexpression as a key predictive biomarker for response, pivotal Phase III trials have yielded conflicting results, prompting a deeper investigation into the true predictors of this compound efficacy and its mechanism of action. This guide provides a comprehensive comparison of biomarkers investigated for predicting this compound response, supported by clinical trial data, and contrasts its performance with other MET inhibitors.
The HGF/MET Signaling Pathway and this compound's Proposed Mechanism
The hepatocyte growth factor (HGF)/MET signaling axis is a critical pathway in cell proliferation, survival, and migration.[1] Dysregulation of this pathway, through MET amplification, overexpression, or mutations, is a known oncogenic driver in various cancers, including hepatocellular carcinoma (HCC) and non-small cell lung cancer (NSCLC). This compound was designed to inhibit MET autophosphorylation, thereby blocking downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.
However, emerging evidence suggests this compound also possesses anti-tumor activity independent of MET inhibition, primarily through microtubule disruption, which may contribute to its clinical effects and toxicities.[2]
Biomarker Performance: A Tale of Discordant Results
The primary biomarker investigated for predicting this compound response has been MET expression, typically assessed by immunohistochemistry (IHC).
MET Expression in Hepatocellular Carcinoma (HCC)
Initial clinical studies in second-line HCC showed promise for MET expression as a predictive biomarker. A randomized Phase II trial (NCT00755767) suggested that patients with "MET-high" tumors (≥2+ staining intensity in ≥50% of tumor cells) experienced a significant overall survival (OS) benefit with this compound compared to placebo.[3][4]
| Phase II HCC Trial (MET-High Subgroup) | This compound | Placebo | Hazard Ratio (HR) | p-value |
| Median Overall Survival (OS) | 7.2 months | 3.8 months | 0.38 (95% CI: 0.18–0.81) | 0.01 |
| Median Progression-Free Survival (PFS) | 2.2 months | 1.4 months | 0.45 (95% CI: 0.21–0.95) | 0.02 |
| Disease Control Rate (DCR) | 50% | 20% | - | - |
Table 1: Efficacy of this compound in MET-High HCC (Phase II).[3]
These encouraging results led to the larger Phase III METIV-HCC trial (NCT01755767), which aimed to confirm these findings in a larger population of MET-high HCC patients previously treated with sorafenib. Disappointingly, the METIV-HCC study failed to meet its primary endpoint, showing no significant improvement in OS for patients receiving this compound compared to placebo.[5][6]
| Phase III METIV-HCC Trial (MET-High Population) | This compound (120 mg BID) | Placebo | Hazard Ratio (HR) | p-value |
| Median Overall Survival (OS) | 8.4 months | 9.1 months | 0.97 (95% CI: 0.75–1.25) | 0.81 |
| Median Progression-Free Survival (PFS) | 2.1 months | 2.0 months | - | - |
Table 2: Efficacy of this compound in MET-High HCC (Phase III).[6]
The discrepancy between the Phase II and Phase III trial results has raised questions about the reliability of MET IHC as a predictive biomarker for this compound and the drug's primary mechanism of action.
Biomarkers in Non-Small Cell Lung Cancer (NSCLC)
In NSCLC, the role of MET as a biomarker for this compound is even less clear. Some sub-group analyses of clinical trials combining this compound with EGFR inhibitors (e.g., erlotinib) hinted at a potential benefit in patients with MET-high tumors or KRAS mutations, but these findings were not consistently demonstrated in larger studies.[2][7]
Comparison with Alternative MET Inhibitors
In contrast to the challenges with this compound, other MET inhibitors have shown more definitive clinical activity, particularly in NSCLC patients with specific MET alterations. The most prominent predictive biomarkers for these agents are MET exon 14 skipping mutations and high levels of MET gene amplification.
| Drug | Biomarker | Tumor Type | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Capmatinib | MET exon 14 skipping | NSCLC (1st line) | 68% | 12.6 months | 12.5 months |
| MET exon 14 skipping | NSCLC (pre-treated) | 41% | 9.7 months | 5.5 months | |
| MET amplification (GCN ≥10) | NSCLC (1st line) | 40% | - | - | |
| Tepotinib | MET exon 14 skipping | NSCLC (1st line) | 57% | 46.4 months | 15.9 months |
| MET exon 14 skipping | NSCLC (pre-treated) | 45% | 12.6 months | - | |
| Crizotinib | MET exon 14 alteration | NSCLC (pre-treated) | 32% | 9.1 months | 7.3 months |
| MET amplification (high) | NSCLC (pre-treated) | 67% | - | - |
Table 3: Efficacy of Alternative MET Inhibitors in Biomarker-Selected NSCLC Patients.[8][9][10][11][12][13][14][15][16][17]
This data highlights a clear distinction: while this compound's efficacy in MET-high populations is questionable, other MET inhibitors demonstrate significant and durable responses in NSCLC patients with specific, genetically defined MET alterations.
Experimental Protocols for Biomarker Detection
Accurate and reproducible biomarker assessment is crucial for patient selection in targeted therapies. Below are generalized protocols for the key assays used to evaluate MET status.
Immunohistochemistry (IHC) for MET Expression
IHC is used to assess the level of MET protein expression in tumor tissue.
References
- 1. medinews.it [medinews.it]
- 2. This compound (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound in MET-high hepatocellular carcinoma patients and the ongoing Phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for second-line treatment of MET-high, advanced hepatocellular carcinoma (METIV-HCC): a final analysis of a phase 3, randomised, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? [frontiersin.org]
- 7. Targeting the MET receptor tyrosine kinase in non-small cell lung cancer: emerging role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Capmatinib Benefits Adults with Advanced NSCLC and MET Exon 14... - Mass General Advances in Motion [advances.massgeneral.org]
- 10. Capmatinib in MET Exon 14–Mutated NSCLC - The ASCO Post [ascopost.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Tepotinib for Metastatic NSCLC With MET Exon 14–Skipping Alterations - The ASCO Post [ascopost.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Tepotinib Treatment in Patients With MET Exon 14–Skipping Non–Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciencedaily.com [sciencedaily.com]
- 16. The Clinical Impact of Capmatinib in the Treatment of Advanced NonâSmall Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]
- 17. Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
Tivantinib and Vincristine: A Comparative Analysis of Their Impact on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of tivantinib and vincristine (B1662923) on microtubule dynamics, supported by experimental data. While both agents are potent disruptors of microtubule function, leading to cell cycle arrest and apoptosis, their underlying mechanisms of action, binding sites, and profiles in the context of drug resistance show critical differences.
Core Mechanism of Action: Divergent Pathways to Microtubule Disruption
This compound, initially investigated as a selective c-MET inhibitor, has been demonstrated to exert its cytotoxic effects primarily through the disruption of microtubule dynamics, independent of its action on MET.[1][2][3] In contrast, vincristine, a well-established vinca (B1221190) alkaloid, has long been characterized as a potent microtubule-destabilizing agent.[4][5][6]
The fundamental difference in their mechanisms lies in their distinct binding sites on tubulin, the building block of microtubules. This compound interacts with the colchicine-binding site on tubulin, while vincristine binds to the vinca-binding domain on the β-tubulin subunit.[4][7][8] This divergence in binding dictates their specific impact on microtubule polymerization and dynamics.
Quantitative Comparison of Effects
The following table summarizes the key quantitative parameters differentiating the microtubule-disrupting effects of this compound and vincristine.
| Parameter | This compound | Vincristine |
| Target | Tubulin | Tubulin[4] |
| Binding Site | Colchicine-binding site[7][8] | Vinca-binding domain on β-tubulin[4] |
| Primary Effect | Inhibition of tubulin polymerization[8][9] | Inhibition of tubulin polymerization[5][10][11] |
| Cell Cycle Arrest | G2/M phase[1][3][9] | G2/M phase[3][9] |
| Reported Ki | Not explicitly stated in the provided results | 85 nM for microtubule binding[10][12] |
| Multidrug Resistance | Overcomes ABC transporter-mediated resistance[7][8] | Susceptible to ABC transporter-mediated resistance[7][8] |
Experimental Evidence and Protocols
The following sections detail the key experiments that have elucidated the mechanisms of this compound and vincristine.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to interfere with the assembly of purified tubulin into microtubules.
Methodology: Highly purified α- and β-tubulin are mixed with GTP in a reaction buffer. The mixture is then incubated with varying concentrations of the test compound (this compound or vincristine) or control substances (e.g., paclitaxel (B517696) as a polymerization enhancer, DMSO as a vehicle control). The polymerization of tubulin is monitored over time by measuring the change in absorbance or fluorescence.[9]
Key Findings:
-
Both this compound and vincristine have been shown to inhibit tubulin polymerization in a dose-dependent manner.[8][9]
-
In one study, 3 µM of this compound was required to inhibit the polymerization of approximately 18 µM of purified tubulin.[9]
Immunofluorescence Microscopy of Cellular Microtubules
This technique allows for the visualization of the microtubule network within cells, revealing the impact of drug treatment on microtubule structure.
Methodology: Cancer cell lines (e.g., A549 or EBC1) are cultured and treated with this compound, vincristine, or a control for a specified period (e.g., 2 to 16 hours). Following treatment, the cells are fixed, permeabilized, and stained with an antibody specific for α-tubulin, which is then detected with a fluorescently labeled secondary antibody. The cell nucleus and actin filaments can also be counterstained. The microtubule structures are then visualized using fluorescence microscopy.[9][13]
Key Findings:
-
Treatment with either this compound or vincristine leads to a significant disruption and depolymerization of the microtubule network, resulting in a loss of the filamentous structure and the appearance of shortened microtubules in the cytoplasm.[1][9][14]
Cell Cycle Analysis
Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle, revealing drug-induced cell cycle arrest.
Methodology: Cells are treated with the compounds for a defined period (e.g., 24 hours). After treatment, the cells are harvested, fixed, and stained with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI). The DNA content of individual cells is then measured by flow cytometry. The resulting data is analyzed to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Key Findings:
-
Both this compound and vincristine induce a marked increase in the population of cells in the G2/M phase, indicative of mitotic arrest.[3][9][14] This is in contrast to other c-MET inhibitors like crizotinib (B193316) and PHA-665752, which typically induce a G0/G1 arrest.[9][14]
Signaling Pathways and Cellular Consequences
The disruption of microtubule dynamics by both this compound and vincristine triggers a cascade of events culminating in apoptosis. The primary mechanism involves the activation of the spindle assembly checkpoint (SAC).
Caption: Cellular cascade initiated by this compound and vincristine.
Prolonged arrest in mitosis due to a dysfunctional mitotic spindle leads to the activation of apoptotic pathways. For vincristine, this has been shown to involve the dysregulation of the Bcl-2 family of proteins.[4]
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for comparing the effects of microtubule-targeting agents.
Caption: Workflow for comparing microtubule-targeting agents.
Conclusion
This compound and vincristine, despite both functioning as microtubule-destabilizing agents that induce G2/M arrest, exhibit crucial mechanistic differences. This compound's interaction with the colchicine-binding site and its ability to circumvent ABC transporter-mediated multidrug resistance distinguish it from vincristine, which binds to the vinca domain and is susceptible to such resistance mechanisms.[7][8] These findings highlight the potential of this compound as a therapeutic agent in tumors that have developed resistance to traditional microtubule inhibitors. Further research into the nuanced effects of these compounds on microtubule dynamics will continue to inform the development of more effective cancer chemotherapeutics.
References
- 1. This compound (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Targeting the MET receptor tyrosine kinase in non-small cell lung cancer: emerging role of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 6. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cytotoxic activity of this compound (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic activity of this compound (ARQ 197) is not due solely to c-MET inhibition [pubmed.ncbi.nlm.nih.gov]
Validating the dual inhibition of c-Met and tubulin by Tivantinib
A comprehensive analysis of Tivantinib's mechanism of action, providing experimental evidence and comparison with other inhibitors to validate its dual-targeting capabilities.
This compound (ARQ 197) has been a subject of extensive research due to its novel anti-cancer properties. Initially identified as a selective, ATP-non-competitive inhibitor of the c-Met receptor tyrosine kinase, subsequent studies have revealed a more complex mechanism of action involving the disruption of microtubule dynamics.[1] This dual inhibition of two distinct and critical cellular components makes this compound a unique agent in the landscape of targeted cancer therapies. This guide provides a detailed comparison of this compound's activity against both c-Met and tubulin, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Inhibitory Activity
This compound's efficacy has been evaluated against other well-characterized c-Met and tubulin inhibitors across various cancer cell lines. The data consistently demonstrates that while this compound does inhibit c-Met, its cytotoxic effects are not solely dependent on the c-Met status of the cancer cells.[2] This suggests an additional mechanism of action, which has been identified as the inhibition of tubulin polymerization.[3][4][5]
Inhibition of c-Met
This compound binds to the inactive conformation of the c-Met kinase domain, distinguishing it from many ATP-competitive inhibitors.[3][6][7] However, its potency against c-Met is a point of discussion in the scientific community. Some studies report a Ki of approximately 355 nmol/L for recombinant human c-Met.[3] In cellular assays, however, its ability to inhibit c-Met phosphorylation is less potent compared to other selective c-Met inhibitors like crizotinib (B193316) and PHA-665752, especially at concentrations where it exhibits significant cytotoxicity.[8][9]
Inhibition of Tubulin Polymerization
A compelling body of evidence demonstrates that this compound's primary mechanism of cytotoxicity is through the disruption of microtubule dynamics.[4][5] Unlike other c-Met inhibitors, this compound induces a G2/M phase cell cycle arrest, a characteristic feature of microtubule-targeting agents like vincristine (B1662923).[3] In vitro tubulin polymerization assays have confirmed that this compound directly inhibits the formation of microtubules.[3][4][10] Further studies have shown that this compound competitively binds to the colchicine-binding site on tubulin.[4][11]
The following tables summarize the comparative inhibitory activities of this compound and other inhibitors.
| Compound | Target | IC50 / Ki (c-Met) | IC50 (Cell Viability) | Reference |
| This compound | c-Met, Tubulin | Ki: ~355 nM (recombinant) | ~500 nM (sensitive NSCLC lines) | [3][8] |
| Crizotinib | c-Met, ALK, ROS1 | Potent c-Met inhibitor | Effective in c-Met dependent lines | [3][8][9] |
| PHA-665752 | c-Met | Potent c-Met inhibitor | Effective in c-Met dependent lines | [3][9] |
| Vincristine | Tubulin | N/A | Potent in various cell lines | [3] |
| Paclitaxel (B517696) | Tubulin | N/A | Potent in various cell lines | [4] |
| Cell Line | c-Met Status | This compound IC50 | Crizotinib IC50 | PHA-665752 IC50 | Reference |
| EBC-1 (NSCLC) | MET amplified | Sensitive | Sensitive | Sensitive | [3][2] |
| MKN45 (Gastric) | MET amplified | Sensitive | Sensitive | Sensitive | [3][2] |
| A549 (NSCLC) | MET low | Sensitive | Resistant | Resistant | [3][2] |
| NCI-H460 (NSCLC) | MET low | Sensitive | Resistant | Resistant | [3][2] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of scientific findings. Below are protocols for key experiments used to characterize the dual inhibitory activity of this compound.
c-Met Kinase Assay
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the c-Met kinase.
Protocol:
-
Reagents: Recombinant human c-Met kinase, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), kinase buffer, test compound (this compound).
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add c-Met kinase, substrate peptide, and this compound to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity, or fluorescence-based assays).
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.[12][13]
Protocol:
-
Reagents: Purified tubulin (>99%), GTP, polymerization buffer (e.g., G-PEM), test compound (this compound), positive controls (e.g., paclitaxel for polymerization promotion, vincristine or colchicine (B1669291) for inhibition).[12][13]
-
Procedure:
-
Reconstitute tubulin in ice-cold polymerization buffer.
-
Add serial dilutions of this compound or control compounds to a pre-warmed 96-well plate.
-
Add the tubulin solution to the wells.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.[12][14]
-
-
Data Analysis: Plot the absorbance change over time for each condition to visualize the effect on polymerization kinetics.
Cell Viability Assay
This assay determines the concentration of a compound required to inhibit the growth of cancer cells.
Protocol:
-
Reagents: Cancer cell lines (e.g., c-Met dependent and independent), cell culture medium, test compound (this compound), and a viability reagent (e.g., MTS, MTT, or CellTiter-Glo).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis: Normalize the data to untreated controls and calculate the IC50 value.
Western Blotting for c-Met Phosphorylation
This technique is used to assess the inhibition of c-Met signaling in a cellular context.
Protocol:
-
Reagents: Cell lysates from treated and untreated cells, primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-GAPDH), secondary antibody, and detection reagents.
-
Procedure:
-
Treat cells with this compound for a specified time. For HGF-induced phosphorylation, starve cells and then stimulate with HGF in the presence or absence of the inhibitor.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with a horseradish peroxidase-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated c-Met.
Visualizing the Mechanisms of Action
Diagrams illustrating the signaling pathways and experimental workflows provide a clear conceptual framework for understanding this compound's dual inhibitory effects.
Caption: c-Met signaling pathway and its inhibition by this compound.
Caption: Mechanism of tubulin polymerization and its disruption by this compound.
Caption: Experimental workflow for validating this compound's dual inhibition.
Conclusion
The evidence strongly supports the classification of this compound as a dual inhibitor of both c-Met and tubulin polymerization. While its activity against c-Met is demonstrable, its potent cytotoxic effects, particularly in c-Met-independent cancer cell lines, are primarily attributed to its ability to disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[5] This dual mechanism of action presents both opportunities and challenges for its clinical development. A thorough understanding of both targets is essential for identifying patient populations most likely to benefit from this compound therapy and for designing rational combination strategies. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers working to further elucidate the complex pharmacology of this compound and other dual-targeting agents.
References
- 1. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of this compound? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity of this compound (ARQ 197) is not due solely to MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. GSK3 alpha and beta are new functionally relevant targets of this compound in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (ARQ 197) efficacy is independent of MET inhibition in non‐small‐cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound (ARQ 197) exhibits antitumor activity by directly interacting with tubulin and overcomes ABC transporter-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
Tivantinib in Advanced Hepatocellular Carcinoma: A Comparative Analysis of Phase III Clinical Trial Results
An in-depth guide for researchers and drug development professionals on the Phase III trial outcomes of Tivantinib for hepatocellular carcinoma, benchmarked against contemporary second-line therapies. This report details clinical efficacy, safety profiles, and experimental methodologies, supported by pathway and workflow visualizations.
The landscape of second-line treatment for advanced hepatocellular carcinoma (HCC) has seen numerous investigational agents, with this compound, a selective MET inhibitor, being a notable candidate. However, the pivotal Phase III METIV-HCC trial yielded definitive results regarding its efficacy. This guide provides a comprehensive comparison of the this compound Phase III data with those of other approved second-line treatments for HCC, offering a clear perspective on its clinical performance.
Comparative Efficacy and Safety of Second-Line Therapies for Advanced HCC
The METIV-HCC trial investigated this compound in a biomarker-selected population of patients with MET-high advanced HCC who had progressed on first-line sorafenib (B1663141) therapy. The trial ultimately failed to meet its primary endpoint, showing no statistically significant improvement in overall survival compared to placebo.[1][2] This outcome was a significant setback, especially following promising signals from a Phase II study.[2][3]
In contrast, several other agents have demonstrated survival benefits in the second-line setting for advanced HCC, leading to their regulatory approval. The following tables summarize the key efficacy and safety findings from the respective Phase III trials of this compound and its principal comparators.
Efficacy Outcomes in Phase III Trials of Second-Line HCC Therapies
| Trial (Drug) | METIV-HCC (this compound) | RESORCE (Regorafenib) | REACH-2 (Ramucirumab) | CELESTIAL (Cabozantinib) | KEYNOTE-240 (Pembrolizumab) |
| Patient Population | MET-high, Sorafenib-pretreated | Sorafenib-pretreated | Sorafenib-pretreated, AFP ≥400 ng/mL | Sorafenib-pretreated | Sorafenib-pretreated |
| Primary Endpoint | Overall Survival (OS) | Overall Survival (OS) | Overall Survival (OS) | Overall Survival (OS) | Overall Survival (OS) & Progression-Free Survival (PFS) |
| Median OS (Treatment) | 8.4 months | 10.6 months | 8.5 months | 10.2 months | 13.9 months |
| Median OS (Placebo) | 9.1 months | 7.8 months | 7.3 months | 8.0 months | 10.6 months |
| Hazard Ratio (OS) | 0.97 | 0.63 | 0.71 | 0.76 | 0.78 |
| Median PFS (Treatment) | 2.1 months | 3.1 months | 2.8 months | 5.2 months | 3.0 months |
| Median PFS (Placebo) | 2.0 months | 1.5 months | 1.6 months | 1.9 months | 2.8 months |
| Hazard Ratio (PFS) | 0.96 | 0.46 | 0.45 | 0.44 | 0.78 |
Key Safety and Tolerability Data
| Trial (Drug) | METIV-HCC (this compound) | RESORCE (Regorafenib) | REACH-2 (Ramucirumab) | CELESTIAL (Cabozantinib) | KEYNOTE-240 (Pembrolizumab) |
| Grade ≥3 Adverse Events | 56% | 88% | 50% | 68% | 52% |
| Common Grade ≥3 AEs | Ascites, general deterioration, anemia | Hand-foot skin reaction, hypertension, increased AST | Hypertension, hyponatremia | Palmar-plantar erythrodysesthesia, hypertension, increased AST, diarrhea | Increased AST, increased ALT |
| Treatment-Related Deaths | 1% | 2% | Not Reported | Not Reported | 1.0% |
Detailed Experimental Protocols
A clear understanding of the trial methodologies is crucial for interpreting the results. Below are the detailed protocols for the key Phase III trials discussed.
METIV-HCC (this compound)
-
Study Design : A randomized, double-blind, placebo-controlled Phase III trial conducted at 90 centers.[2]
-
Patient Population : Patients with unresectable, histologically confirmed HCC, MET-high status (≥2+ staining intensity in ≥50% of tumor cells), Child-Pugh A cirrhosis, and disease progression after sorafenib.[2]
-
Randomization and Treatment : 340 patients were randomized 2:1 to receive either this compound (120 mg twice daily) or a placebo.[2]
-
Endpoints : The primary endpoint was overall survival. Secondary endpoints included progression-free survival and safety.[4]
RESORCE (Regorafenib)
-
Study Design : An international, multicenter, randomized, double-blind, placebo-controlled Phase III trial.[5]
-
Patient Population : 573 patients with HCC who had progressed on sorafenib treatment and had Child-Pugh A liver function.[5][6]
-
Randomization and Treatment : Patients were randomized 2:1 to receive either regorafenib (B1684635) (160 mg once daily for the first 21 days of each 28-day cycle) plus best supportive care (BSC) or placebo plus BSC.[7]
-
Endpoints : The primary endpoint was overall survival. Secondary endpoints included time to progression, progression-free survival, objective response rate, and disease control rate.[7]
REACH-2 (Ramucirumab)
-
Study Design : A global, randomized, double-blind, placebo-controlled Phase III study.[8]
-
Patient Population : 292 patients with advanced HCC, baseline alpha-fetoprotein (AFP) levels of ≥400 ng/mL, and who had progressed on or were intolerant to sorafenib.[8][9]
-
Randomization and Treatment : Patients were randomized 2:1 to receive either ramucirumab (B1574800) (8 mg/kg intravenously every 2 weeks) plus BSC or placebo plus BSC.
-
Endpoints : The primary endpoint was overall survival. Secondary endpoints included progression-free survival.[8]
CELESTIAL (Cabozantinib)
-
Study Design : A randomized, double-blind, placebo-controlled Phase III trial conducted at over 100 sites globally.[10]
-
Patient Population : 707 patients with advanced HCC who had previously been treated with sorafenib and had adequate liver function (Child-Pugh A).[11]
-
Randomization and Treatment : Patients were randomized 2:1 to receive either cabozantinib (B823) (60 mg once daily) or a placebo.[10]
-
Endpoints : The primary endpoint was overall survival. Secondary endpoints included progression-free survival and objective response rate.
KEYNOTE-240 (Pembrolizumab)
-
Study Design : A randomized, double-blind, placebo-controlled Phase III trial conducted at 119 medical centers in 27 countries.[12]
-
Patient Population : 413 patients with a radiographic or pathologic diagnosis of HCC who had progressed on or were intolerant to sorafenib, with Child-Pugh A liver class.[12]
-
Randomization and Treatment : Patients were randomized 2:1 to receive either pembrolizumab (B1139204) (200 mg intravenously every 3 weeks) plus BSC or placebo plus BSC for up to 35 cycles.[13]
-
Endpoints : The dual primary endpoints were overall survival and progression-free survival.[13]
Visualizing Key Pathways and Processes
The c-MET Signaling Pathway in Hepatocellular Carcinoma
This compound is a selective inhibitor of the c-MET receptor tyrosine kinase. The c-MET pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a role in cell proliferation, survival, and migration. In HCC, aberrant c-MET signaling is linked to tumor growth and a poor prognosis.[1][14]
Caption: The c-MET signaling cascade and the inhibitory action of this compound.
Standard Workflow for a Phase III Second-Line HCC Clinical Trial
The design and execution of Phase III clinical trials in oncology follow a rigorous, standardized workflow to ensure patient safety and data integrity. The diagram below illustrates a typical workflow for a trial investigating a second-line therapy for advanced HCC.
Caption: A generalized workflow for Phase III second-line HCC clinical trials.
Conclusion
The Phase III METIV-HCC trial conclusively demonstrated that this compound does not offer a survival benefit for patients with MET-high advanced hepatocellular carcinoma who have progressed on sorafenib. While the rationale for targeting the c-MET pathway in this patient population was sound, the clinical results did not translate the promising preclinical and Phase II data into a positive Phase III outcome. In contrast, other targeted therapies and immunotherapies, such as regorafenib, ramucirumab, cabozantinib, and pembrolizumab, have successfully shown statistically significant and clinically meaningful improvements in overall survival in the second-line setting for advanced HCC, establishing them as standard-of-care options. This comparative analysis underscores the challenges of drug development in HCC and highlights the importance of robust Phase III data in defining the therapeutic landscape.
References
- 1. Association between the HGF/c-MET signaling pathway and tumorigenesis, progression and prognosis of hepatocellular carcinoma - ProQuest [proquest.com]
- 2. This compound for second-line treatment of MET-high, advanced hepatocellular carcinoma (METIV-HCC): a final analysis of a phase 3, randomised, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound in MET-high hepatocellular carcinoma patients and the ongoing Phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy Data in RESORCE Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]
- 6. Review of Regorafenib for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Lilly Announces CYRAMZA® (ramucirumab) Phase 3 REACH-2 Study in Second-Line Hepatocellular Carcinoma Patients Met Overall Survival Endpoint [prnewswire.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Exelixis’ Phase 3 CELESTIAL Trial of Cabozantinib Meets Primary Endpoint of Overall Survival in Patients with Advanced Hepatocellular Carcinoma | Exelixis, Inc. [ir.exelixis.com]
- 11. cabometyxhcp.com [cabometyxhcp.com]
- 12. ascopubs.org [ascopubs.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. c-Met represents a potential therapeutic target for personalized treatment in Hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Tivantinib
Tivantinib (also known as ARQ-197) is a selective, non-ATP competitive, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1] As a potent, biologically active, and potentially hazardous compound, it is imperative that all waste generated from its use is managed safely and in accordance with institutional and regulatory standards.[2][3] This guide provides essential, step-by-step procedures for the proper disposal of this compound to ensure the safety of laboratory personnel and the environment.
Guiding Principles for Hazardous Waste Management
The disposal of this compound must adhere to the core principles of hazardous chemical waste management. Waste from this material may be classified as a listed and/or characteristic hazardous waste.[4]
-
Segregation : this compound waste must be collected separately from other laboratory waste streams to prevent unintended chemical reactions.[3] It should never be mixed with regular municipal trash or biohazardous waste unless the combined waste is managed as chemotherapeutic waste.[5]
-
No Drain Disposal : Liquid waste containing this compound, regardless of concentration, must not be poured down the drain or into any sewer system.[5][6]
-
Containment : Use designated, leak-proof, and chemically compatible containers for all this compound waste.[7][8] Ensure containers are kept closed when not in use.[7]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution (e.g., solvent composition).[5][8]
-
Consult EHS : Your institution's Environmental Health and Safety (EHS) department is the definitive resource for specific disposal protocols.[8] Always consult with them to ensure full compliance with local, state, and federal regulations.[4][9]
Step-by-Step Disposal Procedures
The correct disposal procedure depends on the form of the this compound waste. The following steps outline the handling of different waste streams.
1. Unused or Expired this compound (Bulk Powder)
-
Step 1 : Keep the compound in its original, clearly labeled container.
-
Step 2 : Ensure the container is securely sealed.
-
Step 3 : Complete a hazardous waste label, affix it to the container, and store it in a designated Satellite Accumulation Area (SAA).[8]
-
Step 4 : Arrange for disposal through your institution's EHS department as hazardous chemical waste.[5]
2. Liquid Waste (Stock Solutions, Experimental Media)
-
Step 1 : Collect all liquid waste containing this compound (e.g., stock solutions in DMSO, media from treated cells) in a designated, leak-proof hazardous waste container made of compatible material (e.g., glass or high-density polyethylene).[5][8]
-
Step 2 : Securely cap the container and ensure it is clearly labeled as "Hazardous Waste" with the name "this compound" and the solvent system.[8]
-
Step 3 : Store the container in the SAA, away from incompatible materials.[8]
-
Step 4 : Once the container is full or no longer in use, contact EHS for pickup and disposal.[3]
3. Contaminated Solid Waste (Non-Sharps)
-
Step 1 : Collect all solid waste contaminated with this compound, including gloves, bench paper, pipette tips, and empty vials, in a designated hazardous waste container.[3][5] This is often a yellow bag or a yellow-and-white puncture-proof container labeled "Chemotherapeutic Waste".[5]
-
Step 2 : Do not dispose of these items in the regular trash or standard biohazard bags.[5]
-
Step 3 : When the container is full, seal it securely.
-
Step 4 : Label the container or bag according to institutional policy and move it to the SAA for EHS pickup.[5]
4. Spill Cleanup Material
-
Step 1 : In case of a spill, wear appropriate Personal Protective Equipment (PPE), including double gloves, a lab coat, and eye protection.[2][7]
-
Step 2 : Sweep up or vacuum any spilled powder, taking care not to create dust.[4][7] For liquid spills, use an absorbent material.
-
Step 3 : Collect all cleanup materials (absorbent pads, contaminated wipes, etc.) in a suitable, sealed container.[9]
-
Step 4 : Label the container as "Hazardous Waste - Spill Cleanup" with the chemical name "this compound" and arrange for disposal via EHS.
Waste Stream Summary
The following table summarizes the primary this compound waste streams and their appropriate containment methods.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Unused Product | Expired or excess this compound powder. | Original, sealed manufacturer's vial. | Hazardous Chemical Waste |
| Liquid Waste | Stock solutions (e.g., in DMSO), aqueous solutions from experiments, contaminated media. | Labeled, sealed, and compatible hazardous liquid waste container (glass or plastic).[5] | Hazardous Chemical Waste |
| Solid Waste | Contaminated gloves, pipette tips, empty vials, plasticware, bench paper.[5] | Yellow "Chemotherapeutic Waste" bag or puncture-proof container.[5] | Hazardous Chemical Waste |
| Spill Material | Absorbent materials and PPE used to clean a this compound spill.[4] | Sealed, puncture-proof container labeled as hazardous waste. | Hazardous Chemical Waste |
graph TivantinibDisposalWorkflow { rankdir=TB; bgcolor="#FFFFFF"; node [style=filled, shape=box, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];// Start Node start [label="Generation of this compound Waste", fillcolor="#F1F3F4"];
// Decision Node decision [label="Identify Waste Type", shape=diamond, fillcolor="#FBBC05"];
// Waste Type Nodes solid_waste [label="Contaminated Solid Waste\n(Gloves, Vials, Tips)", fillcolor="#F1F3F4"]; liquid_waste [label="Liquid Waste\n(Stock Solutions, Media)", fillcolor="#F1F3F4"]; unused_product [label="Unused / Expired Product\n(Bulk Powder)", fillcolor="#F1F3F4"]; spill_material [label="Spill Cleanup Material", fillcolor="#F1F3F4"];
// Action Nodes collect_solid [label="Collect in designated\n'Chemotherapeutic Waste' Container", fillcolor="#F1F3F4"]; collect_liquid [label="Collect in sealed, compatible\nHazardous Liquid Waste Container", fillcolor="#F1F3F4"]; collect_unused [label="Keep in original, sealed container", fillcolor="#F1F3F4"]; collect_spill [label="Collect in a sealed,\npuncture-proof container", fillcolor="#F1F3F4"];
// Common Process Nodes label_container [label="Label Container:\n'Hazardous Waste - this compound'", fillcolor="#F1F3F4"]; store_saa [label="Store in Designated\nSatellite Accumulation Area (SAA)", fillcolor="#F1F3F4"]; contact_ehs [label="Contact Environmental Health & Safety (EHS)\nfor Professional Disposal", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> decision; decision -> solid_waste [label="Solid"]; decision -> liquid_waste [label="Liquid"]; decision -> unused_product [label="Bulk"]; decision -> spill_material [label="Spill"];
solid_waste -> collect_solid; liquid_waste -> collect_liquid; unused_product -> collect_unused; spill_material -> collect_spill;
collect_solid -> label_container; collect_liquid -> label_container; collect_unused -> label_container; collect_spill -> label_container;
label_container -> store_saa; store_saa -> contact_ehs; }``` Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. web.uri.edu [web.uri.edu]
- 4. richelieu.com [richelieu.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. uspmsds.com [uspmsds.com]
Safeguarding Researchers: Essential Personal Protective Equipment and Handling Protocols for Tivantinib
For Immediate Implementation: This document provides critical safety and logistical guidance for laboratory professionals handling Tivantinib (ARQ 197). Adherence to these procedures is essential to mitigate health risks associated with this potent research compound.
This compound is a selective inhibitor of the c-Met receptor tyrosine kinase and is classified as a hazardous substance. It poses significant health risks, including the potential to damage fertility or the unborn child and cause organ damage through prolonged or repeated exposure. Therefore, rigorous safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory for all personnel involved in its handling, storage, and disposal.
Quantitative Data Summary
While specific Occupational Exposure Limits (OELs) have not been established for this compound, its hazardous nature necessitates stringent control measures. The following table summarizes key quantitative properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₂₃H₁₉N₃O₂ | Cayman Chemical |
| Molecular Weight | 369.4 g/mol | Cayman Chemical |
| Solubility in DMSO | ~20 mg/mL | STEMCELL Technologies, Cayman Chemical |
| Solubility in DMF | ~20 mg/mL | STEMCELL Technologies, Cayman Chemical |
| Solubility in Ethanol | ~5 mg/mL | Cayman Chemical |
| Aqueous Solubility | Sparingly soluble. A working solution of approx. 0.1 mg/mL can be prepared by first dissolving in DMSO and then diluting 1:5 with PBS (pH 7.2). | Cayman Chemical |
| Storage Temperature | -20°C | Cayman Chemical |
Procedural Guidance for Handling this compound
This step-by-step guide outlines the essential procedures for safely handling this compound from receipt to disposal. These protocols are designed to minimize the risk of exposure through inhalation, dermal contact, or ingestion.
Engineering Controls and Designated Areas
-
Designated Work Area: All work with solid this compound or concentrated solutions must be conducted in a designated area, such as a chemical fume hood, a ventilated balance enclosure, or a glove box, to minimize inhalation of airborne particles. This area should be clearly marked with warning signs indicating the presence of a potent/hazardous compound.
-
Ventilation: Ensure that engineering controls like fume hoods are functioning correctly and have been certified within the last year. Airflow should be sufficient to prevent the escape of powders or aerosols into the general laboratory space.
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary barrier against exposure. The following must be worn at all times when handling this compound:
-
Eye and Face Protection: Use chemical safety goggles and a face shield, or safety glasses with side shields approved under government standards such as NIOSH (US) or EN 166 (EU).
-
Gloves: Wear two pairs of chemotherapy-rated nitrile gloves to provide maximum protection. Gloves must be inspected for tears or holes before use. Use proper glove removal technique (without touching the outer surface of the glove) to prevent skin contact. Change gloves immediately if they become contaminated.
-
Body Protection: A disposable, solid-front lab coat with tight-fitting cuffs is required. For
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
